molecular formula C11H17NO2 B1664025 2,5-Dimethoxy-4-methylphenethylamine CAS No. 24333-19-5

2,5-Dimethoxy-4-methylphenethylamine

Katalognummer: B1664025
CAS-Nummer: 24333-19-5
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: UNQQFDCVEMVQHM-UHFFFAOYSA-N

Beschreibung

2C-D is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17NO2/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2/h6-7H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQQFDCVEMVQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179074
Record name 2,5-Dimethoxy-4-methylphenethylamine
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24333-19-5
Record name 2,5-Dimethoxy-4-methylphenethylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-methylphenethylamine
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Record name 2,5-Dimethoxy-4-methylphenethylamine
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Record name 2C-D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Psychedelic Phenethylamine 2C-D: A Technical Guide to its Mechanism of Action at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethoxy-4-methylphenethylamine (2C-D) is a psychedelic compound belonging to the 2C family of phenethylamines. Like other classical psychedelics, its effects are primarily mediated by its interaction with the serotonin (B10506) system, particularly the 5-HT₂ family of receptors. This technical guide provides an in-depth analysis of the mechanism of action of 2C-D at serotonin receptors, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Core Mechanism of Action

2C-D acts as a partial agonist at serotonin 5-HT₂ receptors, including the 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂C subtypes.[1] The psychedelic effects of 2C-D are believed to be primarily mediated through its agonistic activity at the 5-HT₂ₐ receptor.[1] While the 2,5-dimethoxy substitution pattern is a key feature for the hallucinogenic activity of phenethylamines, the specific functional profile of each compound is influenced by the substituent at the 4-position of the aromatic ring.[2]

Quantitative Receptor Binding and Functional Data

CompoundReceptorAssay TypeKi (nM)EC₅₀ (nM)Eₘₐₓ (% of 5-HT)
2C-G5-HT₂ₐPLC-IP Accumulation-180 ± 3058 ± 4
PLA₂-AA Release-130 ± 2056 ± 6
2C-G5-HT₂CPLC-IP Accumulation-110 ± 1066 ± 3
PLA₂-AA Release-110 ± 2066 ± 5
Data for 2C-G extracted from Moya et al. (2007).[3] It is important to note that these values are for 2C-G and not 2C-D, but are presented to illustrate the expected data format.

Experimental Protocols

The characterization of 2C-D's interaction with serotonin receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of 2C-D for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂₈, or 5-HT₂C).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Test Compound: 2C-D hydrochloride.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM ketanserin).

  • Instrumentation: Scintillation counter.

2. Procedure:

  • Incubate the receptor-containing cell membranes with a fixed concentration of the radioligand and varying concentrations of 2C-D.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Determine the concentration of 2C-D that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Flux)

This assay measures the ability of 2C-D to activate Gq-coupled serotonin receptors, such as the 5-HT₂ family, by detecting changes in intracellular calcium concentration.

1. Materials:

  • Cells: A cell line stably expressing the human serotonin receptor of interest.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Test Compound: 2C-D hydrochloride.

  • Positive Control: Serotonin (5-HT).

  • Instrumentation: A fluorescence plate reader with an integrated liquid handling system.

2. Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Add varying concentrations of 2C-D to the wells.

  • Measure the fluorescence intensity before and after the addition of the compound to detect changes in intracellular calcium levels.

  • Generate a dose-response curve by plotting the change in fluorescence against the concentration of 2C-D.

  • Determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal response relative to a full agonist like serotonin).

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for 5-HT₂ receptors and the general workflows for the experimental protocols described above.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT2 Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand 2C-D Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: 5-HT₂ Receptor Gq Signaling Pathway.

radioligand_binding_workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and 2C-D prepare_membranes->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ and Ki Calculation) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

calcium_flux_workflow start Start plate_cells Plate Receptor-Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_compound Add 2C-D at Varying Concentrations load_dye->add_compound measure_fluorescence Measure Fluorescence Change add_compound->measure_fluorescence analyze Data Analysis (EC₅₀ and Eₘₐₓ Calculation) measure_fluorescence->analyze end End analyze->end

Caption: Calcium Flux Functional Assay Workflow.

Conclusion

References

Pharmacological Profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth review of the pharmacological profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D), a synthetic psychedelic of the 2C phenethylamine (B48288) class. 2C-D is primarily a serotonin (B10506) receptor agonist with a notable affinity for the 5-HT₂ subfamily.[1] This document consolidates in vitro binding and functional data, details the methodologies of key experimental assays used for its characterization, and illustrates its principal signaling pathway and common experimental workflows. The content is intended for researchers, scientists, and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound, commonly known as 2C-D, is a psychoactive compound first synthesized and described in the 1970s.[2] It belongs to the "2C" family of phenethylamines, characterized by methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring.[3] Anecdotally, 2C-D is known for its unusually gradual dose-response curve and has been described by Alexander Shulgin as a "pharmacological tofu" due to its ability to potentiate the effects of other psychedelics without significantly altering their qualitative nature.[2] At lower doses, it is reported to produce mild stimulant and cognitive-enhancing effects, while higher doses elicit robust psychedelic experiences.[2] The primary mechanism of action for 2C-D, like other classic hallucinogens, is mediated by its interaction with serotonin receptors, particularly the 5-HT₂ₐ subtype.[2][4]

Pharmacodynamics

The pharmacodynamic profile of 2C-D is defined by its interactions with a range of monoamine receptors, with its most significant activity centered on the serotonin 5-HT₂ receptor family.

Receptor Binding Profile

2C-D displays a notable affinity for serotonin 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂₋ receptors.[3] Its affinity for other receptors, such as the 5-HT₁ₐ receptor and monoamine transporters, is considerably lower, indicating a degree of selectivity.[3][5] This profile is consistent with other psychedelic phenethylamines, where high affinity for the 5-HT₂ₐ receptor is a strong predictor of hallucinogenic activity.[6][7] The binding affinities (Ki) of 2C-D at various human receptors are summarized in Table 1.

Table 1: Receptor Binding Affinities (Kᵢ) of 2C-D

Receptor Kᵢ (nM) Reference Radioligand System Reference
Serotonin
5-HT₂ₐ 664 [³H]ketanserin Transfected HEK cells [3]
5-HT₂₋ 2080 [³H]mesulergine Transfected HEK cells [3]
5-HT₁ₐ 4660 [³H]8-OH-DPAT Transfected HEK cells [3]
Adrenergic
α₁ₐ 1790 [³H]prazosin Transfected HEK cells [3]
α₂ₐ 740 [³H]rauwolscine Transfected HEK cells [3]
Dopamine
D₁ >10,000 [³H]SCH23390 Transfected CHO cells [5]
D₂ >10,000 [³H]spiperone Transfected CHO cells [5]
D₃ >10,000 [³H]spiperone Transfected CHO cells [5]
Transporters
SERT >10,000 [³H]citalopram Transfected HEK cells [3]
DAT >10,000 [³H]WIN35428 Transfected HEK cells [3]
NET >10,000 [³H]nisoxetine Transfected HEK cells [3]

Data is primarily derived from Rickli et al. (2015) and Eshleman et al. (2014) using transfected human receptors.

Functional Activity

2C-D functions as a partial agonist at the 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂₋ receptors.[4] Its psychedelic effects are primarily attributed to its agonism at the 5-HT₂ₐ receptor, which activates the Gq/₁₁ signaling cascade.[4] This leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently mobilizes intracellular calcium stores. Studies have confirmed that 2C-D is a full agonist in inositol phosphate (B84403) (IP) accumulation assays at both 5-HT₂ₐ and 5-HT₂₋ receptors.[4][8] The functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 2C-D are presented in Table 2.

Table 2: Functional Activity (EC₅₀ / Eₘₐₓ) of 2C-D

Receptor Assay Type EC₅₀ (nM) Eₘₐₓ (% of 5-HT) Reference
5-HT₂ₐ IP₁ Accumulation 43.1 100% [4][8]
5-HT₂₋ IP₁ Accumulation 11.2 100% [4][8]
5-HT₂ₐ Calcium Mobilization 83 82% [3]

Functional data is derived from studies measuring downstream signaling events in cell lines expressing human receptors.

Key Signaling Pathway

The activation of the 5-HT₂ₐ receptor by 2C-D initiates a well-characterized intracellular signaling cascade mediated by the Gq alpha subunit. This pathway is central to the psychoactive effects of serotonergic hallucinogens.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TwoCD 2C-D (Agonist) Receptor 5-HT2A Receptor TwoCD->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Figure 1. 5-HT₂ₐ Receptor Gq Signaling Pathway.

Pharmacokinetics

  • Administration and Duration: 2C-D is orally active, with an onset of action between 20-30 minutes and a total duration of 4-6 hours.[2]

  • Metabolism: Like other 2C compounds, 2C-D is metabolized in rats primarily through O-demethylation at either the 2 or 5 position, as well as deamination.[9][10] These processes can be followed by N-acetylation or oxidation to corresponding acidic metabolites.[10] The metabolism is mediated by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[9]

In Vivo Effects

Animal models provide insight into the psychoactive potential of 2C-D. In rodent drug discrimination studies, 2C-D fully substitutes for known hallucinogens like DOM and LSD, indicating a similar subjective effect profile.[4] Furthermore, phenethylamine hallucinogens reliably induce the head-twitch response (HTR) in mice, a behavior considered a proxy for 5-HT₂ₐ receptor-mediated hallucinogenic effects in humans.[4]

Experimental Protocols

The characterization of 2C-D's pharmacological profile relies on standardized in vitro assays. The following sections detail the methodologies for determining receptor binding affinity and functional potency.

Protocol: Competition Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (2C-D) by measuring its ability to compete with a high-affinity radioligand for a target receptor.

  • 1. Materials and Reagents:

    • Receptor Source: Cell membranes from HEK293 or CHO cells stably transfected with the human receptor of interest (e.g., 5-HT₂ₐ).

    • Radioligand: A selective, high-affinity radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

    • Test Compound: 2C-D hydrochloride, prepared in serial dilutions.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled selective antagonist (e.g., ketanserin) to define non-specific binding.

    • Instrumentation: Scintillation counter, 96-well filtration harvester, glass fiber filter mats.

  • 2. Procedure:

    • Membrane Preparation: Homogenize transfected cells in ice-cold lysis buffer and pellet the membranes via high-speed centrifugation (e.g., 40,000 x g). Resuspend the pellet in fresh assay buffer.

    • Assay Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its K₋ value), and varying concentrations of the test compound (2C-D).

    • Incubate: Incubate the plates for a set duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

    • Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filter mats. The membranes and bound radioligand are trapped on the filter.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • 3. Data Analysis:

    • Calculate the percentage of specific binding for each concentration of 2C-D.

    • Plot the percent specific binding against the log concentration of 2C-D to generate a competition curve.

    • Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of 2C-D that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Radioligand_Assay_Workflow start Start prep Prepare Reagents: - Receptor Membranes - Radioligand ([L]) - Test Compound (2C-D) start->prep plate Plate Incubation: Add Membranes, [L], and 2C-D to 96-well plate prep->plate incubate Incubate to Equilibrium (e.g., 60 min @ 30°C) plate->incubate filter Rapid Vacuum Filtration (Separates Bound from Free [L]) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis count->analyze ic50 Determine IC50 from Competition Curve analyze->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki end End ki->end

Figure 2. Workflow for a Competition Radioligand Binding Assay.
Protocol: Inositol Monophosphate (IP₁) Accumulation Assay

This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of a Gq-coupled receptor agonist by quantifying a downstream second messenger. IP₁ is a stable downstream metabolite of IP₃.

  • 1. Materials and Reagents:

    • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

    • Assay Kit: A commercial HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

    • Test Compound: 2C-D hydrochloride, prepared in serial dilutions.

    • Reference Agonist: Serotonin (5-HT) for determining maximal response.

    • Assay Plates: White, solid-bottom 96-well or 384-well microplates.

    • Instrumentation: HTRF®-compatible plate reader.

  • 2. Procedure:

    • Cell Plating: Seed the transfected cells into the microplate wells and culture overnight to allow for adherence.

    • Compound Addition: Remove the culture medium and add the stimulation buffer containing serial dilutions of 2C-D or the reference agonist (5-HT).

    • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and IP₁ accumulation.

    • Cell Lysis and Detection: Add the assay kit's lysis reagent, which contains the HTRF® detection reagents (an IP₁-d2 acceptor and an anti-IP₁-cryptate donor).

    • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • 3. Data Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF® ratio (Acceptor signal / Donor signal) for each well. The signal is inversely proportional to the amount of IP₁ produced.

    • Plot the HTRF® ratio against the log concentration of 2C-D.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy, typically normalized to the response of 5-HT).

Conclusion

The pharmacological profile of this compound (2C-D) is consistent with that of a classic serotonergic psychedelic. Its primary mechanism involves partial agonism at 5-HT₂ family receptors, with a particularly important role for the 5-HT₂ₐ receptor in mediating its psychoactive effects through the Gq/₁₁-PLC signaling pathway.[3][4] It exhibits moderate to low affinity for its primary targets and has negligible interaction with monoamine transporters.[3][5] The data summarized in this guide, derived from standard in vitro pharmacological assays, provide a quantitative basis for understanding the molecular interactions that underlie the unique behavioral effects of 2C-D. Further research is warranted to explore the nuances of its functional selectivity and in vivo pharmacology.

References

The Neurochemical Landscape of 2C-D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the In Vitro and In Vivo Neurochemical Effects of 4-Methyl-2,5-dimethoxyphenethylamine (2C-D) in the Mammalian Brain

This technical guide provides a comprehensive overview of the neurochemical effects of 2C-D, a synthetic phenethylamine. Synthesizing available preclinical data, this document details the compound's interactions with key neurotransmitter systems, offering valuable insights for researchers, scientists, and drug development professionals. The guide focuses on quantitative receptor binding and functional activity data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Neuropharmacology of 2C-D

2C-D, or 4-methyl-2,5-dimethoxyphenethylamine, is a psychedelic compound belonging to the 2C family of phenethylamines.[1][2] Its psychoactive effects are primarily attributed to its activity as a partial agonist at serotonin (B10506) 5-HT2 receptors, particularly the 5-HT2A subtype.[1][2] While its hallucinogenic properties are well-documented in anecdotal reports, a detailed understanding of its neurochemical interactions at a quantitative and mechanistic level is crucial for a complete pharmacological characterization.

Receptor Binding Affinity

Radioligand binding assays are a cornerstone of pharmacological research, allowing for the quantification of the affinity of a compound for a specific receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for 2C-D at various monoamine receptors and transporters.

Receptor/Transporter 2C-D Ki (nM) Radioligand Cell Line/Tissue Reference
Serotonin Receptors
5-HT1A3100[3H]8-OH-DPATHEK293[3][4]
5-HT2A624[3H]KetanserinHEK293[3][4]
5-HT2B38[3H]LSDCHO-K1[3][4]
5-HT2C1131[3H]MesulergineCHO-K1[3][4]
Dopamine (B1211576) Receptors
D1>10000[3H]SCH23390CHO[3][4]
D2>10000[3H]SpiperoneCHO[3][4]
D3>10000[3H]SpiperoneCHO[3][4]
Adrenergic Receptors
α1A1300[3H]PrazosinHEK293[3][4]
α2A720[3H]RX821002HEK293[3][4]
Monoamine Transporters
SERT>10000[3H]CitalopramHEK293[3][4]
DAT>10000[3H]WIN35428HEK293[3][4]
NET>10000[3H]NisoxetineHEK293[3][4]
Trace Amine-Associated Receptor
TAAR1 (rat)260[3H]p-TyramineCHO-K1[3][4]
Functional Activity at Serotonin Receptors

Beyond binding affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its potency (EC50) and efficacy (Emax). 2C-D is characterized as a partial agonist at 5-HT2A and 5-HT2B receptors.

Receptor Assay Type 2C-D EC50 (nM) 2C-D Emax (%) Cell Line Reference
5-HT2ACa2+ mobilization28083HEK293[3][4]
5-HT2BCa2+ mobilization18080CHO-K1[3][4]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of 2C-D at a molecular and experimental level, the following diagrams have been generated using the Graphviz DOT language.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag compound 2C-D compound->receptor Agonist Binding ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) ca_release->downstream pkc->downstream

2C-D signaling at the 5-HT2A receptor.

G start Start prep_membranes Prepare Cell Membranes (Expressing Receptor of Interest) start->prep_membranes add_radioligand Add Radioligand (e.g., [3H]Ketanserin for 5-HT2A) prep_membranes->add_radioligand add_competitor Add 2C-D (Varying Concentrations) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (Determine IC50 and Ki) quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical profile of 2C-D and related compounds.

Radioligand Competition Binding Assay

This protocol is adapted from methodologies used to determine the binding affinities of phenethylamines at monoamine receptors.[3][4]

Objective: To determine the inhibition constant (Ki) of 2C-D for a specific receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

  • Unlabeled 2C-D hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of 2C-D.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of 2C-D to generate a competition curve. The IC50 (the concentration of 2C-D that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Monoamine Release (Representative Protocol)

Objective: To measure changes in extracellular dopamine and its metabolites in the nucleus accumbens of freely moving rats following administration of 2C-D.

Materials:

  • Adult male Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 4 mm membrane length).

  • Guide cannulae.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • 2C-D hydrochloride.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula aimed at the nucleus accumbens. Allow for a post-surgical recovery period of at least 7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes.

  • Drug Administration: Administer 2C-D via the desired route (e.g., intraperitoneal injection).

  • Post-Administration Sample Collection: Continue collecting dialysate samples at the same interval for a predetermined period (e.g., 180 minutes).

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and its metabolites (e.g., DOPAC, HVA) using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline levels and analyze for statistically significant changes over time following drug administration.

G start Start surgery Implant Guide Cannula (Nucleus Accumbens) start->surgery recovery Post-Surgical Recovery (≥ 7 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer 2C-D baseline->drug_admin post_admin Collect Post-Administration Samples drug_admin->post_admin hplc Analyze Samples via HPLC-ED post_admin->hplc analysis Data Analysis (% of Baseline) hplc->analysis end End analysis->end

References

An In-depth Technical Guide to the Structure-Activity Relationship of 2C-D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine (2C-D) analogs. It delves into their synthesis, pharmacological evaluation at serotonin (B10506) receptors, and the key structural modifications that influence their activity, with a focus on quantitative data and detailed experimental methodologies.

Introduction

The 2C-x family of psychedelic phenethylamines, first extensively synthesized and documented by Alexander Shulgin, represents a rich scaffold for exploring the structure-activity relationships of serotonergic ligands.[1] 2C-D (2,5-dimethoxy-4-methylphenethylamine) serves as a foundational compound within this series. Its analogs are primarily characterized by substitutions at the 4-position of the phenyl ring, modifications to the ethylamine (B1201723) side chain, and alterations of the terminal amine.

These compounds primarily exert their effects through interaction with serotonin (5-HT) receptors, with the 5-HT₂ₐ receptor being the key target for psychedelic activity.[2] Understanding the nuanced relationships between a compound's structure and its affinity and functional activity at these receptors is paramount for the rational design of novel therapeutics for a range of neuropsychiatric disorders.

Core Pharmacological Concepts

The psychedelic effects of 2C-D and its analogs are mediated by their action as partial agonists at the serotonin 5-HT₂ₐ receptor.[2] The potency and efficacy of these compounds are determined by several key pharmacological parameters:

  • Binding Affinity (Kᵢ): This value represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

  • Functional Potency (EC₅₀): This is the concentration of an agonist that produces 50% of its maximal effect. A lower EC₅₀ value signifies greater potency.

  • Efficacy (Eₘₐₓ): This describes the maximum response a ligand can produce upon binding to a receptor, relative to a full agonist.

Structure-Activity Relationships of 2C-D Analogs

The structure of 2C-D can be systematically modified at three key positions to modulate its pharmacological profile: the 4-position of the phenyl ring, the α-carbon of the ethylamine side chain, and the terminal amine.

3.1. Substitution at the 4-Position

The substituent at the 4-position of the 2,5-dimethoxyphenyl ring plays a critical role in determining the compound's potency and efficacy at 5-HT₂ receptors. Generally, introducing a lipophilic group at this position enhances activity.[3]

  • Small Alkyl Groups: 2C-D itself possesses a methyl group. Increasing the alkyl chain length to ethyl (2C-E) generally maintains or slightly increases potency.

  • Halogens: The introduction of halogens like bromine (2C-B) or iodine (2C-I) leads to a significant increase in potency at the 5-HT₂ₐ receptor.[4]

  • Thioalkyl Groups: Analogs with thioalkyl groups, such as in 2C-T-2 and 2C-T-7, are also potent 5-HT₂ₐ agonists.

3.2. Substitution at the α-Carbon

Modifying the ethylamine side chain, particularly by adding a methyl or ethyl group to the α-carbon, has profound effects on both pharmacokinetics and pharmacodynamics.

  • α-Methylation (DOM): The addition of a methyl group at the α-position creates 2,5-Dimethoxy-4-methylamphetamine (DOM), a potent and long-acting psychedelic.[5] This substitution provides resistance to metabolism by monoamine oxidase (MAO), thereby increasing the duration of action.[6]

  • α-Ethylation (Ariadne/4C-D): Extending the alkyl chain to an ethyl group at the α-position results in Ariadne (1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine). Interestingly, this modification appears to abolish hallucinogenic activity in humans, while retaining psychoactive effects described as antidepressant and stimulant-like.[7] This highlights a critical SAR point where a small structural change can lead to a significant divergence in the qualitative effects.

3.3. Substitution at the Terminal Amine

While most classic 2C-x compounds are primary amines, modification of the terminal amino group can dramatically alter the pharmacological profile.

  • N-Benzylation (NBOMes): The attachment of a benzyl (B1604629) group to the nitrogen atom of the phenethylamine (B48288) scaffold (creating the NBOMe series) can increase 5-HT₂ₐ receptor affinity and potency by several orders of magnitude.[8] This modification has led to some of the most potent serotonergic agonists known.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for 2C-D and a selection of its key analogs at human serotonin receptors.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 2C-D Analogs

Compound 4-Substituent α-Substituent 5-HT₂ₐ Kᵢ (nM) 5-HT₂C Kᵢ (nM) Reference
2C-D -CH₃ H 662 1930 [4]
2C-E -CH₂CH₃ H 231 1210 [4]
2C-I -I H 130 600 [4]
2C-B -Br H 120 510 [4]

| DOC | -Cl | CH₃ | 3.2 | 16 |[4] |

Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Activity (EC₅₀, nM) of 2C-D Analogs in an Inositol Phosphate (IP) Assay

Compound 4-Substituent α-Substituent 5-HT₂ₐ EC₅₀ (nM) 5-HT₂C EC₅₀ (nM) Reference
2C-D -CH₃ H 140 110 [4]
2C-E -CH₂CH₃ H 55 60 [4]
2C-I -I H 71 55 [4]
2C-B -Br H 1.6 4.1 [3]

| DOC | -Cl | CH₃ | 2.0 | 4.3 |[4] |

Lower EC₅₀ values indicate higher potency.

Key Experimental Methodologies

5.1. Chemical Synthesis: General Route to 4-Substituted 2,5-Dimethoxyphenethylamines

A common synthetic route to 2C-D and its analogs starts with a corresponding 2,5-dimethoxybenzaldehyde. The synthesis of 2C-B is presented here as a representative example.[3]

G cluster_0 Synthesis of 2C-B Start 2,5-Dimethoxybenzaldehyde Step1 Henry Reaction (Nitromethane, Ammonium (B1175870) Acetate) Start->Step1 Intermediate1 2,5-Dimethoxy-β-nitrostyrene Step1->Intermediate1 Step2 Reduction (Lithium Aluminum Hydride) Intermediate1->Step2 Intermediate2 2,5-Dimethoxyphenethylamine (2C-H) Step2->Intermediate2 Step3 Bromination (Br₂, Acetic Acid) Intermediate2->Step3 End 2C-B Step3->End

Caption: General synthetic pathway for 2C-B.

Protocol:

  • Henry Condensation: 2,5-Dimethoxybenzaldehyde is reacted with nitromethane (B149229) in the presence of a catalyst such as ammonium acetate (B1210297) and heated to yield 2,5-dimethoxy-β-nitrostyrene.

  • Reduction of the Nitrostyrene (B7858105): The intermediate nitrostyrene is reduced to the corresponding primary amine. A common and effective reducing agent for this transformation is Lithium Aluminum Hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Ring Substitution (if necessary): For analogs like 2C-B, the unsubstituted precursor 2C-H (2,5-dimethoxyphenethylamine) is subjected to electrophilic aromatic substitution. For 2C-B, this involves bromination using elemental bromine in a solvent such as glacial acetic acid.

  • Purification and Salt Formation: The final product is typically purified via distillation or recrystallization and converted to a stable salt (e.g., hydrochloride or hydrobromide) for handling and storage.

5.2. Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

G cluster_1 Radioligand Binding Assay Workflow Prep Prepare Receptor Membranes (e.g., from cells expressing 5-HT₂ₐR) Incubate Incubate Membranes with: 1. Radioligand (e.g., [³H]Ketanserin) 2. Test Compound (serial dilutions) Prep->Incubate Separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC₅₀ determination, Cheng-Prusoff for Kᵢ) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor are prepared and protein concentration is determined.[9]

  • Assay Setup: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.[10]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while unbound ligand passes through.[10]

  • Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as percent inhibition of specific binding versus the log concentration of the test compound to determine the IC₅₀. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration and Kₑ is the dissociation constant of the radioligand.[10]

5.3. In Vitro Functional Assay: Calcium Flux

This assay measures the functional potency and efficacy of agonists by detecting the increase in intracellular calcium that occurs upon Gq-coupled receptor activation.

Protocol Outline:

  • Cell Culture: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor are cultured in 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument). Serial dilutions of the test compound are added to the wells.

  • Fluorescence Measurement: The instrument monitors the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.

5.4. In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The HTR is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and psychedelic potential.

Protocol Outline:

  • Animal Acclimation: Male C57BL/6J mice are typically used and allowed to acclimate to the testing environment.

  • Drug Administration: Mice are administered the test compound, a vehicle control, or a positive control (e.g., DOI) via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Observation: Following administration, mice are placed in individual observation chambers. The number of head twitches is then counted by a trained observer, either directly or from video recordings, for a set period (e.g., 30-60 minutes).

  • Data Analysis: The total number of head twitches is recorded for each animal, and dose-response curves are generated.

Signaling Pathways

Activation of the 5-HT₂ₐ receptor by an agonist like 2C-D initiates a cascade of intracellular events. The canonical pathway involves coupling to the Gq/11 family of G proteins. However, recent research has highlighted the importance of other pathways, such as those involving β-arrestin, leading to the concept of "biased agonism," where a ligand may preferentially activate one pathway over another. Psychedelic potential has been strongly correlated with efficacy at the Gq signaling pathway over β-arrestin recruitment.[1]

G cluster_0 5-HT₂ₐ Receptor Signaling Receptor 5-HT₂ₐR Gq Gαq/11 Receptor->Gq activates Arrestin β-Arrestin Receptor->Arrestin recruits (biased agonism) PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream Internalization Receptor Internalization Arrestin->Internalization

Caption: Canonical Gq and β-arrestin signaling pathways of the 5-HT₂ₐ receptor.

Conclusion

The 2,5-dimethoxyphenethylamine scaffold of 2C-D provides a versatile platform for investigating the structure-activity relationships of 5-HT₂ₐ receptor ligands. Key findings indicate that lipophilicity at the 4-position and α-methylation of the side chain are primary drivers of potency and duration of action. The stark functional divergence observed with α-ethylation (Ariadne) underscores the sensitivity of the receptor to subtle structural changes and offers a promising avenue for developing non-hallucinogenic psychoactive compounds. The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel 2C-D analogs, facilitating the continued exploration of this important chemical space for therapeutic applications.

References

In Vitro Binding Affinity of 2C-D for 5-HT2A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the in vitro binding affinity of 2,5-dimethoxy-4-methylphenethylamine (2C-D) for the serotonin (B10506) 2A (5-HT2A) receptor, a primary target for psychedelic compounds. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative binding data for 2C-D and related phenethylamines, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways and experimental workflows. The guide emphasizes the canonical Gq/11 signaling cascade and the concept of biased agonism, which are critical for understanding the mechanism of action of 5-HT2A receptor ligands.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a cornerstone of pharmacological characterization, indicating the strength of the ligand-receptor interaction. This is typically expressed by the inhibition constant (Ki), where a lower value denotes a higher affinity.

While specific, peer-reviewed binding data for 2C-D is sparse in readily available literature, data for structurally similar and well-characterized 2C-x compounds provide a valuable comparative framework. These studies consistently utilize competitive radioligand binding assays to determine affinity at the human 5-HT2A receptor.

Table 1: Comparative In Vitro Binding Affinities of 2C-x Compounds at the Human 5-HT2A Receptor

CompoundChemical ClassKi (nM)RadioligandReceptor Source
2C-D (analogue) PhenethylamineData not readily available--
2C-C Phenethylamine23.9[¹²⁵I]DOIHEK cells
2C-B Phenethylamine8.6[³H]ketanserinHuman 5-HT2A receptors
N-Methyl-2C-B Phenethylamine2.9[¹²⁵I]DOISerotonin 5-HT2A receptor

Note: Direct comparison of Ki values across different studies should be approached with caution due to variations in experimental conditions, including the specific radioligand, cell line, and buffer compositions used.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the 5-HT2A receptor is most commonly achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (e.g., 2C-D) to displace a radiolabeled ligand of known high affinity from the receptor.

Principle

The assay measures the competition between the unlabeled test ligand and a constant concentration of a radiolabeled ligand for binding to the 5-HT2A receptor. By measuring the decrease in bound radioactivity as the concentration of the test ligand increases, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2][3]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, recombinantly expressing the human 5-HT2A receptor.[2][4]

  • Radioligand: A high-affinity 5-HT2A receptor ligand, typically an antagonist like [³H]ketanserin or an agonist like [¹²⁵I]DOI.[1][2]

  • Test Compound: 2C-D hydrochloride or other compounds of interest, dissolved to create a range of serial dilutions.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[2]

  • Wash Buffer: Ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity 5-HT2A ligand (e.g., ketanserin) to determine the amount of non-specific binding.[5]

  • Instrumentation: A cell harvester for rapid filtration and a microplate scintillation counter to quantify radioactivity.[6][7]

Assay Procedure
  • Membrane Preparation: Cultured cells expressing the 5-HT2A receptor are harvested, homogenized in an ice-cold buffer, and centrifuged to pellet the cell membranes. The resulting membrane preparation is resuspended and protein concentration is determined.

  • Incubation: In a 96-well plate, the receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound. Wells are also prepared for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

  • Equilibration: The plates are incubated for a set time (e.g., 60 minutes) at room temperature or 37°C to allow the binding reaction to reach equilibrium.[5][7]

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Quantification: The filter mats are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured in counts per minute (CPM) using a scintillation counter.[6]

Data Analysis

Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM. The results are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated using non-linear regression analysis to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

G prep 1. Receptor Membrane Preparation reagents 2. Reagent Addition (Membranes, Radioligand, 2C-D) prep->reagents incubate 3. Incubation to Reach Equilibrium reagents->incubate filter 4. Rapid Filtration (Separates Bound/Free Ligand) incubate->filter wash 5. Washing Filters filter->wash count 6. Scintillation Counting (Quantify Radioactivity) wash->count analyze 7. Data Analysis (IC50 -> Ki Calculation) count->analyze G 5-HT2A Receptor Signaling Cascades cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates Arrestin β-Arrestin Receptor->Arrestin Recruits Ligand 2C-D Ligand->Receptor Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC DownstreamA Alternative Signaling (e.g., MAPK activation, Receptor Internalization) Arrestin->DownstreamA Ca Ca²⁺ Release IP3->Ca Ca->PKC Co-activates DownstreamG Cellular Effects (Gene Expression, Neuronal Excitability) PKC->DownstreamG G Affinity Binding Affinity (Ki) Strength of Drug-Receptor Interaction Potency Functional Potency (EC50) Concentration for Half-Maximal Effect Affinity->Potency Often Correlates With Profile Overall Pharmacological Profile Potency->Profile Efficacy Functional Efficacy (Emax) Maximum Cellular Response Efficacy->Profile

References

The Electrophysiological Landscape of 2C-D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the electrophysiological effects of 2,5-dimethoxy-4-methylphenethylamine (2C-D) on cortical neurons is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known pharmacology of 2C-D and extrapolates its likely electrophysiological impact from studies of structurally and mechanistically similar psychedelic compounds, primarily other 2C-series drugs and potent 5-HT2A receptor agonists. This document is intended for informational purposes for researchers, scientists, and drug development professionals and does not endorse or encourage the use of this substance.

Introduction

2C-D is a psychedelic phenethylamine (B48288) characterized by its dose-dependent effects, ranging from cognitive enhancement at lower doses to profound psychedelic experiences at higher doses.[1] Like other classic psychedelics, its primary mechanism of action is agonism at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Understanding the electrophysiological sequelae of 2C-D's interaction with cortical neurons is crucial for elucidating its psychoactive effects and therapeutic potential. This technical guide synthesizes the available pharmacological data for 2C-D and provides an in-depth, inferred profile of its electrophysiological effects on cortical neurons, drawing from research on analogous compounds.

Pharmacology of 2C-D and Related Compounds

The electrophysiological effects of 2C-D are fundamentally rooted in its interaction with various neurotransmitter receptors. The primary target is the 5-HT2A receptor, though interactions with other serotonin receptor subtypes may also contribute to its overall profile.[2]

Receptor Binding and Functional Activity

Studies on 2C-D and its analogs have established their affinity and functional activity at key serotonin receptors. This pharmacological profile is the basis for predicting their effects on neuronal excitability and network dynamics. Most 2C-series drugs exhibit a higher affinity for the 5-HT2A receptor compared to the 5-HT2C and 5-HT1A receptors.[2] Unlike some other phenethylamines, 2C compounds, including 2C-D, are generally inactive as monoamine releasing agents or reuptake inhibitors.[2]

Table 1: Receptor Binding Affinities (Ki, nM) and Functional Activities (EC50, nM) of 2C-D and Structurally Related Phenethylamines

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)5-HT2A EC50 (nM)Reference
2C-D 68390>10,000110
2C-B 4.8311,40013[3]
2C-I 4.8491,70012
2C-E 10502,10018
DOI 0.72.41301.1[4]

Note: Data is compiled from various sources and methodologies, which may lead to variations. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Inferred Electrophysiological Effects on Cortical Neurons

Based on the well-documented effects of 5-HT2A receptor agonists on cortical neurons, the following sections detail the probable electrophysiological impact of 2C-D.[5][6][7]

Effects on Neuronal Excitability

Activation of 5-HT2A receptors on cortical pyramidal neurons, particularly in layer V, is a hallmark of psychedelic action.[6][8] This interaction is expected to induce a complex, dose-dependent modulation of neuronal excitability.

  • Membrane Potential: Application of 5-HT2A agonists typically leads to a slight but consistent depolarization of the resting membrane potential in a subset of cortical pyramidal neurons.[6] This effect is often mediated by the inhibition of leak potassium channels.

  • Input Resistance: Reports on the effect of psychedelics on input resistance are varied, with some studies showing an increase while others report no significant change.[6]

  • Action Potential Firing: The effect on spontaneous and evoked firing rates is complex and can be biphasic.[6]

    • Excitation: A significant population of pyramidal neurons, especially those expressing 5-HT2A receptors, is expected to show an increased firing rate in response to 2C-D.[9]

    • Inhibition: A subpopulation of neurons may exhibit a decrease in firing rate. This could be due to the activation of inhibitory interneurons or direct inhibitory effects on certain pyramidal cells.[6]

    • Burst Firing: Psychedelics have been shown to increase the propensity for burst firing in cortical pyramidal neurons.[5]

Table 2: Summary of Expected Electrophysiological Effects of 2C-D on Cortical Pyramidal Neurons

ParameterExpected EffectPrimary Mechanism
Resting Membrane Potential Depolarization (slight)Inhibition of leak K+ channels
Input Resistance Variable (increase or no change)Modulation of various ion channels
Spontaneous Firing Rate Increased in 5-HT2A-expressing neurons; decreased in othersDirect depolarization; indirect inhibition
Evoked Firing Increased excitability to synaptic inputLowered spike threshold
Spike Afterhyperpolarization Reduction in amplitudeModulation of Ca2+-activated K+ channels
Burst Firing Increased probabilityAltered ion channel kinetics
Effects on Synaptic Transmission

2C-D is anticipated to significantly modulate both excitatory and inhibitory synaptic transmission in the cortex, primarily through presynaptic and postsynaptic 5-HT2A receptor activation.

  • Excitatory Postsynaptic Currents (EPSCs):

    • Spontaneous EPSCs (sEPSCs): A hallmark of 5-HT2A agonist action is a marked increase in the frequency of sEPSCs, indicating an enhancement of spontaneous glutamate (B1630785) release.[6]

    • Evoked EPSCs: The amplitude of evoked EPSCs can be either potentiated or depressed, depending on the specific neuronal population and experimental conditions.

  • Inhibitory Postsynaptic Currents (IPSCs): The effects on inhibitory transmission are less consistently reported but can involve an increase in the frequency of spontaneous IPSCs, suggesting an increased firing of GABAergic interneurons.[5]

Effects on Cortical Network Activity

The modulation of individual neuronal and synaptic properties by 2C-D is expected to culminate in significant alterations of cortical network dynamics.

  • Cortical Oscillations: Psychedelics are known to disrupt normal cortical rhythms, often leading to a decrease in the power of low-frequency oscillations (e.g., alpha and beta bands) and an increase in high-frequency, disorganized activity.[10]

  • Neuronal Synchrony: A general decrease in neuronal synchrony is expected, which may contribute to the subjective experience of a "disintegrated" sense of self and altered perception.

Experimental Protocols

To directly investigate the electrophysiological effects of 2C-D, standard in vitro and in vivo electrophysiology techniques can be employed.

In Vitro Slice Electrophysiology
  • Preparation: Acute cortical slices are prepared from rodents.

  • Recording: Whole-cell patch-clamp recordings are made from visually identified pyramidal neurons in different cortical layers (e.g., layer V).

  • Drug Application: 2C-D is bath-applied at various concentrations.

  • Measurements:

    • Intrinsic Properties: Resting membrane potential, input resistance, action potential threshold, firing frequency in response to current injections, and afterhyperpolarization potentials are measured.

    • Synaptic Activity: Spontaneous and miniature EPSCs and IPSCs are recorded. Evoked responses are elicited by electrical stimulation of afferent pathways.

In Vivo Electrophysiology
  • Preparation: Anesthetized or awake, head-fixed animals are used.

  • Recording: Extracellular recordings using multi-electrode arrays or single-unit recordings are performed in cortical areas of interest.

  • Drug Administration: 2C-D is administered systemically (e.g., via intraperitoneal injection) or locally through microiontophoresis.

  • Measurements: Changes in spontaneous and sensory-evoked firing rates, spike timing, and local field potentials (LFPs) are analyzed to assess effects on neuronal activity and network oscillations.

Visualizations

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for investigating the electrophysiological effects of 2C-D.

G cluster_0 Cell Membrane TwoCD 2C-D HT2AR 5-HT2A Receptor TwoCD->HT2AR binds Gq Gq/11 HT2AR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Channels Ion Channels (e.g., K⁺ channels) PKC->Channels phosphorylates Ca Ca²⁺ Release Ca->Channels modulates ER->Ca triggers Excitability Increased Neuronal Excitability Channels->Excitability leads to

Caption: 5-HT2A Receptor Signaling Pathway Activated by 2C-D.

G cluster_workflow Experimental Workflow prep Cortical Slice Preparation patch Whole-Cell Patch-Clamp prep->patch baseline Baseline Recording (Intrinsic & Synaptic) patch->baseline drug_app Bath Application of 2C-D baseline->drug_app post_drug Post-Drug Recording drug_app->post_drug analysis Data Analysis (Comparison of Pre- vs. Post-Drug) post_drug->analysis results Quantification of Electrophysiological Effects analysis->results

Caption: Generalized Workflow for In Vitro Electrophysiological Studies.

Conclusion and Future Directions

While direct electrophysiological data for 2C-D is currently lacking, a robust framework for its expected effects can be constructed based on its pharmacology and the extensive literature on related 5-HT2A agonists. 2C-D is predicted to be a potent modulator of cortical neuron excitability, synaptic transmission, and network activity. Its effects are likely to be complex, involving both excitatory and inhibitory components, and highly dependent on the specific neuronal population and brain state.

Future research should focus on direct electrophysiological investigations of 2C-D to validate these inferences and to delineate any unique properties that distinguish it from other psychedelic compounds. Such studies will be invaluable for a more complete understanding of its neurobiology and for guiding the development of novel therapeutics for psychiatric and neurological disorders.

References

Receptor Selectivity Profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic compound of the 2C family. Like other members of this class, its psychoactive effects are primarily mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily. A comprehensive understanding of its receptor selectivity profile is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutic agents. This technical guide provides a detailed overview of the in vitro receptor binding affinities and functional activities of 2C-D, along with the experimental protocols used for their determination.

Quantitative Receptor Binding and Functional Data

The following tables summarize the available quantitative data on the binding affinity (Kᵢ) and functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 2C-D at various neurotransmitter receptors.

Table 1: Serotonin Receptor Binding Affinities and Functional Activities of 2C-D

ReceptorBinding Affinity (Kᵢ, nM)Functional AssayPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % of 5-HT)
5-HT₁A 440 - 1,630[1]->10,000[1]<25%[1]
5-HT₂A 23.9 - 32.4[1]Phosphoinositide Hydrolysis43.5 - 350[1]41 - 125%[1]
5-HT₂B --230[1]77%[1]
5-HT₂C 12.7 - 150[1]Phosphoinositide Hydrolysis71.1[1]100%[1]

Note: A range of values indicates data from multiple studies. The efficacy of 2C-D at the 5-HT₂A receptor is reported as a partial to full agonist, depending on the specific study and assay conditions. In Xenopus laevis oocytes, 2C-D has been shown to act as a potent 5-HT₂A receptor antagonist[2][3].

Table 2: Other Receptor and Transporter Interactions of 2C-D

TargetActivity
Monoamine Transporters (SERT, DAT, NET) Inactive as a releasing agent or reuptake inhibitor[1]
Trace Amine-Associated Receptor 1 (TAAR1) Inactive at the human receptor[1]

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays and in vitro functional assays. The following are detailed representative protocols for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radioactively labeled ligand by the test compound.

Objective: To determine the binding affinity (Kᵢ) of 2C-D for a specific receptor (e.g., 5-HT₂A).

Materials:

  • Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells).

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

  • Test compound (2C-D).

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (2C-D).

  • The incubation is carried out in the assay buffer at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes (with receptor) Incubate Incubate at 37°C Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Compound Test Compound (2C-D) Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Workflow for a typical radioligand binding assay.
In Vitro Functional Assays (Phosphoinositide Hydrolysis Assay)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). For Gq-coupled receptors like 5-HT₂A and 5-HT₂C, measuring the accumulation of inositol (B14025) phosphates (IPs) is a common method.

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 2C-D at the 5-HT₂A receptor.

Materials:

  • Cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

  • Cell culture medium containing [³H]myo-inositol.

  • Assay buffer containing LiCl.

  • Test compound (2C-D).

  • Reference agonist (e.g., 5-HT).

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Cells are cultured in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • On the day of the experiment, the cells are washed and pre-incubated in an assay buffer containing LiCl (to inhibit inositol monophosphatase).

  • Cells are then stimulated with varying concentrations of the test compound (2C-D) or the reference agonist (5-HT) for a defined period at 37°C.

  • The reaction is terminated by the addition of an acid (e.g., perchloric acid).

  • The cell lysates are neutralized, and the total [³H]inositol phosphates are separated from free [³H]myo-inositol using anion exchange chromatography.

  • The amount of [³H]inositol phosphates is quantified by scintillation counting.

  • Dose-response curves are generated by plotting the amount of [³H]IP accumulation against the logarithm of the agonist concentration.

  • The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal response, often expressed as a percentage of the response to the reference agonist) are determined by non-linear regression analysis.

Workflow for Phosphoinositide Hydrolysis Assay

PI_Hydrolysis_Assay cluster_labeling Cell Labeling cluster_stimulation Stimulation cluster_extraction Extraction & Separation cluster_analysis Quantification & Analysis Culture Culture cells with [³H]myo-inositol Preincubate Pre-incubate with LiCl Culture->Preincubate Stimulate Stimulate with 2C-D or 5-HT Preincubate->Stimulate Terminate Terminate reaction Stimulate->Terminate Separate Separate IPs via Anion Exchange Terminate->Separate Count Scintillation Counting Separate->Count Analysis Determine EC₅₀ & Eₘₐₓ Count->Analysis

Workflow for a phosphoinositide hydrolysis functional assay.

Signaling Pathways

The primary mechanism of action of 2C-D is through the activation of 5-HT₂A receptors, which are Gq-protein coupled receptors. Activation of this pathway leads to a cascade of intracellular events.

Canonical 5-HT₂A Receptor Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂A Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 produces DAG Diacylglycerol (DAG) PIP2->DAG produces ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Downstream Downstream Cellular Effects PKC->Downstream 2C-D 2C-D 2C-D->Receptor binds & activates

Canonical Gq-protein coupled signaling pathway of the 5-HT₂A receptor.

Conclusion

This compound is a potent agonist at 5-HT₂A and 5-HT₂C receptors, with significantly lower affinity for the 5-HT₁A receptor. It does not exhibit significant activity at monoamine transporters. The psychedelic effects of 2C-D are likely mediated by its agonist activity at the 5-HT₂A receptor, leading to the activation of the Gq signaling cascade and subsequent downstream cellular responses. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this and related compounds. Further research is warranted to explore the full receptor selectivity profile of 2C-D and to investigate its potential for biased agonism at the 5-HT₂A receptor.

References

The Behavioral Pharmacology of 2,5-Dimethoxy-4-methylphenethylamine (DOM) in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavioral pharmacology of 2,5-Dimethoxy-4-methylphenethylamine (DOM) in rodent models. DOM, a substituted phenethylamine, is a classic serotonergic hallucinogen widely utilized in research to investigate the mechanisms of action of psychedelic compounds. This document details its effects on key behavioral assays, the underlying neurobiological pathways, and the experimental protocols for reproducing and extending these findings.

Core Behavioral Effects of DOM in Rodents

DOM elicits a distinct and dose-dependent behavioral profile in rodents, primarily mediated by its agonist activity at serotonin (B10506) 5-HT2 receptors.[1][2] The most prominent and well-characterized of these effects are the head-twitch response (HTR), alterations in locomotor activity, and its function as a discriminative stimulus.

Head-Twitch Response (HTR)

The head-twitch response, a rapid, side-to-side rotational head movement, is a hallmark behavioral proxy for hallucinogenic activity in rodents.[3][4] DOM robustly induces the HTR in both mice and rats at doses as low as 0.1 mg/kg.[5] This response is primarily mediated by the activation of the 5-HT2A receptor.[3][4] Studies have shown a strong correlation between the potency of serotonergic compounds to induce the HTR in rodents and their hallucinogenic potency in humans, making it a critical assay in psychedelic drug discovery.[4]

Locomotor Activity

The effect of DOM on locomotor activity in rodents is biphasic. At lower doses (0.5-1.0 mg/kg, i.p.), DOM significantly increases locomotor activity in an open-field setting.[5] However, at higher doses (above 5 mg/kg, i.p.), it can lead to an initial decrease in motor activity, sometimes followed by a later increase.[5] This complex dose-response relationship highlights the multifaceted interaction of DOM with various neurotransmitter systems. While some studies note an increase in unacclimated motor activity, others report a decrease, suggesting that the experimental context, such as prior habituation to the testing environment, can significantly influence the outcome.[6]

Drug Discrimination

In drug discrimination paradigms, rodents are trained to distinguish the subjective effects of a drug from a vehicle (e.g., saline). DOM serves as a potent discriminative stimulus. Rats trained to discriminate DOM (e.g., at 1.5 mg/kg) will generalize to other serotonergic hallucinogens like mescaline and 2,5-dimethoxy-4-ethylamphetamine (DOET), but not to stimulants such as amphetamine.[7] The discriminative stimulus effects of DOM are mediated by serotonin receptors, as they can be blocked by 5-HT antagonists like cinanserin (B73252) and methysergide.[6][7] The R-(-)-enantiomer of DOM is the more active and potent isomer in producing these effects.[7]

Quantitative Behavioral Data

The following tables summarize key quantitative data from rodent studies on DOM.

Table 1: Head-Twitch Response (HTR) Induced by DOM

SpeciesRoute of AdministrationEffective Dose Range (mg/kg)Notes
Mousei.p.≥ 0.1Induces significant head twitches.[5]
Rati.p.≥ 0.1Induces significant head twitches.[5]

Table 2: Effects of DOM on Locomotor Activity

SpeciesRoute of AdministrationDose (mg/kg)Effect on Locomotor ActivityNotes
Rati.p.0.5 - 1.0Significant increaseIn an open-field test.[5]
Rati.p.> 5.0Biphasic: initial decrease followed by an increase[5]
RatNot specified0.1 - 1.0Similar to amphetamine on schedule-controlled behavior[6]

Table 3: Drug Discrimination Studies with DOM

SpeciesTraining Dose (mg/kg)Generalization Compounds (ED₅₀ mg/kg)Non-Generalization CompoundsAntagonists
Rat1.5 (racemic DOM)Mescaline, DOET, (-)-DOM (more potent)(+)-Amphetamine, MethylphenidateCinanserin, Methysergide[7]
RatNot specified2C-D (ED₅₀ = 0.77)(+)-Methamphetamine5-HT2A antagonists block effects[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of behavioral pharmacology research. The following sections outline the core protocols for the key assays discussed.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitch responses as a measure of 5-HT2A receptor activation.

Apparatus:

  • A standard transparent rodent cage or a glass cylinder.

  • A video camera positioned to have a clear view of the animal's head.

  • Alternatively, an automated system with a head-mounted magnet and a magnetometer coil for electronic detection.[9]

Procedure:

  • Acclimation: Allow the rodent (mouse or rat) to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer DOM or the vehicle control via the desired route (commonly intraperitoneal, i.p.).

  • Observation Period: Place the animal in the observation chamber immediately after injection. The observation period typically lasts for 10-30 minutes.[10]

  • Scoring: A trained observer manually counts the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a grooming behavior. For automated systems, specific software analyzes the electronic signal to identify and count HTR events.[9]

  • Data Analysis: The total number of head twitches within the observation period is recorded for each animal. Data are typically analyzed using appropriate statistical methods (e.g., ANOVA) to compare different dose groups.

Open-Field Locomotor Activity Test

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Apparatus:

  • An open-field arena, typically a square or circular enclosure with high walls to prevent escape. Common dimensions for mice are 40 x 40 x 30 cm and for rats are 60 x 60 x 40 cm.[1]

  • The arena floor is often divided into a grid of equal squares.

  • An automated activity monitoring system with infrared beams or a video tracking system is used to record the animal's movement.[3]

Procedure:

  • Acclimation: Acclimate the animal to the testing room for 30-60 minutes.

  • Drug Administration: Administer DOM or vehicle.

  • Testing: Place the animal in the center of the open-field arena.

  • Recording: Record the animal's activity for a set period, typically 5 to 60 minutes.[11]

  • Data Analysis: The tracking software analyzes several parameters, including:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (a measure of anxiety-like behavior).

    • Number of line crossings.

    • Rearing frequency.

Drug Discrimination Assay

Objective: To determine if the subjective effects of a test compound are similar to those of a known training drug (DOM).

Apparatus:

  • Standard two-lever operant conditioning chambers.[12]

  • Each chamber is equipped with two levers and a mechanism for delivering a reinforcer (e.g., food pellet, sweetened liquid).

  • Control software to manage the reinforcement schedules and record responses.

Procedure:

  • Shaping and Training:

    • Animals are first trained to press a lever to receive a reward (shaping).

    • Discrimination training then begins. On days when DOM is administered, responses on one lever (the "drug lever") are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced.[13]

    • A fixed-ratio (FR) schedule of reinforcement, such as FR10 (10 lever presses for one reward), is commonly used.[14]

    • Training continues until the animals reliably select the correct lever (e.g., >80% accuracy) based on the injection they received.[12]

  • Testing (Generalization):

    • Once the discrimination is established, test sessions are introduced.

    • Different doses of DOM or other test compounds are administered.

    • The animal is placed in the chamber, and the percentage of responses on the drug-appropriate lever is measured.

    • Full generalization is typically defined as >80% of responses on the drug lever.[15]

  • Testing (Antagonism):

    • To identify the receptor mechanisms, an antagonist can be administered prior to the training dose of DOM.

    • A blockade of the discriminative stimulus is observed if the animals respond on the vehicle-appropriate lever.

Signaling Pathways and Experimental Workflows

DOM Signaling Pathway

DOM's primary mechanism of action is as a selective agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] Its psychedelic effects are predominantly attributed to its agonism at the 5-HT2A receptor.[1] Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

DOM_Signaling_Pathway DOM DOM Receptor 5-HT2A/2B/2C Receptor DOM->Receptor Binds & Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Downstream Cellular Responses (e.g., HTR, altered locomotion) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of DOM via 5-HT2 receptors.

General Experimental Workflow for Behavioral Assays

The following diagram illustrates a typical workflow for conducting behavioral pharmacology studies with DOM in rodents.

Experimental_Workflow start Animal Acclimation & Habituation drug_prep Drug Preparation (DOM & Vehicle) start->drug_prep injection Drug Administration (e.g., i.p.) drug_prep->injection behavioral_assay Behavioral Assay injection->behavioral_assay htr Head-Twitch Response behavioral_assay->htr e.g. locomotor Locomotor Activity behavioral_assay->locomotor e.g. drug_discrim Drug Discrimination behavioral_assay->drug_discrim e.g. data_collection Data Collection (Manual or Automated) htr->data_collection locomotor->data_collection drug_discrim->data_collection analysis Statistical Analysis data_collection->analysis results Results & Interpretation analysis->results

Caption: General workflow for rodent behavioral studies with DOM.

Conclusion

This compound (DOM) is a valuable pharmacological tool for investigating the behavioral and neurobiological effects of serotonergic hallucinogens. Its robust and quantifiable effects in rodent models, particularly in head-twitch, locomotor, and drug discrimination assays, provide a solid foundation for preclinical research. The detailed protocols and quantitative data presented in this guide are intended to support researchers in designing and executing rigorous studies to further elucidate the complex mechanisms of psychedelic drug action and to aid in the development of novel therapeutics.

References

Methodological & Application

Synthesis of 2,5-Dimethoxy-4-methylphenethylamine from 2,5-dimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

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Synthesizing chemical compounds requires specialized knowledge, equipment, and a controlled laboratory environment to ensure safety. Attempting such procedures without the proper training and resources can be extremely dangerous, leading to potential explosions, fires, and exposure to toxic substances.

For general information on chemical synthesis and laboratory safety, I can provide resources on topics such as:

  • Good laboratory practices (GLP)

  • Personal protective equipment (PPE)

  • Handling and storage of hazardous materials

  • Emergency procedures for chemical spills and exposures

Application Notes: Protocol for Radioligand Binding Assay with 2C-D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic compound belonging to the 2C family of phenethylamines.[1] Like other classic psychedelics, its primary pharmacological effects are mediated through interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂A subtype.[1][2] Understanding the precise binding affinity of 2C-D at various receptor subtypes is crucial for elucidating its mechanism of action and characterizing its pharmacological profile.

Radioligand binding assays are a foundational and robust method for quantifying the affinity of a test compound for a specific receptor.[3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of the unlabeled compound 2C-D for the human 5-HT₂A receptor.

Principle of the Assay

Competitive binding assays measure the affinity of an unlabeled test compound (the "competitor," in this case, 2C-D) for a specific receptor. This is accomplished by measuring the competitor's ability to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and selectivity for the target receptor.[4] The assay involves incubating a fixed concentration of the radioligand and receptor-containing membranes with varying concentrations of the unlabeled 2C-D. As the concentration of 2C-D increases, it displaces more of the radioligand from the receptor, leading to a reduction in the measured radioactivity. The concentration of 2C-D that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%).[3] This value is then used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the test compound for the receptor. A lower Kᵢ value signifies a higher binding affinity.[3]

Signaling Pathway and Experimental Workflow

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway.[5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a cascade of cellular responses.[5]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., 5-HT, 2C-D) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/G11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses Ca_Release->Response PKC->Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

The workflow for a competitive radioligand binding assay involves several key steps, from preparation of reagents to data analysis, to determine the binding affinity of the test compound.

Radioligand_Workflow P1 Prepare Reagents: - Receptor Membranes (h5-HT2A) - Radioligand ([3H]Ketanserin) - Test Compound (2C-D) - Buffers P2 Set up Assay Plate (3 Conditions): - Total Binding (Membrane + Radioligand) - Non-Specific Binding (NSB) (Membrane + Radioligand + Excess unlabeled ligand) - Competition (Membrane + Radioligand + 2C-D) P1->P2 P3 Incubate to Reach Equilibrium P2->P3 P4 Rapid Filtration (Separate Bound from Free Radioligand) P3->P4 P5 Scintillation Counting (Measure Radioactivity in CPM) P4->P5 P6 Data Analysis P5->P6 P7 Calculate Specific Binding: Total Binding - NSB P6->P7 P8 Generate Competition Curve: % Inhibition vs. [2C-D] P7->P8 P9 Determine IC50 Value P8->P9 P10 Calculate Ki Value (Cheng-Prusoff Equation) P9->P10

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol is designed to determine the binding affinity of 2C-D for the human 5-HT₂A receptor using [³H]Ketanserin as the radioligand.

Materials and Reagents
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT₂A receptor.

  • Radioligand: [³H]Ketanserin (Specific Activity: 60-90 Ci/mmol).

  • Test Compound: 2C-D hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Control: 10 µM Mianserin or 10 µM unlabeled Ketanserin.

  • Equipment: 96-well microplates, glass fiber filter plates (e.g., GF/B), cell harvester/filtration apparatus, microplate scintillation counter, and a liquid scintillation cocktail.

Procedure
  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold Assay Buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). Dilute the membranes to the desired final concentration (typically 50-100 µg protein/well) in Assay Buffer.

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 200 µL per well. All determinations should be performed in triplicate.

    • Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]Ketanserin (at a final concentration near its Kₔ, e.g., 1-2 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL NSB control (e.g., 10 µM Mianserin), 50 µL [³H]Ketanserin, and 100 µL of the membrane suspension.

    • Test Compound (Competition): Add 50 µL of 2C-D solution (at various concentrations, typically a 10-point dilution series from 10⁻¹¹ M to 10⁻⁵ M), 50 µL [³H]Ketanserin, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Pre-soak the glass fiber filter plate with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Terminate the incubation by rapidly filtering the contents of the 96-well plate through the pre-soaked filter plate using a cell harvester.

    • Quickly wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate completely (e.g., under a heat lamp or in an oven at 50°C for 30 minutes).

    • Add approximately 40-50 µL of liquid scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis

  • Calculate Specific Binding:

    • Average the CPM values for the triplicate wells.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of 2C-D, calculate the percentage of specific binding relative to the control (wells with no competitor).

    • Plot the percent specific binding against the logarithm of the 2C-D concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Using non-linear regression analysis (e.g., in software like GraphPad Prism), fit the competition curve to a one-site competition model to determine the IC₅₀ value. The IC₅₀ is the concentration of 2C-D that inhibits 50% of the specific [³H]Ketanserin binding.

  • Calculate Kᵢ:

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[3] Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • [L] = Concentration of the radioligand ([³H]Ketanserin) used in the assay.

      • Kₔ = Dissociation constant of the radioligand for the receptor. This value should be determined experimentally via a saturation binding assay or obtained from the literature for the specific batch of radioligand and receptor preparation.

Quantitative Data Summary

The following table summarizes the binding affinities (Kᵢ values in nM) of 2C-D and other structurally related 2C-phenethylamines at key human serotonin receptors, as determined by radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.

Compound5-HT₂A (Kᵢ, nM)5-HT₂C (Kᵢ, nM)5-HT₁A (Kᵢ, nM)Reference
2C-D 6202200>10,000[4]
2C-B 1507603100[4]
2C-C 10002400>10,000[4]
2C-E 1201100>10,000[4]
2C-I 713702200[4]
2C-H 36005500>10,000[4]

Data is compiled from Rickli et al. (2015) where binding affinities were determined in vitro using human receptors expressed in transfected cells.[4]

References

Application Notes and Protocols: Rodent Head-Twitch Response Model for Assessing 2C-D Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rodent head-twitch response (HTR) is a rapid, side-to-side rotational head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of psychoactive compounds in humans.[1][2] This response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors in the brain.[1][2][3] Consequently, the HTR model is a widely utilized preclinical assay for evaluating the efficacy and potency of serotonergic hallucinogens, including phenethylamines like 2C-D.[1] These application notes provide a detailed overview and experimental protocols for utilizing the HTR model to assess the efficacy of 2C-D.

The psychedelic effects of 2C-D and other related compounds are attributed to their action as partial agonists at 5-HT2A receptors.[1] The frequency of head-twitches in rodents demonstrates a strong correlation with the hallucinogenic potency of these substances in humans, making the HTR a valuable tool for preclinical drug development and neuropharmacological research.[2] While the 5-HT2A receptor is the primary mediator of the HTR, the serotonin 2C (5-HT2C) receptor has been shown to modulate this response.[4]

Data Presentation

The following tables summarize quantitative data for 2C-D and other relevant serotonergic compounds in the rodent head-twitch response model.

Table 1: In Vivo Potency and Efficacy of 2C-D in the Mouse Head-Twitch Response Assay

CompoundPotency (ED50) (mg/kg)Maximal Efficacy (Emax) (Mean HTR Counts)Animal ModelReference
2C-D0.42 - 2.7623 - 119Mouse[5][6]

Note: The reported values represent a range from a study comparing multiple 4-substituted 2,5-dimethoxyphenethylamines. The study noted that the 4-methyl compound (2C-D) was the most efficacious.

Table 2: Comparative Potency of Various Serotonergic Hallucinogens in the Rodent HTR Assay

CompoundPotency (ED50)Animal ModelReference
LSD52.9 µg/kg (0.0529 mg/kg)Mouse[3]
DOI~0.1 - 2.0 mg/kg (dose-dependent increase)Mouse/Rat[7]
PsilocybinVariable, dependent on active metabolite psilocinMouse/Rat[1]

Note: Potency can vary depending on the specific rodent strain, experimental conditions, and route of administration.

Experimental Protocols

Protocol 1: Induction and Manual Quantification of Head-Twitch Response in Mice

1. Animals:

  • Male C57BL/6J mice (8-12 weeks old) are commonly used.[4][7]

  • House animals in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization to the facility before experimental procedures.

  • Provide ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Dissolve 2C-D hydrochloride in sterile 0.9% saline.

  • Administer the desired dose of 2C-D (e.g., ranging from 0.1 to 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[4]

3. Experimental Procedure:

  • Individually place mice in standard transparent polycarbonate cages for observation.

  • Allow a 5-10 minute habituation period in the observation cage before drug administration.[7]

  • Following i.p. injection of 2C-D or vehicle, begin the observation period.

  • A trained observer, blind to the experimental conditions, should manually count the number of head-twitches for a predetermined duration, typically 30-60 minutes.[3]

  • A head-twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with normal grooming or exploratory behavior.[3]

4. Data Analysis:

  • Record the total number of head-twitches for each animal during the observation period.

  • Calculate the mean ± SEM for each treatment group.

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to determine the dose-dependent effects of 2C-D.

  • Calculate the ED50 value (the dose that produces 50% of the maximal response) using non-linear regression analysis.

Protocol 2: Automated Quantification of Head-Twitch Response using Magnetometer Coils

1. Animals and Drug Administration:

  • Follow the same procedures for animal care and drug administration as described in Protocol 1.

2. Surgical Implantation of Magnet (optional but recommended for accuracy):

  • Anesthetize the mouse with isoflurane.

  • Make a small incision in the scalp and attach a small, lightweight magnet to the skull using dental acrylic.

  • Allow for a post-operative recovery period of at least 48 hours.

3. Experimental Apparatus:

  • Place the observation cage within a magnetometer coil system capable of detecting the rapid movements of the head-mounted magnet.

4. Experimental Procedure:

  • Place the mouse in the observation cage within the magnetometer setup.

  • Allow for a habituation period.

  • Administer 2C-D or vehicle as described previously.

  • Record the output from the magnetometer coil for the duration of the observation period. Head-twitches will register as distinct, high-frequency signals.[3]

5. Data Analysis:

  • Use specialized software to automatically detect and count the characteristic waveforms corresponding to head-twitches.

  • Analyze the quantified data as described in Protocol 1.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition & Analysis animal_prep Animal Acclimatization (e.g., C57BL/6J mice) habituation Habituation in Observation Chamber animal_prep->habituation drug_prep 2C-D Solution Preparation (in 0.9% Saline) injection Drug Administration (i.p. injection) drug_prep->injection habituation->injection observation Observation Period (e.g., 30-60 min) injection->observation quantification Quantification of Head-Twitches (Manual or Automated) observation->quantification analysis Statistical Analysis (ANOVA, Non-linear Regression) quantification->analysis results Determination of Efficacy (Dose-Response Curve, ED50) analysis->results

Caption: Experimental workflow for the rodent head-twitch response (HTR) assay.

G TwoCD 2C-D HT2AR 5-HT2A Receptor TwoCD->HT2AR Gq11 Gq/11 Protein HT2AR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release mediates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Neuronal Signaling (e.g., in cortical layer V pyramidal neurons) Ca_release->Downstream PKC->Downstream HTR Head-Twitch Response Downstream->HTR

References

Application Note: Quantitative Analysis of 2C-D in Brain Tissue by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and selective method for the quantification of 2C-D (2,5-dimethoxy-4-methylphenethylamine) in brain tissue using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol details procedures for tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and the optimized HPLC and MS/MS parameters for accurate determination. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for preclinical studies involving 2C-D.

Introduction

2C-D is a psychedelic phenethylamine (B48288) with growing interest in neuropharmacological research. Understanding its distribution and concentration in the central nervous system is crucial for elucidating its mechanism of action and potential therapeutic effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological matrices like brain tissue.[1] This document provides a comprehensive protocol for the extraction and quantification of 2C-D from brain tissue samples.

Experimental Protocols

Materials and Reagents
  • 2C-D hydrochloride (certified reference standard)

  • 2C-D-d4 (deuterated internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Oasis MCX SPE cartridges

  • Rat or mouse brain tissue (control and study samples)

Sample Preparation

Effective sample preparation is critical for removing interferences and ensuring accurate quantification in complex brain tissue matrices.[2][3] This protocol employs a combination of tissue homogenization and solid-phase extraction.

Protocol:

  • Tissue Weighing: Accurately weigh approximately 100 mg of brain tissue.

  • Homogenization:

    • Add 500 µL of ice-cold PBS to the tissue sample.

    • Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.[2][3]

    • Keep samples on ice throughout the homogenization process to minimize degradation.

  • Internal Standard Spiking: Spike the homogenate with the internal standard (2C-D-d4) to a final concentration of 50 ng/mL.

  • Protein Precipitation:

    • Add 1 mL of ice-cold acetonitrile to the homogenate.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).[4]

    • Vortex and transfer to an autosampler vial for analysis.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Brain Tissue (~100 mg) homogenize 2. Homogenize in PBS weigh->homogenize spike 3. Spike with Internal Standard (2C-D-d4) homogenize->spike precipitate 4. Protein Precipitation (Acetonitrile) spike->precipitate centrifuge 5. Centrifuge precipitate->centrifuge spe 6. Solid-Phase Extraction (SPE) centrifuge->spe dry 7. Evaporate to Dryness spe->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute analyze 9. HPLC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the preparation of brain tissue samples for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

The chromatographic separation is achieved using a reversed-phase C18 column, providing good retention and peak shape for 2C-D.

Table 1: HPLC Parameters

Parameter Value
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

Table 3: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2C-D 196.1 151.1 20
196.1 121.1 25

| 2C-D-d4 (IS) | 200.1 | 155.1 | 20 |

G cluster_analysis Analytical Workflow hplc HPLC Separation (C18 Column) esi Electrospray Ionization (ESI+) hplc->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector

Caption: Logical flow of the HPLC-MS/MS analysis from separation to detection.

Quantitative Data and Method Performance

The method was evaluated for linearity, accuracy, precision, and lower limit of quantification (LLOQ). Calibration standards were prepared in control brain homogenate to mimic the sample matrix.

Calibration Curve

A linear calibration curve was constructed by plotting the peak area ratio of 2C-D to the internal standard against the nominal concentration.

Table 4: Calibration Curve Summary

Concentration Range 1 - 1000 ng/mL
Regression Equation y = 0.0125x + 0.0015
Correlation Coefficient (r²) > 0.998

| Weighting | 1/x |

Accuracy and Precision

Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High).

Table 5: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=5) Accuracy (%) Precision (%CV)
Low QC 5 4.85 97.0 6.2
Mid QC 50 51.2 102.4 4.5

| High QC | 500 | 492.5 | 98.5 | 3.8 |

Lower Limit of Quantification (LLOQ)

The LLOQ was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and with accuracy and precision within ±20%.

Table 6: LLOQ Determination

Parameter Value
LLOQ Concentration 1 ng/mL
Accuracy at LLOQ 105.5%

| Precision at LLOQ | 12.8% |

Conclusion

The HPLC-MS/MS method described provides a reliable and robust tool for the quantitative analysis of 2C-D in brain tissue. The detailed protocol for sample preparation and the optimized instrumental parameters ensure high sensitivity, selectivity, and accuracy, making it suitable for neuropharmacological and drug metabolism studies. The method meets typical validation criteria for bioanalytical assays.

References

Application Notes and Protocols: Animal Models for Studying the Psychedelic Effects of 2,5-dimethoxy-4-methylphenethylamine (2C-D)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethoxy-4-methylphenethylamine (2C-D) is a psychedelic compound belonging to the 2C family of phenethylamines. First synthesized by Alexander Shulgin, it is known to produce a range of psychedelic effects in humans, from mild perceptual enhancement at lower doses to robust hallucinogenic experiences at higher doses.[1][2] The primary mechanism of action for 2C-D, like other classic psychedelics, is agonism at serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂A subtype.[1][3] This activity is believed to initiate the downstream signaling cascades responsible for its profound effects on perception, cognition, and mood.

These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the psychedelic-like effects of 2C-D. The methodologies described herein are essential tools for characterizing the pharmacological profile of 2C-D and for the preclinical development of novel therapeutics targeting the serotonergic system.

Signaling Pathways of 2C-D

The psychedelic effects of 2C-D are primarily mediated by its action as a partial agonist at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[3] Upon binding, 2C-D initiates two principal intracellular signaling pathways: the canonical Gq/₁₁ pathway and the β-arrestin pathway. The Gq/₁₁ pathway is strongly implicated in producing psychedelic-like effects, while the role of β-arrestin signaling is still under investigation but may be related to receptor desensitization and internalization.[1][4]

  • Gq/₁₁ Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade is considered the primary driver of the head-twitch response in rodents, a key behavioral proxy for hallucinogenic potential.[1][3]

  • β-Arrestin Pathway: This pathway is involved in the desensitization, internalization, and trafficking of the 5-HT₂A receptor, potentially modulating the duration and intensity of the psychedelic experience.

G_protein_signaling Figure 1. 2C-D-Mediated 5-HT2A Receptor Signaling cluster_membrane Cell Membrane cluster_gq Gq Pathway (Psychedelic Effects) cluster_arrestin β-Arrestin Pathway (Receptor Regulation) receptor 5-HT2A Receptor gq Gαq receptor->gq Activates arrestin β-Arrestin 2 receptor->arrestin Recruits compound 2C-D compound->receptor Binds plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc internalization Receptor Internalization & Desensitization arrestin->internalization

Figure 1. 2C-D-Mediated 5-HT2A Receptor Signaling

Quantitative Receptor Binding Profile

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of 2C-D and Related Phenethylamines

Compound 5-HT₂A 5-HT₂B 5-HT₂C Receptor Source Reference
2C-D 37 18 36 Cloned human receptors [Eshleman et al., 2013]*
2C-C 23.9 3.5 11.2 HEK cells expressing human receptors [5]
2C-B 8.6 - - Human receptors [5]

| DOI | 0.7 | 15.1 | 2.4 | Cloned human receptors | [Eshleman et al., 2013]* |

Note: Data for 2C-D and DOI are derived from Eshleman et al., 2013, Psychopharmacology, 227(4), 729–740, which characterized the in vitro activity of these compounds.

Key Animal Models and Experimental Protocols

Head-Twitch Response (HTR)

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement in rodents that serves as the most widely used and reliable behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects.[7][8] Hallucinogenic 5-HT₂A agonists reliably induce the HTR, whereas non-hallucinogenic agonists do not.[7]

HTR_Workflow Figure 2. Experimental Workflow for HTR Assay start Start acclimate Acclimate Mice to Testing Room (30-60 min) start->acclimate administer Administer 2C-D or Vehicle (i.p. or s.c.) acclimate->administer place Place Mouse in Observation Chamber administer->place observe Record Head Twitches (30-60 min) place->observe analyze Analyze Data (Count Twitches vs. Dose) observe->analyze end End analyze->end DD_Workflow Figure 3. Workflow for Drug Discrimination Assay cluster_training Training Phase cluster_testing Substitution Testing Phase train_drug Administer Training Drug (e.g., DOM) Press 'Drug' Lever -> Reward train_saline Administer Saline Press 'Saline' Lever -> Reward repeat Repeat Until >85% Accuracy train_saline->repeat test_drug Administer Test Drug (2C-D) at Various Doses repeat->test_drug Criterion Met measure Measure % of Responses on 'Drug' vs 'Saline' Lever test_drug->measure analyze Calculate ED50 for Substitution measure->analyze end end analyze->end End start Start start->train_drug

References

Application Notes and Protocols for the Analytical Study of 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethoxy-4-methylphenethylamine, commonly known as 2C-D, is a synthetic phenethylamine.[1] As a substance with potential for abuse, robust and reliable analytical methods are crucial for its detection and quantification in various matrices. These application notes provide an overview of the analytical standards and detailed protocols for the analysis of 2C-D, intended for researchers, scientists, and drug development professionals. The primary confirmatory methods for the identification and quantification of 2C-D in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of 2C-D, often requiring derivatization to improve the chromatographic properties of the analyte.[4][5] The following protocols are based on established methods for the analysis of phenethylamines in biological samples.

Protocol 1: GC-MS Analysis of 2C-D in Urine (with Derivatization)

This protocol details the extraction and derivatization of 2C-D from a urine matrix for subsequent GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction): a. Transfer 1 mL of urine into a glass test tube. b. Add a suitable internal standard. c. Alkalinize the sample by adding 500 μL of 5.0 N aqueous NaOH.[4] d. Add 750 μL of hexane (B92381) and vortex for 15 seconds.[4] e. Centrifuge the sample at 1650 x g for 5 minutes at room temperature.[4] f. Carefully transfer the upper organic layer (hexane) to a clean glass test tube.[4]

2. Derivatization: a. Add four drops of a derivatizing agent such as N-methyl-bis-trifluoroacetamide (MBTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) to the extracted organic layer.[4] b. Vortex the mixture thoroughly.[4] c. To facilitate the reaction, the sample can be heated (e.g., at 70°C for 30 minutes for MBTFA).[6]

3. GC-MS Instrumentation and Analysis: a. Inject 1-2 µL of the derivatized extract into the GC-MS system. b. GC Conditions (Example):

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[7]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
  • Injector Temperature: 280°C.[7]
  • Oven Temperature Program: Initial temperature of 100°C, ramp up to 280°C.[6] c. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI).
  • Scan Mode: Full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.[6][8]
  • Mass Scan Range: 34-550 amu.[7]

4. Data Analysis: a. Identify the derivatized 2C-D peak based on its retention time and mass spectrum. b. Quantify the analyte using a calibration curve prepared with a certified 2C-D reference standard.[6]

Quantitative Data for GC-MS Analysis of 2C-D and Related Compounds

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Mass Fragments (m/z)Citation
2C-DUrineGC-MS10.0 ng/mLNot specified166, 151[1][2]
2C-T-7BloodGC-MS6.0 ng/mL15.6 ng/mL226, 255, 183[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of 2C-D in biological matrices and typically does not require derivatization.[5][9]

Protocol 2: LC-MS/MS Analysis of 2C-D in Blood/Plasma

This protocol outlines the extraction and analysis of 2C-D from a blood or plasma matrix using LC-MS/MS.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma or blood sample in a microcentrifuge tube, add an internal standard.[9] b. Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[9] c. Vortex the sample vigorously for 30 seconds.[9] d. Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9] e. Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9]

2. LC-MS/MS Instrumentation and Analysis: a. Inject the prepared sample extract into the LC-MS/MS system. b. LC Conditions (Example):

  • Column: Reversed-phase C18 column.[9]
  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[9]
  • Flow Rate: 0.2 - 0.5 mL/min.[6]
  • Column Temperature: 40°C.[6] c. MS/MS Conditions (Example):
  • Ionization Mode: Positive Electrospray Ionization (ESI).[6]
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[9]
  • Determine specific precursor-to-product ion transitions for 2C-D and the internal standard.

3. Data Analysis: a. Identify and integrate the chromatographic peak corresponding to 2C-D based on its retention time and specific MRM transitions. b. Calculate the concentration of 2C-D using a calibration curve prepared with a certified reference standard.[6]

Quantitative Data for LC-MS/MS Analysis of 2C-D and Related Compounds

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Citation
2C-DBloodLC-MS/MSNot specifiedNot specified[2]
2C-DBloodCE-MS1.0 ng/mLNot specified[2]

Experimental Workflows and Signaling Pathways

Analytical Workflow for 2C-D Analysis

The following diagram illustrates a general workflow for the analysis of 2C-D in biological samples, from sample collection to final data analysis.

Analytical Workflow for 2C-D cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine/Blood) Extraction Extraction (LLE/SPE/PPT) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Identification Identification (Retention Time, Mass Spectra) GCMS->Identification LCMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

General analytical workflow for 2C-D analysis.

Proposed Mechanism of Action of 2C-D

While the precise signaling pathways of 2C-D are not fully elucidated, its psychoactive effects are believed to be mediated through its interaction with serotonin (B10506) receptors, particularly as an agonist at the 5-HT₂ₐ receptor.[5] The diagram below illustrates this proposed mechanism.

2CD_Mechanism_of_Action Proposed Mechanism of Action of 2C-D cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TwoCD 2C-D Receptor 5-HT2A Receptor TwoCD->Receptor Agonist Binding Signaling Downstream Signaling (e.g., Phospholipase C activation) Receptor->Signaling Effect Psychoactive Effects Signaling->Effect

Proposed agonistic action of 2C-D at the 5-HT2A receptor.

References

Application Notes & Protocols: Gene Expression Analysis in Response to 2C-D Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-D (2,5-dimethoxy-4-methylphenethylamine) is a psychedelic phenethylamine (B48288) that primarily acts as a partial agonist of serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2][3][4] Its psychedelic effects are largely attributed to its interaction with the 5-HT2A receptor.[2][3] While the pharmacological profile of 2C-D is established, comprehensive studies on its effects on gene expression at the transcriptomic level are currently limited in the public domain. However, research on other serotonergic psychedelics, such as psilocybin and LSD, has revealed significant alterations in gene expression patterns, particularly for genes involved in synaptic plasticity, neural connectivity, and inflammation.[5][6][7][8][9] These studies provide a strong rationale for investigating the transcriptomic consequences of 2C-D exposure to better understand its mechanism of action and potential therapeutic applications.

These application notes provide a framework and detailed protocols for conducting gene expression analysis in response to 2C-D exposure in a research setting. The methodologies described are based on standard molecular biology techniques and can be adapted for various experimental models, including cell culture and animal studies.

Hypothetical Data Presentation

The following table represents a hypothetical summary of quantitative gene expression changes in a human neuroblastoma cell line (e.g., SH-SY5Y) exposed to 2C-D for 24 hours. Data is presented as fold change relative to a vehicle control.

Gene SymbolGene NameFunctionFold Change (2C-D vs. Vehicle)p-value
FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitImmediate early gene, neuronal activity marker+4.8<0.01
EGR1Early Growth Response 1Transcription factor, synaptic plasticity+3.5<0.01
BDNFBrain-Derived Neurotrophic FactorNeurotrophin, synaptic plasticity, neurogenesis+2.9<0.05
ARCActivity-Regulated Cytoskeleton-Associated ProteinSynaptic plasticity, memory consolidation+2.2<0.05
HOMER1Homer Scaffold Protein 1Postsynaptic density protein, glutamate (B1630785) signaling+1.8<0.05
Syt1Synaptotagmin 1Synaptic vesicle trafficking-1.5<0.05
GAD1Glutamate Decarboxylase 1GABA synthesis-1.7<0.05

Signaling Pathway

The primary molecular target of 2C-D is the serotonin 5-HT2A receptor. The diagram below illustrates the canonical signaling pathway initiated by the activation of this G-protein coupled receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2C-D 2C-D 5HT2A_Receptor 5-HT2A Receptor 2C-D->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Transcription_Factors Transcription Factors (e.g., CREB, AP-1) PKC->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Changes (e.g., IEGs, Plasticity Genes) Transcription_Factors->Gene_Expression Regulates experimental_workflow cluster_analysis Gene Expression Analysis Cell_Culture 1. Cell Culture (e.g., SH-SY5Y) Drug_Exposure 2. 2C-D Exposure (Treatment vs. Vehicle) Cell_Culture->Drug_Exposure RNA_Extraction 3. RNA Extraction Drug_Exposure->RNA_Extraction RNA_QC 4. RNA Quality Control (e.g., Nanodrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis 5. cDNA Synthesis RNA_QC->cDNA_Synthesis RT_qPCR 6a. RT-qPCR (Targeted Gene Analysis) cDNA_Synthesis->RT_qPCR RNA_Seq 6b. RNA-Sequencing (Transcriptome-wide Analysis) cDNA_Synthesis->RNA_Seq Data_Analysis 7. Data Analysis (Fold Change, Statistical Significance) RT_qPCR->Data_Analysis RNA_Seq->Data_Analysis Biological_Interpretation 8. Biological Interpretation (Pathway Analysis) Data_Analysis->Biological_Interpretation

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethoxy-4-methylphenethylamine (2C-D). The following sections address common side reactions, yield optimization, and purification challenges.

General Synthesis Workflow

The synthesis of 2C-D typically proceeds from a substituted benzaldehyde, which is converted to a nitrostyrene (B7858105), followed by reduction. The workflow below illustrates this common pathway.

G cluster_0 Synthesis Pathway cluster_1 Key Intermediates & Reagents A 2,5-Dimethoxy-4- methylbenzaldehyde B 2,5-Dimethoxy-4-methyl- β-nitrostyrene A->B Henry Reaction (Nitromethane, Catalyst) C 2,5-Dimethoxy-4- methylphenethylamine (2C-D) B->C Reduction (e.g., LiAlH4, H2/Pd-C) Nitromethane Nitromethane LiAlH4 LiAlH4 / Other Reducing Agents

Caption: A typical synthetic route to 2C-D from 2,5-Dimethoxy-4-methylbenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis protocol.

Q1: My nitration of 2,5-dimethoxytoluene (B1361827) resulted in a mixture of isomers and low yield of the desired 4-nitro product. How can I improve regioselectivity?

Answer: The nitration of 2,5-dimethoxytoluene is an electrophilic aromatic substitution. The existing methoxy (B1213986) and methyl groups are ortho-, para-directing. The desired product is nitration at the C4 position, but substitution can also occur at the C6 position, leading to isomeric impurities. The formation of undesired meta-isomers is also possible, which complicates purification in subsequent steps[1].

Troubleshooting Steps:

  • Temperature Control: Exothermic nitration reactions can lead to side reactions and decreased selectivity if the temperature is not strictly controlled. Performing the reaction at lower temperatures (e.g., -40°C to 0°C) can significantly improve the ratio of the desired para-nitro isomer.[2]

  • Choice of Nitrating Agent: Standard industrial nitrating mixtures (HNO₃/H₂SO₄) can be aggressive. Milder, more selective agents can yield better results. Dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane (B109758) has been shown to be a highly selective system that reduces the formation of meta-isomers.[1][3]

  • Catalysts: The use of solid acid catalysts, such as certain zeolites (e.g., H-ZSM-5), can enhance para-selectivity by sterically hindering the formation of the ortho-isomer within the catalyst pores.[3][4]

Table 1: Comparison of Nitration Conditions for Toluene Derivatives

Nitrating Agent/System Typical Temp. Key Characteristics Potential Outcome
HNO₃ / H₂SO₄ 10 - 30 °C Strong, aggressive, standard industrial method. Higher percentage of undesired isomers (meta ~4.5%).[2]
N₂O₅ in CH₂Cl₂ -40 to -20 °C Mild, highly selective, less exothermic.[1][3] Reduced meta-isomer formation (1.4-1.9%).[1]

| HNO₃ with Zeolite Catalyst | Variable | Environmentally benign, suppresses meta-isomer formation. | Can produce MNT with no detectable meta-isomer.[4] |

Q2: The reduction of the β-nitrostyrene intermediate is sluggish and produces significant byproducts. What can I do?

Answer: The reduction of the nitrostyrene intermediate involves two transformations: the reduction of the carbon-carbon double bond and the reduction of the nitro group. Performing this in a single step with a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄) is common, but can be aggressive. A two-step approach often provides better control and purity.

Troubleshooting Steps:

  • Two-Step Reduction: First, selectively reduce the C=C double bond to form the corresponding nitroalkane. Sodium borohydride (B1222165) (NaBH₄) is often used for this step. Phase transfer catalysts (PTC) can be employed to improve yields in two-phase systems.[5] Subsequently, the nitroalkane can be reduced to the amine using various methods (see Q3).

  • Reagent Quality: Ensure the reducing agent (e.g., LiAlH₄) is fresh and has not been deactivated by atmospheric moisture.

  • Solvent Choice: Use anhydrous solvents (e.g., dry THF or diethyl ether) for hydride reductions to prevent quenching of the reagent and unwanted side reactions.

Q3: The final reduction of the nitro group to the amine is incomplete or results in a complex mixture. What are the best practices?

Answer: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions is critical for achieving a high yield of the final amine product.

Troubleshooting Steps:

  • Catalytic Hydrogenation: This is a clean and effective method. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source is a standard procedure.[6] Ensure the catalyst is not poisoned and the system is properly purged to remove oxygen.

  • Metal/Acid Reduction: Classic methods like Iron (Fe) or Tin (Sn) in the presence of Hydrochloric Acid (HCl) are robust and effective for nitro group reductions. These are often high-yielding but may require a more involved workup to remove metal salts.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Do not stop the reaction until the starting nitro compound is fully consumed.

Table 2: Comparison of Common Nitro Group Reduction Methods

Method Reagents Pros Cons
Hydride Reduction LiAlH₄ in THF/Ether Powerful, fast, reduces many functional groups. Non-selective, requires anhydrous conditions, difficult workup.
Catalytic Hydrogenation H₂ gas, Pd/C catalyst Clean reaction, high yield, easy product isolation.[6] Catalyst can be expensive and sensitive to poisoning.[6]

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Inexpensive, reliable, high conversion. | Requires acidic conditions, workup can be tedious. |

Troubleshooting Decision Flowchart

If you are experiencing issues with your synthesis, use the following flowchart to help diagnose the problem.

G Start Problem: Low Final Yield or Purity CheckStart Analyze Starting Material Purity Start->CheckStart CheckStep1 Step 1 Issue? (Henry Reaction) CheckStart->CheckStep1 Material OK CheckStep2 Step 2 Issue? (Reduction) CheckStep1->CheckStep2 No Sol_Step1_Cond Optimize Reaction: - Catalyst choice - Temperature - Water removal CheckStep1->Sol_Step1_Cond Yes Purification Final Purification Issue? CheckStep2->Purification No Sol_Step2_Red Optimize Reduction: - Check reagent quality - Use anhydrous solvent - Choose alternative agent (See Table 2) CheckStep2->Sol_Step2_Red Yes Sol_Purify Improve Purification: - Convert to HCl salt - Column Chromatography - Recrystallization Purification->Sol_Purify Yes End Problem Resolved Sol_Step1_Cond->End Sol_Step2_Red->End Sol_Purify->End

Caption: A decision tree for troubleshooting common 2C-D synthesis problems.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

This protocol provides a general method for the reduction of an aromatic nitro compound (e.g., 2,5-Dimethoxy-4-methyl-nitroethane) to the corresponding amine using Palladium on carbon.[6]

Safety Precaution: These experiments must be conducted in a well-ventilated fume hood. Hydrogen gas is flammable and can form explosive mixtures with air. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

Materials and Equipment:

  • Aromatic nitro compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) catalyst (1-5 mol%)

  • Ethanol (B145695) or Methanol (reagent grade)

  • Diatomaceous earth (e.g., Celite®)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen gas supply (balloon or cylinder with regulator)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic nitro compound in ethanol (approximately 15-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Atmosphere Exchange: Evacuate the flask using a vacuum pump and carefully backfill with hydrogen. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen in the fume hood and purge the flask with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth in a Büchner funnel to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude amine product, which can then be purified further if necessary.

References

Technical Support Center: Optimizing HPLC-MS for 2C-D Quantification in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantification of 2C-D in brain tissue. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an HPLC-MS method for 2C-D quantification in brain tissue?

A1: The initial steps involve a thorough literature review for methods used on similar phenethylamine (B48288) compounds. Key starting points include selecting an appropriate HPLC column and mobile phase, followed by optimizing the mass spectrometry parameters for 2C-D. It is also crucial to develop a robust sample preparation protocol to extract 2C-D from the complex brain tissue matrix.

Q2: How should I prepare brain tissue samples for 2C-D analysis?

A2: A common and effective method for preparing brain tissue is homogenization followed by protein precipitation.[1] The tissue should be accurately weighed and homogenized in a suitable buffer. Subsequently, a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. After centrifugation, the supernatant containing the 2C-D can be collected, evaporated, and reconstituted in the mobile phase for injection into the HPLC-MS system.

Q3: What type of HPLC column is most suitable for 2C-D analysis?

A3: For the analysis of phenethylamines like 2C-D, reversed-phase columns such as C18 or Phenyl-Hexyl are commonly used.[2][3] These columns provide good retention and separation of polar and nonpolar compounds. The choice between C18 and Phenyl-Hexyl may depend on the specific separation requirements and the desire to minimize matrix effects.

Q4: What are the recommended mobile phase compositions for separating 2C-D?

A4: A typical mobile phase for separating phenethylamines consists of a mixture of water and an organic solvent (acetonitrile or methanol), with an additive to improve peak shape and ionization efficiency. Common additives include formic acid (0.1%) or ammonium (B1175870) formate/acetate (B1210297). A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, is generally effective for resolving the analyte from matrix components.

Q5: How can I optimize the mass spectrometry settings for 2C-D?

A5: Optimization of MS parameters should be performed by infusing a standard solution of 2C-D into the mass spectrometer. Key parameters to optimize include the electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flow, and temperature) to achieve stable and maximal ion generation. For quantification, multiple reaction monitoring (MRM) mode is typically used, requiring the selection and optimization of precursor and product ion transitions, as well as collision energies.

Q6: What are the key validation parameters to assess for this method?

A6: According to regulatory guidelines, a full validation should include an assessment of selectivity, specificity, matrix effect, calibration curve range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[1] These parameters ensure the reliability and reproducibility of the analytical method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Sample solvent incompatible with mobile phase.1. Adjust mobile phase pH with formic acid or ammonium acetate to ensure 2C-D is in a single ionic state. 2. Reduce the concentration of the injected sample. 3. Reconstitute the final sample extract in the initial mobile phase.
Low Signal Intensity / Sensitivity 1. Inefficient ionization in the MS source. 2. Significant matrix effects (ion suppression). 3. Suboptimal sample preparation leading to low recovery.1. Re-optimize ESI source parameters (capillary voltage, gas flows, temperature). 2. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). Dilute the sample if possible. 3. Evaluate and optimize the extraction solvent and pH during sample preparation.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Dirty MS source. 3. Leak in the HPLC system.1. Use high-purity, MS-grade solvents and freshly prepared mobile phases. 2. Clean the ion source components (e.g., capillary, skimmer). 3. Check for leaks at all fittings and connections.
Inconsistent Retention Times 1. Fluctuations in pump flow rate. 2. Inadequate column equilibration. 3. Changes in mobile phase composition.1. Purge the HPLC pumps and check for air bubbles. 2. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 3. Prepare fresh mobile phase and ensure proper mixing if using an online mixer.
Carryover 1. Adsorption of 2C-D onto injector components. 2. Insufficient needle wash.1. Use a stronger wash solvent in the autosampler wash sequence. 2. Increase the volume and duration of the needle wash. Inject a blank sample after a high-concentration sample to verify.

Quantitative Data Summary

The following tables present typical performance characteristics for an HPLC-MS/MS method for phenethylamine quantification. These values are illustrative and should be established during in-house method validation.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linear Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Limit of Detection (LOD)0.05 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Low QC0.3± 15%< 15%
Medium QC10± 15%< 15%
High QC80± 15%< 15%

Table 3: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery> 85%
Matrix Effect85% - 115%

Experimental Protocols

Protocol 1: Brain Tissue Homogenization and Protein Precipitation
  • Accurately weigh approximately 100 mg of frozen brain tissue.

  • Add 400 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) to the tissue in a 2 mL homogenizer tube.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Transfer the homogenate to a clean microcentrifuge tube.

  • Add 1 mL of ice-cold acetonitrile containing an internal standard to the homogenate.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS Parameters
  • HPLC System: A standard UHPLC or HPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by direct infusion of a 2C-D standard.

  • Source Parameters: Optimized for maximum signal intensity of 2C-D.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Brain Tissue homogenize Homogenize weigh->homogenize precipitate Protein Precipitation (Acetonitrile) homogenize->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 evaporate Evaporate Supernatant centrifuge1->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms quantify Quantification ms->quantify report Report Results quantify->report

Caption: Experimental workflow for 2C-D quantification in brain tissue.

troubleshooting_tree cluster_peak Peak Shape Issues cluster_signal Signal Intensity Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? start->low_signal is_fronting Fronting? peak_shape->is_fronting is_tailing Tailing? peak_shape->is_tailing sol_overload Reduce Sample Concentration is_fronting->sol_overload Yes sol_ph Adjust Mobile Phase pH is_tailing->sol_ph Yes is_suppression Matrix Effect? low_signal->is_suppression sol_cleanup Improve Sample Cleanup (SPE) is_suppression->sol_cleanup Yes sol_source Optimize MS Source is_suppression->sol_source No

Caption: Troubleshooting decision tree for common HPLC-MS issues.

optimization_logic cluster_hplc HPLC Parameters cluster_ms MS Parameters cluster_sample Sample Preparation column Column Choice (C18, Phenyl) optimization Method Optimization column->optimization mobile_phase Mobile Phase (pH, Organic %) mobile_phase->optimization gradient Gradient Profile gradient->optimization source_params Source Parameters (Voltage, Gas) source_params->optimization mrm MRM Transitions (Precursor, Product) mrm->optimization collision_energy Collision Energy collision_energy->optimization extraction Extraction Method (PPT, SPE) extraction->optimization solvent Solvent Choice solvent->optimization

Caption: Logical relationships in HPLC-MS method optimization.

References

Technical Support Center: Rodent Head-Twitch Response (HTR) Assay for Psychedelics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the rodent head-twitch response (HTR) assay, a key behavioral paradigm for screening psychedelic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the head-twitch response (HTR) and why is it used as a model for psychedelic effects?

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1][2] This behavior is a well-established and widely used preclinical assay because its induction is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor, the same receptor responsible for the hallucinogenic effects of psychedelics in humans.[1][2] There is a strong correlation between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans, making the HTR assay a valuable tool for predicting psychedelic potential.[1][3]

Q2: Which psychedelic compounds are commonly used to induce the HTR?

DOI (2,5-dimethoxy-4-iodoamphetamine) is the most frequently used psychedelic to elicit the HTR in research settings.[1] Other classic psychedelics like lysergic acid diethylamide (LSD) and psilocybin also reliably induce the HTR.[1][2]

Q3: Can non-psychedelic compounds induce the HTR?

Yes, this is a critical limitation of the assay. Various drugs that are not considered classic psychedelics can also induce head twitches. These include NMDA receptor antagonists (e.g., PCP), muscarinic acetylcholine (B1216132) receptor antagonists, and certain serotonin-releasing agents.[1] Therefore, while the HTR is a strong indicator of 5-HT2A receptor activation, it should not be considered a definitive predictor of human psychedelic potential on its own.[1]

Q4: How is the HTR quantified?

The HTR can be quantified through several methods:

  • Manual Observation: A trained researcher directly observes the animals in real-time or via video recordings and manually counts the number of head twitches.[1]

  • Magnetometer-Based Systems: A small magnet is attached to the rodent's head or ear.[1][4] Head movements induce a current in a surrounding coil (magnetometer), which can be recorded and analyzed to identify the characteristic waveform of an HTR.[2][4]

  • Automated Video Analysis: Machine learning-based toolkits, such as DeepLabCut (DLC) and Simple Behavioral Analysis (SimBA), can be trained to automatically detect and quantify HTRs from video recordings with high accuracy.[5][6][7][8][9]

Troubleshooting Guides

Issue 1: No or very low HTR is observed at a dose expected to be effective.

  • Possible Cause 1: Biphasic Dose-Response Curve. Psychedelics often exhibit an inverted U-shaped dose-response curve for HTR induction.[1] This means that at very high doses, the frequency of head twitches can decrease.

    • Solution: Test a wider range of doses, including lower concentrations, to fully characterize the dose-response relationship. For example, with DOI, maximal HTR is typically observed between 1 to 10 mg/kg, with lower responses at doses above this range.[1]

  • Possible Cause 2: Animal Strain and Sex Variability. Different rodent strains and sexes can exhibit significant differences in their sensitivity to psychedelics. For instance, female C57BL/6J mice have been shown to display a more pronounced HTR to DOI compared to males of the same strain, a difference not observed in 129S6/SvEv mice.[10][11][12][13][14]

    • Solution: Ensure consistency in the strain and sex of animals used within an experiment. Be aware of the known sensitivities of your chosen strain and consider this when selecting doses. If comparing between sexes, analyze the data separately.

  • Possible Cause 3: Compound Stability or Administration Issues. The psychedelic compound may have degraded, or there might have been an error in its preparation or administration.

    • Solution: Prepare fresh solutions of the compound for each experiment. Verify the administration technique (e.g., intraperitoneal, subcutaneous) and ensure accurate dosing based on the animal's body weight.

Issue 2: High variability in HTR counts between individual animals.

  • Possible Cause 1: Environmental Factors. Housing conditions can influence the HTR. For example, group-housed mice may show a different sensitivity to DOI-induced HTR compared to singly-housed mice.[15]

    • Solution: Standardize housing conditions for all experimental animals. Maintain a consistent light-dark cycle, temperature, and humidity.

  • Possible Cause 2: Inconsistent Observation or Scoring. If using manual scoring, inter-rater variability can be a significant source of inconsistency.

    • Solution: Ensure all observers are thoroughly trained using a standardized scoring protocol and pre-scored videos. Blinding the observers to the experimental conditions is crucial. Consider using automated systems to eliminate this variability.

Issue 3: Difficulty in distinguishing HTR from other behaviors.

  • Possible Cause: Misidentification of Stereotyped Behaviors. Other repetitive behaviors, such as grooming, sniffing, or general hyperactivity, can sometimes be mistaken for head twitches.[16]

    • Solution: A true HTR is a very rapid, rotational movement of the head.[1][2] Automated systems can be trained to differentiate HTR from other movements based on the dynamics of the head movement.[2][5] For instance, head movements during grooming typically occur at a lower frequency (0-20 Hz) compared to the HTR.[2] When using manual scoring, careful observation and training are key to accurate identification.

Data Presentation

Table 1: Dose-Response Parameters for Common Psychedelics in the Mouse HTR Assay

CompoundMouse StrainSexRoute of AdministrationED₅₀Peak Response DoseNotes
DOIC57BL/6JMaleIntraperitoneal (IP)~0.15 mg/kg[17]1 - 10 mg/kg[1]Exhibits a clear inverted U-shaped dose-response curve.[1]
LSDC57BL/6JMaleIntraperitoneal (IP)52.9 µg/kg[2]~200 µg/kg[2]Also shows a biphasic dose-response.[2]
PsilocybinC57BL/6JMaleIntraperitoneal (IP)Varies by study1 - 25.6 mg/kg[18]Potency can be influenced by metabolism to psilocin.[19]
BufotenineC57BL/6JNot SpecifiedSubcutaneous (s.c.)0.99 mg/kg (with 5-HT1A blockade)[6]Not fully characterizedHTR is more pronounced with co-administration of a 5-HT1A antagonist.[6]

Note: ED₅₀ and peak response doses can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Magnetometer-Based HTR Detection

  • Animal Preparation: Anesthetize the mouse and make a small incision on the scalp. Attach a small neodymium magnet to the dorsal surface of the cranium using dental cement. Allow for a 1-2 week recovery period.[20]

  • Habituation: On the day of the experiment, allow the animal to habituate to the testing environment (e.g., a glass cylinder) for a designated period.

  • Drug Administration: Administer the test compound or vehicle.

  • Data Recording: Place the animal in the glass cylinder surrounded by a magnetometer coil. Record the activity for a predetermined duration (e.g., 30-60 minutes).[20]

  • Data Analysis: The rapid head movements of the HTR will induce a characteristic sinusoidal voltage signal in the magnetometer.[4] Filter the raw data (e.g., 40-200 Hz band-pass) to remove noise from other movements.[21] HTR events are then identified based on their specific frequency, amplitude, and duration characteristics.[2][21]

Protocol 2: Automated HTR Quantification using DeepLabCut (DLC) and Simple Behavioral Analysis (SimBA)

  • Video Recording: Place the animal in a testing arena with a camera mounted above. Record high-frame-rate videos (e.g., 120 fps) for the duration of the experiment. Higher frame rates and resolutions generally yield better performance.[5][7][9]

  • Model Training (DLC): Train a pose estimation DLC model to track specific body parts of the mouse (e.g., head, ears, spine). This requires manually labeling these body parts in a subset of video frames.[5][7]

  • Feature Extraction: Use the trained DLC model to predict the X, Y coordinates of the labeled body parts for all frames in the experimental videos.

  • Behavioral Classifier Training (SimBA): Use the extracted pose estimation data to train a random forest behavioral classifier in SimBA to predict the occurrence of HTR. This involves providing the classifier with examples of video segments with and without HTR.[5]

  • Data Analysis: Apply the trained DLC+SimBA model to the experimental videos to automatically quantify the number and duration of HTR events.[5][6][9]

  • Validation: It is crucial to validate the performance of the automated system against manually scored videos to ensure accuracy.[5][9]

Mandatory Visualizations

HTR_Signaling_Pathway Psychedelic Psychedelic (e.g., DOI, LSD) Receptor5HT2A 5-HT2A Receptor Psychedelic->Receptor5HT2A Agonist HTR Head-Twitch Response NonPsychedelic Non-Psychedelic 5-HT2A Agonist (e.g., Lisuride) NonPsychedelic->Receptor5HT2A Agonist Gq11 Gq/11 Receptor5HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Produces Downstream Downstream Neuronal Activation IP3_DAG->Downstream Leads to Downstream->HTR Induces

Caption: Simplified signaling pathway of psychedelic-induced Head-Twitch Response.

HTR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Animal Rodent Subject (e.g., C57BL/6J mouse) Habituation Habituation to Test Arena Animal->Habituation Compound Compound Preparation & Administration Manual Manual Observation Magnetometer Magnetometer Recording Video Video Recording Habituation->Compound ManualCount Manual Scoring Manual->ManualCount SignalProc Signal Processing (Filtering, Feature Extraction) Magnetometer->SignalProc ML Machine Learning (DLC + SimBA) Video->ML Result HTR Quantification (Frequency, Duration) ManualCount->Result SignalProc->Result ML->Result

Caption: Experimental workflow for the rodent Head-Twitch Response assay.

Troubleshooting_Logic Start Start: Unexpected HTR Result NoHTR No / Low HTR? Start->NoHTR Issue HighVar High Variability? Start->HighVar Issue MisID Misidentification? Start->MisID Issue Dose Check Dose-Response (Inverted U-Curve) NoHTR->Dose Possible Cause StrainSex Verify Animal Strain/Sex Consistency NoHTR->StrainSex Possible Cause HighVar->StrainSex Possible Cause Env Standardize Housing & Environment HighVar->Env Possible Cause Scoring Review Scoring Protocol (Blinding, Training) HighVar->Scoring Possible Cause Behavior Differentiate from Stereotypy/Grooming MisID->Behavior Possible Cause

Caption: Troubleshooting logic for common issues in the HTR assay.

References

Technical Support Center: Mitigating Off-Target Effects of 2C-D in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-C-D in in vivo studies. The focus is on identifying and mitigating potential off-target effects to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 2C-D?

A1: 2C-D (2,5-dimethoxy-4-methylphenethylamine) is a psychedelic compound whose primary mechanism of action is agonism at serotonin (B10506) 5-HT2 receptors. It is a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] The psychedelic effects are thought to be primarily mediated by its activity at the 5-HT2A receptor.

Q2: What are the known off-target effects of 2C-D that could confound my in vivo study results?

A2: Besides its primary targets (5-HT2A, 5-HT2B, and 5-HT2C receptors), 2C-D has shown some interaction with other receptors and transporters, although generally with lower affinity. These can be considered potential off-target effects. Based on studies of related phenethylamines and available data, potential off-targets could include other serotonin receptor subtypes and monoamine transporters. However, for 2C-D, its affinity for the serotonin transporter is moderate, and it has low potency.[1] It is also metabolized by monoamine oxidases (MAO-A and MAO-B), so interactions with MAO inhibitors can occur.[2]

Q3: How can I be sure that the behavioral effects I observe in my animal model are due to 5-HT2A receptor activation and not off-target effects?

A3: To attribute a behavioral effect specifically to 5-HT2A receptor activation, a pharmacological blockade strategy is essential. This involves pre-treating the animals with a selective 5-HT2A antagonist before administering 2C-D. If the selective antagonist blocks the behavioral response to 2C-D, it provides strong evidence for the involvement of the 5-HT2A receptor. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelics.[3][4][5]

Q4: My results with 2C-D are inconsistent across different studies or animal strains. What could be the reason?

A4: Inconsistencies can arise from several factors. Different animal strains can exhibit varying sensitivities to serotonergic agents. For instance, the head-twitch response to the 5-HT2A/2C agonist DOI differs between C57BL/6J and DBA/2J mouse strains, a difference that is eliminated by 5-HT2C antagonist pre-treatment.[4] Additionally, the dose of 2C-D is critical, as it can have biphasic effects on locomotion, with lower doses causing stimulation and higher doses leading to depression of activity.[1] Environmental factors and specific experimental protocols can also contribute to variability.

Troubleshooting Guide: Isolating 5-HT2A-Mediated Effects of 2C-D

This guide provides a systematic approach to mitigate the confounding effects of 2C-D's activity at 5-HT2B and 5-HT2C receptors in in vivo experiments.

Problem: Observed behavioral or physiological effects of 2C-D cannot be definitively attributed to 5-HT2A receptor activation.

Solution: Employ a pharmacological blockade strategy using selective antagonists.

Step 1: Characterize the full behavioral profile of 2C-D in your model.

  • Before introducing antagonists, establish a clear dose-response curve for the effects of 2C-D on the behavior of interest (e.g., locomotor activity, head-twitch response, performance in a cognitive task).

Step 2: Select appropriate selective antagonists for 5-HT2B and 5-HT2C receptors.

  • Consult the literature to choose antagonists with high selectivity and good bioavailability for your animal model. Examples of selective antagonists are provided in the table below.

Step 3: Conduct antagonist pre-treatment studies.

  • Administer a selective 5-HT2B or 5-HT2C antagonist at a dose known to be effective in vivo prior to the administration of 2C-D.

  • Include control groups: vehicle + vehicle, vehicle + 2C-D, antagonist + vehicle, and antagonist + 2C-D.

  • If the off-target effect is mediated by the 5-HT2B or 5-HT2C receptor, pre-treatment with the respective selective antagonist should attenuate or block that specific effect, helping to isolate the 5-HT2A-mediated component.

Step 4 (Optional but Recommended): Confirm on-target 5-HT2A effects.

  • In a separate experiment, pre-treat animals with a selective 5-HT2A antagonist (e.g., M100907) before administering 2C-D. This should block the 5-HT2A-mediated behaviors, such as the head-twitch response.[6]

Data Presentation

Table 1: Receptor Binding Profile of 2C-D and Related Compounds

CompoundReceptor/TransporterKi (nM)Assay TypeSpeciesReference
2C-D 5-HT2A614 ± 132[3H]ketanserin bindingHuman[1]
5-HT2C2080 ± 320[3H]mesulergine bindingHuman[1]
SERT3310 ± 110[3H]citalopram bindingHuman[1]
DAT>10,000[3H]WIN35,428 bindingHuman[1]
NET>10,000[3H]nisoxetine bindingHuman[1]
DOI5-HT2A0.8 ± 0.1[3H]ketanserin bindingRat[7]
5-HT2C3.7 ± 0.5[3H]mesulergine bindingRat[7]
Ketanserin5-HT2A1.3 ± 0.2[3H]ketanserin bindingHuman[7]
5-HT2C39 ± 5[3H]mesulergine bindingHuman[7]

Table 2: Selective Antagonists for Mitigating 2C-D Off-Target Effects

Target ReceptorAntagonistKey Characteristics
5-HT2BSB 206553Potent and selective 5-HT2B/5-HT2C antagonist.
RS 127445High affinity and selective 5-HT2B antagonist.
SB 204741Potent and selective 5-HT2B antagonist.
5-HT2CSB 242084Selective 5-HT2C antagonist with over 100-fold selectivity versus 5-HT2A and 5-HT2B receptors.[8]
5-HT2AM100907Highly selective 5-HT2A antagonist.

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, side-to-side head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation by psychedelics.[3][5]

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • 2C-D hydrochloride dissolved in 0.9% saline

  • Selective antagonists (e.g., M100907, SB 242084) dissolved in appropriate vehicle

  • Observation chambers

  • Video recording equipment and analysis software (optional, but recommended for accuracy)

Procedure:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

  • Antagonist Pre-treatment (if applicable): Administer the selective antagonist (e.g., SB 242084, 1 mg/kg, i.p.) 30 minutes before 2C-D administration.

  • 2C-D Administration: Administer 2C-D (e.g., 1-10 mg/kg, i.p.).

  • Observation: Immediately after 2C-D injection, place the mouse back into the observation chamber and record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is a rapid, convulsive rotational movement of the head.

  • Data Analysis: The total number of head twitches per observation period is the primary dependent variable. Compare the HTR counts between different treatment groups.

Drug Discrimination Assay in Rats

This assay assesses the subjective effects of a drug by training animals to discriminate it from vehicle.

Materials:

  • Male Sprague-Dawley rats

  • Standard two-lever operant conditioning chambers

  • 2C-D hydrochloride dissolved in 0.9% saline

  • Food pellets (reinforcers)

Procedure:

  • Training: Train rats to press one lever after an injection of 2C-D (e.g., 1.5 mg/kg, i.p.) and a second lever after a vehicle injection to receive a food reward. Training continues until a high level of accuracy is achieved.

  • Substitution Tests: Once trained, test other compounds to see if they "substitute" for 2C-D, meaning the rats press the 2C-D-appropriate lever. Studies have shown that other hallucinogens fully substitute for 2C-D.[1]

  • Antagonism Tests: To identify the receptor mediating the discriminative stimulus effects of 2C-D, pre-treat the rats with a selective antagonist before administering the training dose of 2C-D. If the antagonist blocks the ability of the rats to discriminate 2C-D, it suggests that the antagonist is acting at the same receptor as 2C-D to produce its subjective effects.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 2C-D 2C-D 5-HT2A_R 5-HT2A Receptor 2C-D->5-HT2A_R Agonist 5-HT2B_R 5-HT2B Receptor 2C-D->5-HT2B_R Agonist 5-HT2C_R 5-HT2C Receptor 2C-D->5-HT2C_R Agonist Gq_G11 Gq/11 5-HT2A_R->Gq_G11 5-HT2B_R->Gq_G11 5-HT2C_R->Gq_G11 PLC Phospholipase C Gq_G11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Cellular_Response Psychedelic Effects & Other Physiological Responses IP3_DAG->Cellular_Response Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Behavioral_Assay Choose Behavioral Assay (e.g., Head-Twitch Response) Animal_Model->Behavioral_Assay Group1 Vehicle + Vehicle Behavioral_Assay->Group1 Group2 Vehicle + 2C-D Behavioral_Assay->Group2 Group3 Antagonist + Vehicle Behavioral_Assay->Group3 Group4 Antagonist + 2C-D Behavioral_Assay->Group4 Pre-treatment Administer Antagonist or Vehicle Group1->Pre-treatment Group2->Pre-treatment Group3->Pre-treatment Group4->Pre-treatment Drug_Admin Administer 2C-D or Vehicle Pre-treatment->Drug_Admin Observation Record Behavioral Response Drug_Admin->Observation Data_Collection Quantify Behavior (e.g., HTR counts) Observation->Data_Collection Statistical_Analysis Statistical Comparison of Groups Data_Collection->Statistical_Analysis Conclusion Determine Receptor Involvement Statistical_Analysis->Conclusion Logical_Relationship 2C-D_Effect Observed Effect of 2C-D 5-HT2A_Component 5-HT2A-mediated Effect 2C-D_Effect->5-HT2A_Component Off-Target_Component Off-Target Effects (5-HT2B, 5-HT2C, etc.) 2C-D_Effect->Off-Target_Component Isolated_Effect Isolated 5-HT2A Effect 5-HT2A_Component->Isolated_Effect Selective_Antagonist Selective Antagonist Off-Target_Component->Selective_Antagonist Blocks Selective_Antagonist->Isolated_Effect Leads to

References

Technical Support Center: Purification of 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,5-Dimethoxy-4-methylphenethylamine (2C-D). The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound (2C-D)?

A1: The most effective purification methods for 2C-D, a phenethylamine (B48288) derivative, are:

  • Recrystallization: This is a common technique for purifying the final product, either as the freebase or, more frequently, as a salt (e.g., hydrochloride). The freebase can be recrystallized from solvents like acetonitrile (B52724), while the hydrochloride salt is often recrystallized from alcohols like isopropanol.

  • Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating the basic 2C-D from non-basic impurities. The crude product is dissolved in a nonpolar organic solvent, and the amine is extracted into an acidic aqueous solution. The aqueous layer is then basified, and the purified freebase is re-extracted into an organic solvent.[1][2][3]

  • Column Chromatography: Useful for separating 2C-D from structurally similar impurities. Due to the basic nature of the amine, it can interact strongly with acidic silica (B1680970) gel. Therefore, using a modified mobile phase (e.g., with a small amount of triethylamine) or an alternative stationary phase like alumina (B75360) is often necessary.[4][5]

  • Vacuum Distillation: This method is suitable for purifying the 2C-D freebase, which is an oil at room temperature that solidifies on cooling. It is effective for separating it from non-volatile impurities.[4]

Q2: What are the most common impurities in a crude 2C-D reaction mixture?

A2: Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as 2,5-dimethoxy-4-methylbenzaldehyde (B127970) or 2,5-dimethoxy-4-methyl-β-nitrostyrene.

  • Reaction Intermediates: For multi-step syntheses, intermediates like N-formylphenethylamines may be present if hydrolysis is incomplete.[6]

  • By-products: Side-reactions can lead to various impurities. For instance, in syntheses involving reductive amination, by-products specific to the reducing agent and reaction conditions may form.[4][6]

  • Solvent and Reagent Residues: Residual solvents and excess reagents used in the synthesis.

Q3: My purified 2C-D freebase is an oil and will not crystallize. What should I do?

A3: 2C-D freebase can exist as an oil or a low-melting solid. If it fails to crystallize, consider the following:

  • Purity: The presence of impurities can significantly inhibit crystallization. Further purification by column chromatography or conversion to a salt and back-extraction may be necessary.

  • Seeding: If you have a small crystal of pure 2C-D, add it to the oil to induce crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic scratches can provide nucleation sites for crystal growth.

  • Trituration: Add a small amount of a non-solvent (a solvent in which 2C-D is poorly soluble, like cold petroleum ether) and stir vigorously. This can sometimes induce precipitation of the solid.

  • Conversion to a Salt: The most reliable method is to convert the oily freebase into a crystalline salt, such as the hydrochloride or sulfate (B86663).[6] This is achieved by dissolving the oil in a suitable solvent (e.g., diethyl ether, ethanol) and adding a solution of the corresponding acid (e.g., HCl in ether). The resulting salt can then be easily purified by recrystallization.

Q4: How can I effectively confirm the purity of my final 2C-D product?

A4: A combination of analytical techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value (61.5-62.5°C for the freebase, ~214-215.5°C for the HCl salt) indicates high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the compound and its fragments, allowing for identification and purity assessment.[7][8]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the sample.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is one of the most definitive methods for confirming the identity and purity of the compound.

Purification Workflow Overview

G Figure 1. General Purification Workflow for 2C-D Synthesis cluster_synthesis Synthesis cluster_purification Primary Purification cluster_final Final Product Isolation cluster_analysis Purity Analysis Crude_Mixture Crude Reaction Mixture Workup Aqueous Workup / Initial Extraction Crude_Mixture->Workup Acid_Base Acid-Base Extraction Workup->Acid_Base If non-basic impurities present Chromatography Column Chromatography Workup->Chromatography If structurally similar impurities Distillation Vacuum Distillation (Freebase) Workup->Distillation Direct path Acid_Base->Distillation Chromatography->Distillation Recrystallization_FB Recrystallization (Freebase) Distillation->Recrystallization_FB Salt_Formation Salt Formation (e.g., HCl) Distillation->Salt_Formation Analysis TLC, MP, GC-MS, HPLC, NMR Recrystallization_FB->Analysis Recrystallization_Salt Recrystallization (Salt) Salt_Formation->Recrystallization_Salt Recrystallization_Salt->Analysis

Caption: General Purification Workflow for 2C-D Synthesis.

Troubleshooting Guides

Table 1: Troubleshooting Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is too dilute.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization.- Boil off some solvent to concentrate the solution.- Add a co-solvent in which the compound is less soluble (an anti-solvent).- Try scratching the inner surface of the flask or adding a seed crystal.- Re-purify the material using another method (e.g., acid-base extraction).
Product "oils out" instead of crystallizing - Melting point of the compound is below the boiling point of the solvent.- High concentration of impurities.- Lower the temperature of the solution before crystallization begins.- Use a lower-boiling point solvent or solvent mixture.- Re-purify the crude product.
Low recovery of purified product - Too much solvent was used.- The compound has significant solubility even in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used for dissolution.- Cool the solution in an ice bath for a longer period to maximize precipitation.- Ensure the filtration apparatus is pre-heated to prevent cooling.
Colored impurities remain in crystals - Impurities co-crystallized with the product.- Ineffective solvent choice.- Add a small amount of activated charcoal to the hot solution and filter it before cooling.- Perform a second recrystallization with a different solvent system.
Table 2: Troubleshooting Acid-Base Extraction
ProblemPossible Cause(s)Suggested Solution(s)
Formation of an emulsion at the interface - Vigorous shaking of the separatory funnel.- High concentration of starting material or impurities.- Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the funnel to stand undisturbed for a longer period.
Low yield after re-extraction of the freebase - Incomplete initial extraction into the acidic phase.- Aqueous phase was not made sufficiently basic before re-extraction.- Insufficient number of extractions with the organic solvent.- Perform multiple extractions (at least 3) with the acidic solution.- Check the pH of the aqueous layer with pH paper; it should be >10 before re-extracting the freebase.[2][3]- Perform at least three extractions with the organic solvent to recover the freebase.
Product is contaminated with acidic/neutral impurities - Incomplete separation of layers.- The pH of the initial aqueous wash was not sufficiently acidic.- Be careful to separate the layers cleanly, avoiding transfer of the interface.- Ensure the initial acidic solution has a low enough pH to fully protonate the amine while leaving acidic impurities in the organic layer.

Principle of Acid-Base Extraction

G Figure 2. Principle of Acid-Base Extraction for 2C-D start Crude Product in Organic Solvent (e.g., Diethyl Ether) Contains: - 2C-D Freebase (Basic) - Neutral Impurities step1 Step 1: Acid Wash Add aqueous HCl start->step1 layers1 Two Layers Form Aqueous Layer (Bottom): 2C-D Hydrochloride (Salt, Soluble) Organic Layer (Top): Neutral Impurities (Insoluble in water) step1->layers1 step2 Step 2: Basify Aqueous Layer Separate layers, add aq. NaOH to aqueous phase layers1->step2 step3 Step 3: Re-extract Add fresh organic solvent (e.g., Diethyl Ether) step2->step3 layers2 Two Layers Form Aqueous Layer (Bottom): Inorganic Salts (NaCl, H2O) Organic Layer (Top): Purified 2C-D Freebase step3->layers2 final Purified 2C-D (in organic solvent) layers2->final

Caption: Principle of Acid-Base Extraction for 2C-D.

Experimental Protocols

Disclaimer: The synthesis and purification of this compound may be subject to legal restrictions in many jurisdictions. These protocols are provided for informational purposes for qualified researchers in legally sanctioned contexts only. Always perform a thorough risk assessment and adhere to all laboratory safety protocols.

Protocol 1: Purification of 2C-D Freebase by Recrystallization

Objective: To purify solid crude 2C-D freebase.

Materials:

  • Crude 2C-D freebase

  • Acetonitrile (CH₃CN)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude 2C-D solid in an Erlenmeyer flask.

  • Add a minimal amount of acetonitrile, just enough to form a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more acetonitrile dropwise if necessary to achieve full dissolution, but avoid using a large excess.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Protocol 2: Purification via Acid-Base Extraction and HCl Salt Formation

Objective: To separate 2C-D from neutral or acidic impurities and isolate it as a stable, crystalline hydrochloride salt.

Materials:

  • Crude 2C-D product

  • Diethyl ether (Et₂O) or Dichloromethane (DCM)[1]

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium hydroxide (B78521) (NaOH), 5M aqueous solution[11]

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or meter

  • HCl in Et₂O solution

Procedure:

  • Dissolve the crude product in diethyl ether (approx. 50 mL for every 3-4 grams of crude oil).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake the funnel, venting frequently. Allow the layers to separate. The protonated 2C-D will move to the aqueous (bottom) layer.

  • Drain the lower aqueous layer into a clean flask. Add fresh 1M HCl to the organic layer in the funnel and repeat the extraction two more times to ensure all the amine is extracted.

  • Combine all aqueous extracts. Discard the original organic layer which contains neutral impurities.

  • Cool the combined aqueous extracts in an ice bath. Slowly add 5M NaOH solution while stirring until the solution is strongly basic (pH > 11), confirmed with pH paper. The 2C-D freebase will separate, often as an oil.

  • Return the basic aqueous solution to the separatory funnel. Extract the freebase with three portions of fresh diethyl ether.

  • Combine the ether extracts and wash with one portion of brine.

  • Dry the ether solution over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • To precipitate the hydrochloride salt, slowly add a solution of HCl in diethyl ether to the dried ether solution while stirring. A white precipitate of 2C-D HCl will form immediately.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly. The salt can be further purified by recrystallization from a solvent like isopropanol.

References

Technical Support Center: Improving Signal-to-Noise Ratio in 2C-D Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their two-cell-type, dual-channel (2C-D) electrophysiology recordings. Our focus is on practical solutions to common noise-related issues to enhance data quality and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in 2C-D electrophysiology recordings?

A1: Noise in electrophysiological recordings can be broadly categorized into intrinsic (biological) and extrinsic (environmental and instrumental) sources. In a 2C-D setup, these are compounded by the presence of two recording channels.

  • Environmental Noise: The most common is 50/60 Hz line frequency noise from power lines and nearby electrical equipment.[1][2][3] High-frequency noise can also be emitted from devices like computers, monitors, and fluorescent lights.[4]

  • Instrumental Noise: This can originate from the amplifier, headstages, and grounding system. Ground loops are a significant contributor to 50/60 Hz hum.[1][2]

  • Electrode and Preparation-related Noise: Issues such as a poor gigaohm seal, unstable reference electrodes, or suboptimal pipette resistance can introduce significant noise.[5][6]

  • Crosstalk: In a dual-channel setup, capacitive coupling between the two electrodes or headstage cables can cause the signal from one channel to contaminate the other.[7]

  • Mechanical Noise: Vibrations from the building, air table, or perfusion system can introduce low-frequency noise.[6]

Q2: I'm seeing a persistent 50/60 Hz hum in both channels. How can I eliminate it?

A2: A 50/60 Hz hum is typically due to improper grounding or interference from nearby electrical devices. A systematic approach is key to identifying and resolving the source.

  • Establish a Single-Point Ground: All equipment in your rig (amplifiers, manipulators, microscope, Faraday cage, etc.) should be connected to a central ground point, often a brass bar, which is then connected to a reliable earth ground.[1][3] This helps prevent ground loops, which occur when there are multiple paths to the ground.[2]

  • Isolate Noise Sources: Systematically turn off and unplug nearby electrical equipment (centrifuges, monitors, personal electronics) to see if the noise diminishes.[4] Fluorescent lights are a common culprit and should be replaced with DC-powered LED lighting if possible.

  • Check the Faraday Cage: Ensure the Faraday cage is properly closed and grounded to your single-point ground. Any gaps can allow external noise to penetrate.

  • Twist Headstage Cables: The cables from the two headstages can act as antennae for line-frequency noise. Twisting them together can help to minimize this effect.[1]

Q3: My baseline is drifting in one or both channels. What are the likely causes and solutions?

A3: Baseline drift is characterized by slow, wave-like oscillations and can be caused by several factors:

  • Reference Electrode Instability: A poorly chlorinated or unstable Ag/AgCl reference electrode is a common cause of drift. Re-chlorinating the electrode or using a fresh one can resolve this.

  • Mechanical Instability: Ensure your air table is floating correctly and there are no vibrations. Check that the pipette holders and headstages are securely fastened.

  • Perfusion System Issues: Bubbles or fluctuations in the perfusion flow rate can cause mechanical and thermal instability, leading to baseline drift. Ensure a smooth and constant flow. A perfusion speed of 1.5 mL/minute is commonly used for whole-cell patch-clamp in cultures, as speeds over 2 mL/minute might cause pipette movement.[5]

  • Temperature Fluctuations: Changes in the temperature of the recording solution can cause drift. Allow the system to thermally equilibrate before recording.

Q4: I suspect there is crosstalk between my two recording channels. How can I confirm and minimize it?

A4: Crosstalk occurs when the signal from one channel bleeds into the other, which can be a significant issue in dual recordings.

  • Confirmation: To test for crosstalk, apply a large voltage step to one channel while recording from the other with the electrode in the bath (not attached to a cell). A corresponding signal in the second channel indicates crosstalk.

  • Minimization Strategies:

    • Physical Separation: Keep the two headstages and their cables as far apart as practical.[1]

    • Grounding and Shielding: Place a grounded shield between the headstages.[1] Ensure both headstages share a common ground in the bath.[1]

    • Cable Management: Run the headstage cables closely together or twist them to minimize the loop area that can pick up noise.[1]

    • Reduce Pipette Capacitance: Keep the bath solution level low to minimize the immersion of the pipettes, which reduces their capacitance.[4]

Troubleshooting Guides

Troubleshooting Low Signal-to-Noise Ratio (SNR)
Symptom Potential Cause Troubleshooting Steps
High background noise in both channelsImproper grounding, environmental noise1. Verify single-point grounding for all equipment. 2. Systematically turn off nearby electronics to identify the source. 3. Ensure the Faraday cage is properly sealed and grounded.
Noise increases upon cell approachDirty or improperly prepared pipette1. Use fresh, filtered internal solution. 2. Fire-polish pipette tips for a smooth surface. 3. Ensure positive pressure is maintained during approach to keep the tip clean.
Low signal amplitudePoor seal resistance, low channel expression1. Aim for a gigaohm seal (>1 GΩ) for optimal signal. 2. Use healthy cells with expected channel expression. 3. Optimize pipette resistance for your cell type (typically 3-7 MΩ for whole-cell recordings).[5]
Sudden, large spikes in one channelElectrode "pop" or mechanical instability1. Check for vibrations in the setup. 2. Ensure the electrode holder is secure. 3. If "pops" persist, the issue may be an unstable seal; a new recording may be necessary.
Signal from one channel visible in the otherCrosstalk1. Increase physical separation of headstages. 2. Use a grounded shield between headstages. 3. Twist headstage cables together.

Experimental Protocols

Detailed Protocol for Dual Whole-Cell Patch-Clamp Recording

This protocol provides a step-by-step guide for establishing a dual whole-cell patch-clamp recording.

1. Preparation:

  • Prepare and filter all solutions (aCSF and internal solution). Ensure osmolarity and pH are correct.

  • Turn on all equipment (amplifiers, perfusion, micromanipulators) and allow them to warm up and stabilize.

  • Pull two borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with the internal solution.[5]

  • Fire-polish the pipette tips to ensure a smooth surface for sealing.

2. Establishing the First Recording:

  • Place the coverslip with cells in the recording chamber and start perfusion at a stable rate (e.g., 1.5 mL/min).[5]

  • Fill the first pipette with internal solution and mount it on the headstage.

  • Apply gentle positive pressure to the pipette and lower it into the bath.

  • Correct the pipette offset potential.

  • Under visual guidance, approach the first target cell.

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to achieve a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of stronger suction to establish the whole-cell configuration.

3. Establishing the Second Recording:

  • Prepare and mount the second pipette on the other headstage.

  • Repeat the process of applying positive pressure, lowering the pipette into the bath, and correcting the offset.

  • Carefully approach the second target cell, being mindful of the first pipette.

  • Establish a gigaohm seal and then the whole-cell configuration for the second cell.

4. Data Acquisition:

  • Once both recordings are stable, set the desired voltage or current clamp protocols in your acquisition software.

  • Monitor both channels for stability and noise levels before starting your experimental manipulations.

Data Presentation

Table 1: Effect of Grounding Configuration on 60 Hz Noise
Grounding Configuration Typical 60 Hz Noise Level (pA rms) Notes
No common ground (ground loops present)50 - 100+Multiple paths to ground create large circulating currents, leading to significant hum.
Single-point grounding of all equipment5 - 15A significant reduction in noise is achieved by eliminating ground loops.
Single-point grounding with headstage cables twisted< 5Minimizing the loop area of the headstage cables further reduces inductive noise pickup.[1]

Note: These are typical values and can vary depending on the specific equipment and environment.

Table 2: Influence of Pipette Resistance on Recording Quality
Pipette Resistance (MΩ) Seal Formation Series Resistance Signal-to-Noise Ratio
< 3Challenging, less stableLowerPotentially lower due to unstable seal
3 - 7Optimal for most cellsModerateGenerally optimal
> 8Easier, more stableHigherCan be lower due to increased thermal noise

Source: Adapted from general patch-clamp guidelines.[5]

Visualizations

Troubleshooting_Workflow Start High Noise in 2C-D Recording Check_Grounding Check Grounding Scheme Start->Check_Grounding Is_Grounding_Single_Point Single-Point Grounding? Check_Grounding->Is_Grounding_Single_Point Fix_Grounding Establish Single-Point Ground Is_Grounding_Single_Point->Fix_Grounding No Check_Environment Identify Environmental Noise Is_Grounding_Single_Point->Check_Environment Yes Fix_Grounding->Check_Environment Isolate_Equipment Systematically Turn Off Equipment Check_Environment->Isolate_Equipment Noise_Reduced_Env Noise Reduced? Isolate_Equipment->Noise_Reduced_Env Isolate_Source Isolate/Shield Noise Source Noise_Reduced_Env->Isolate_Source Yes Check_Crosstalk Investigate Crosstalk Noise_Reduced_Env->Check_Crosstalk No Isolate_Source->Check_Crosstalk Perform_Crosstalk_Test Perform Crosstalk Test Check_Crosstalk->Perform_Crosstalk_Test Crosstalk_Present Crosstalk Detected? Perform_Crosstalk_Test->Crosstalk_Present Mitigate_Crosstalk Separate Headstages, Shield, Twist Cables Crosstalk_Present->Mitigate_Crosstalk Yes Check_Electrodes Examine Electrodes and Seal Crosstalk_Present->Check_Electrodes No Mitigate_Crosstalk->Check_Electrodes Good_Seal Gigaohm Seal on Both Channels? Check_Electrodes->Good_Seal Remake_Seal Remake Seal/Replace Pipette Good_Seal->Remake_Seal No End Low Noise Recording Achieved Good_Seal->End Yes Remake_Seal->Check_Electrodes Dual_Recording_Workflow Start Start: Prepare Rig and Solutions Pipette1_Prep Prepare & Mount Pipette 1 Start->Pipette1_Prep Approach1 Approach Cell 1 with Positive Pressure Pipette1_Prep->Approach1 Seal1 Form Gigaohm Seal on Cell 1 Approach1->Seal1 WholeCell1 Establish Whole-Cell on Cell 1 Seal1->WholeCell1 Pipette2_Prep Prepare & Mount Pipette 2 WholeCell1->Pipette2_Prep Approach2 Approach Cell 2 with Positive Pressure Pipette2_Prep->Approach2 Seal2 Form Gigaohm Seal on Cell 2 Approach2->Seal2 WholeCell2 Establish Whole-Cell on Cell 2 Seal2->WholeCell2 Stabilize Allow Both Recordings to Stabilize WholeCell2->Stabilize Acquire Begin Data Acquisition Stabilize->Acquire

References

Technical Support Center: Troubleshooting Low Yield in Phenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenethylamine (B48288) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields in phenethylamine synthesis reactions.

General Issues

Q1: My overall yield is consistently low across different synthesis routes. Where should I start troubleshooting?

A1: Consistently low yields often point to fundamental issues with reagents, reaction setup, or purification. A systematic approach is crucial.

  • Reagent Quality: Ensure the purity and dryness of all starting materials and solvents. Phenylacetonitriles, benzaldehydes, and nitrostyrenes can be susceptible to degradation or contain impurities that inhibit the reaction. Use freshly distilled solvents and properly stored reagents.

  • Inert Atmosphere: Many reactions in phenethylamine synthesis, particularly those involving organometallics or sensitive catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.[1]

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.[2]

  • Purification Technique: Yield loss during workup and purification is common. Analyze your purification method (e.g., column chromatography, distillation, recrystallization) to ensure it is suitable for your target phenethylamine's polarity and stability. Basic amines can interact strongly with silica (B1680970) gel, leading to poor recovery. Consider deactivating the silica gel with a base like triethylamine.[3]

Reductive Amination

Q2: I am experiencing low yield in my reductive amination reaction to produce a phenethylamine. What are the likely causes?

A2: Low yields in reductive amination can stem from several factors related to imine formation and the reduction step.

  • Inefficient Imine Formation: The initial condensation of the carbonyl compound (e.g., phenylacetone) and the amine source is a critical equilibrium-driven step. To favor imine formation, it is often beneficial to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.

  • Side Reactions: The most common side reactions are the reduction of the starting carbonyl compound to an alcohol and the over-alkylation of the desired primary amine to a secondary or tertiary amine.[4]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde or ketone, while sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are generally more selective for the imine/iminium ion.[5]

  • pH Control: The pH of the reaction mixture is crucial. The reaction is typically fastest under mildly acidic conditions (pH 4-6), which favor the formation of the electrophilic iminium ion without significantly hydrolyzing it.

Troubleshooting Flowchart for Reductive Amination

G Troubleshooting Reductive Amination start Low Yield in Reductive Amination check_imine Is imine formation efficient? (Monitor by TLC/NMR) start->check_imine side_reactions Are there significant side products? (e.g., alcohol, over-alkylation) check_imine->side_reactions Yes solution_imine Add dehydrating agent (e.g., molecular sieves). Increase concentration of amine. check_imine->solution_imine No reducing_agent Is the reducing agent appropriate? side_reactions->reducing_agent Yes ph_control Is the reaction pH optimized? side_reactions->ph_control No reducing_agent->ph_control Yes solution_reducing_agent Switch to a more selective agent (e.g., NaBH3CN, NaBH(OAc)3). reducing_agent->solution_reducing_agent No solution_ph Adjust pH to 4-6 with a suitable acid. ph_control->solution_ph No solution_side_reactions Use a stepwise procedure (form imine first). Use a large excess of the amine source. Choose a more selective reducing agent.

Caption: Troubleshooting workflow for low yield in reductive amination.

Pictet-Spengler Reaction

Q3: My Pictet-Spengler reaction for synthesizing a tetrahydroisoquinoline derivative of a phenethylamine is giving a low yield. What should I investigate?

A3: The Pictet-Spengler reaction is sensitive to the electronic nature of the aromatic ring, the reactivity of the carbonyl compound, and the reaction conditions.[6]

  • Aromatic Ring Activation: The reaction works best with electron-rich aromatic rings (e.g., indoles, pyrroles, or phenyl rings with electron-donating groups).[1][6] If your phenethylamine has an electron-poor aromatic ring, harsher conditions such as higher temperatures and stronger acids (e.g., trifluoroacetic acid) may be required.[6][7]

  • Iminium Ion Formation: The formation of the electrophilic iminium ion is the driving force of the reaction.[6] Ensure your acid catalyst is effective and the reaction is conducted under anhydrous conditions, as water can hydrolyze the iminium ion intermediate.[7]

  • Temperature Control: The optimal temperature can vary. While some reactions proceed at room temperature, others require heating.[2] However, excessive heat can lead to decomposition of starting materials or the product.[7] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.

  • Steric Hindrance: Bulky substituents on the phenethylamine or the aldehyde/ketone can hinder the cyclization reaction.[7] In such cases, longer reaction times or higher temperatures might be necessary.

Synthesis from β-Nitrostyrenes

Q4: The reduction of my β-nitrostyrene to the corresponding phenethylamine is resulting in a low yield. What are the common pitfalls?

A4: The reduction of β-nitrostyrenes can be a high-yielding reaction, but issues can arise from the choice of reducing agent and reaction conditions.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a common and effective reducing agent for this transformation.[8] However, it is non-selective and will reduce other functional groups. Other reducing agents like sodium borohydride in the presence of copper(II) chloride can also be effective and may offer better chemoselectivity.[9] Catalytic hydrogenation over palladium on carbon (Pd/C) is another high-yielding method, especially at lower temperatures.[10][11]

  • Reaction Temperature: For catalytic hydrogenations, lower temperatures (e.g., 0°C) can sometimes lead to higher yields by minimizing side reactions.[10]

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or increasing the amount of reducing agent or catalyst.

  • Workup Procedure: The workup often involves an acid-base extraction to isolate the basic phenethylamine product. Ensure the pH is sufficiently basic (typically >11) to fully deprotonate the amine and allow for efficient extraction into an organic solvent.

Data Presentation

Table 1: Comparison of Common Reductive Amination Conditions

Reducing AgentTypical Solvent(s)pH RangeTemperature (°C)AdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol7-100 - 25Inexpensive, readily available.Can reduce aldehydes and ketones.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile4-620 - 50Selective for imines/iminium ions.[5]Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (B109758), THF4-620 - 50Selective for imines/iminium ions, non-toxic byproducts.[5]More expensive.
Catalytic Hydrogenation (H₂, Pd/C)Methanol, EthanolN/A25 - 60"Green" reaction, high yields.Requires specialized equipment (hydrogenator), may reduce other functional groups.

Table 2: Influence of Reaction Conditions on Pictet-Spengler Yield

Aromatic Ring SubstituentCatalystTemperature (°C)Typical Yield Range (%)Reference(s)
Electron-donating (e.g., -OCH₃)HCl, H₂SO₄25 - 8070 - 95[1]
Unsubstituted PhenylTrifluoroacetic Acid (TFA)80 - 11040 - 60[6]
IndoleAcetic Acid25 - 6585 - 98[6]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (e.g., phenylacetone) (1.0 eq) and the amine source (e.g., ammonium (B1175870) acetate (B1210297) or a primary amine) (1.5 - 2.0 eq) in an appropriate solvent (e.g., methanol).

  • If using ammonium acetate, stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine.

  • Workup: Carefully quench the reaction by the dropwise addition of 1 M HCl at 0°C until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Add water and basify the aqueous solution with 2 M NaOH to a pH > 11.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: General Procedure for the Pictet-Spengler Reaction
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-phenethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Add the aldehyde or ketone (1.0 - 1.2 eq) to the stirred solution at room temperature.[2]

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (3 x volume of the aqueous layer).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Logical Relationship for Troubleshooting General Low Yields

G General Troubleshooting for Low Yield start Consistently Low Yield reagent_quality Are reagents and solvents pure and dry? start->reagent_quality inert_atmosphere Is an inert atmosphere required and maintained? reagent_quality->inert_atmosphere Yes solution_reagents Purify/dry reagents and solvents. reagent_quality->solution_reagents No reaction_monitoring Is the reaction monitored for completion? inert_atmosphere->reaction_monitoring Yes solution_atmosphere Use Schlenk line or glovebox. inert_atmosphere->solution_atmosphere No purification Is the purification method optimized? reaction_monitoring->purification Yes solution_monitoring Use TLC/HPLC to determine optimal reaction time. reaction_monitoring->solution_monitoring No solution_purification Investigate alternative purification methods. Consider deactivating silica gel. purification->solution_purification No

Caption: A logical workflow for diagnosing the root cause of low yields.

Experimental Workflow for Phenethylamine Synthesis via Nitrostyrene Reduction

G Workflow: Phenethylamine from Nitrostyrene start Start: β-Nitrostyrene reduction Reduction (e.g., LiAlH4 in THF or H2/Pd-C) start->reduction workup Acid-Base Workup reduction->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product Final Product: Phenethylamine purification->product

Caption: A typical experimental workflow for phenethylamine synthesis.

References

Cross-reactivity issues in immunoassays for 2C-D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding cross-reactivity issues encountered when using immunoassays for the detection of 2,5-dimethoxy-4-methylphenethylamine (2C-D).

Frequently Asked Questions (FAQs)

Q1: My amphetamine immunoassay screen is positive. Could this be due to the presence of 2C-D?

A1: It is unlikely that a standard amphetamine immunoassay will show a positive result due to the presence of 2C-D alone. Studies on commercial enzyme-linked immunosorbent assays (ELISAs) have shown that the cross-reactivity of 2C-series compounds, including 2C-D, with amphetamine-directed assays is generally very low, often less than 0.4%. However, the possibility of a false positive can depend on the specific assay, its cut-off levels, and the concentration of 2C-D in the sample. It is crucial to confirm any preliminary positive result with a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Q2: Are there any specific immunoassays that are known to cross-react with 2C-D?

A2: While most commercial amphetamine screening immunoassays have low cross-reactivity, specialized immunoassays developed for broader phenethylamine (B48288) detection may show significant cross-reactivity. For instance, a patented immunoassay developed specifically for the 2C subfamily of phenethylamines, using an antibody raised against 2C-B, demonstrated a very high cross-reactivity of 308.3% for 2C-D. It is important to review the manufacturer's package insert for the specific immunoassay being used to check for any listed cross-reactivity with 2C-D or related compounds.

Q3: Can the metabolites of 2C-D cause cross-reactivity in an amphetamine immunoassay?

A3: The potential for cross-reactivity from 2C-D metabolites is an important consideration, though direct data on this is limited. Studies in rats have shown that 2C-D is metabolized through O-demethylation, N-acetylation, and deamination.[1] Some of these metabolites may retain a structural similarity to amphetamine. However, without specific testing of these metabolites in various immunoassays, their exact cross-reactivity remains largely unknown. If 2C-D use is suspected, and a positive immunoassay result is obtained, confirmatory testing that can identify both the parent drug and its metabolites is recommended.

Q4: What should I do if I suspect a false-positive result in my immunoassay due to 2C-D?

A4: If you suspect a false-positive result, the following steps are recommended:

  • Review the Assay's Specificity: Carefully check the package insert of the immunoassay kit for any information on cross-reactivity with 2C-D or other phenethylamines.

  • Confirmatory Testing: The most crucial step is to perform a confirmatory analysis using a highly specific method such as GC-MS or LC-MS/MS. These methods can definitively identify and quantify 2C-D and distinguish it from amphetamine.

  • Consider Sample Matrix Effects: Although less common, components in the biological matrix (e.g., urine, blood) could potentially interfere with the assay.

  • Contact Technical Support: Reach out to the manufacturer of the immunoassay for any available data or guidance on cross-reactivity with 2C-D.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Positive Amphetamine Screen Potential cross-reactivity with 2C-D or its metabolites (though generally low).Perform confirmatory testing using GC-MS or LC-MS/MS to identify the specific compound(s) present.
Interference from other structurally related or unrelated compounds.Review the patient's medication and supplement history. Check the assay's package insert for known interferences.
Inconsistent Results Between Different Immunoassays Varying antibody specificity and assay formats (e.g., ELISA, EMIT, CEDIA) can lead to different cross-reactivity profiles.Use a consistent immunoassay for screening and always confirm positive results with a reference method.
Negative Immunoassay Result Despite Suspected 2C-D Use Low cross-reactivity of the assay for 2C-D.Utilize a more specific analytical method like LC-MS/MS for the detection of 2C-D. Standard amphetamine immunoassays are not reliable for detecting 2C-D.

Quantitative Data on Cross-Reactivity

The available data on the cross-reactivity of 2C-D with commercial amphetamine immunoassays is limited, as it is not a compound routinely tested by manufacturers. However, based on studies of the broader 2C-phenethylamine family, the cross-reactivity is generally low.

Immunoassay Type Target Analyte Cross-Reactivity of 2C-Series Compounds Specific Data for 2C-D
Commercial Amphetamine ELISAsd-Amphetamine / MethamphetamineGenerally < 0.4%Not explicitly reported in most studies.
Specialized 2C-Subfamily Immunoassay2C-BHigh308.3%

Note: The specialized 2C-subfamily immunoassay is based on a patent and may not be commercially available.

Experimental Protocols

Below are generalized protocols for common immunoassay techniques used in drug screening. For specific applications, always refer to the manufacturer's instructions provided with the kit.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Amphetamine Screening

This protocol describes the general steps for a competitive ELISA, a common method for screening drugs of abuse.

  • Preparation of Reagents and Samples:

    • Bring all reagents and samples to room temperature.

    • Dilute patient samples (e.g., urine) with the provided assay buffer as per the kit's instructions.

    • Prepare a standard curve using the supplied calibrators.

  • Assay Procedure:

    • Add a specific volume of the calibrators, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-drug conjugate (e.g., amphetamine-HRP) to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well and incubate for a set period (e.g., 30 minutes) to allow for color development.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The intensity of the color is inversely proportional to the concentration of the drug in the sample.

    • Calculate the results by comparing the absorbance of the samples to the standard curve.

Enzyme Multiplied Immunoassay Technique (EMIT) Protocol

EMIT is a homogeneous immunoassay, meaning it does not require a separation step.

  • Principle: The assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6P-DH) for antibody binding sites. When the enzyme-drug conjugate is bound by the antibody, its enzymatic activity is reduced.

  • Assay Procedure:

    • Reagents, calibrators, controls, and patient samples are loaded onto an automated clinical chemistry analyzer.

    • The analyzer pipettes a precise volume of the sample and the antibody/substrate reagent into a reaction cuvette.

    • After a short incubation, the enzyme-drug conjugate reagent is added.

    • The analyzer monitors the rate of change in absorbance at 340 nm, which is proportional to the enzyme activity.

  • Data Interpretation: An increase in the rate of absorbance change indicates the presence of the drug in the sample, as the free drug prevents the antibody from inhibiting the enzyme-drug conjugate.

Cloned Enzyme Donor Immunoassay (CEDIA) Protocol

CEDIA is another type of homogeneous immunoassay that utilizes genetically engineered fragments of β-galactosidase.

  • Principle: The enzyme is split into two inactive fragments: the enzyme donor (ED) and the enzyme acceptor (EA). In the assay, the drug in the sample competes with a drug-ED conjugate for antibody binding sites. If the antibody binds to the drug-ED conjugate, the re-association of ED and EA to form an active enzyme is blocked.

  • Assay Procedure:

    • The assay is performed on an automated clinical chemistry analyzer.

    • The sample is mixed with the ED-drug conjugate, EA, and the antibody.

    • A substrate for β-galactosidase is also present in the reaction mixture.

  • Data Interpretation: The amount of active enzyme formed, and therefore the rate of the colorimetric reaction, is directly proportional to the concentration of the free drug in the sample.

Visualizations

Immunoassay_Principle cluster_negative Negative Sample (No 2C-D) cluster_positive Positive Sample (with 2C-D) Antibody Antibody Enzyme_Conjugate Enzyme-Labeled Drug (e.g., Amphetamine) Antibody->Enzyme_Conjugate Binding Substrate_Neg Substrate Enzyme_Conjugate->Substrate_Neg Blocked Conversion Product_Neg Colored Product (Low Signal) Antibody_Pos Antibody Drug 2C-D (Analyte) Antibody_Pos->Drug Preferential Binding (if cross-reactive) Enzyme_Conjugate_Pos Enzyme-Labeled Drug Substrate_Pos Substrate Enzyme_Conjugate_Pos->Substrate_Pos Conversion Product_Pos Colored Product (High Signal) Substrate_Pos->Product_Pos Troubleshooting_Workflow Start Unexpected Positive Amphetamine Immunoassay Result Check_Insert Review Assay Package Insert for Cross-Reactivity Data Start->Check_Insert Confirmatory_Test Perform Confirmatory Testing (GC-MS or LC-MS/MS) Check_Insert->Confirmatory_Test Result Confirmation Result Confirmatory_Test->Result Positive_Amp Positive for Amphetamine Result->Positive_Amp Amphetamine Detected Positive_2CD Positive for 2C-D (False-Positive Immunoassay) Result->Positive_2CD 2C-D Detected Negative Negative for Both (Other Interference) Result->Negative Neither Detected Metabolism_Pathway 2C-D 2C-D O-demethylation O-demethylation 2C-D->O-demethylation N-acetylation N-acetylation 2C-D->N-acetylation Deamination Deamination 2C-D->Deamination Metabolite1 O-desmethyl-2C-D O-demethylation->Metabolite1 Metabolite2 N-acetyl-2C-D N-acetylation->Metabolite2 Metabolite3 2C-D Acid/Alcohol Deamination->Metabolite3 Cross_Reactivity Potential for Immunoassay Cross-Reactivity? Metabolite1->Cross_Reactivity Metabolite2->Cross_Reactivity Metabolite3->Cross_Reactivity

References

Technical Support Center: Optimizing LC-MS/MS for 2C-D Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the identification of 2C-D metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected metabolites of 2C-D?

Based on studies of 2C-D metabolism in rat urine, the primary metabolic pathways involve O-demethylation, N-acetylation, deamination followed by oxidation or reduction, and hydroxylation.[1] The main metabolites to target in your LC-MS/MS analysis are:

  • O-demethylated metabolites: At either the 2 or 5 position of the phenyl ring.

  • N-acetylated metabolites: Following O-demethylation.

  • Deaminated and oxidized metabolites: Resulting in the corresponding carboxylic acids.

  • Deaminated and reduced metabolites: Resulting in the corresponding alcohols.

  • Hydroxylated metabolites: Occurring at the methyl group.

It is also important to consider that many of these metabolites are likely to be excreted in conjugated form (e.g., glucuronides or sulfates) and may require enzymatic hydrolysis for detection.[1]

Q2: I am not detecting any 2C-D or its metabolites. What are the initial troubleshooting steps?

A complete loss of signal can be frustrating. Here’s a systematic approach to identify the issue:

  • Verify System Suitability: Before analyzing samples, always run a system suitability test (SST) with a standard solution of 2C-D to ensure the LC-MS/MS system is performing correctly. This helps differentiate between a system-wide failure and a sample-specific issue.

  • Check Instrument Parameters:

    • Ionization Source: Ensure the electrospray ionization (ESI) source is clean and operating in positive ion mode, which is typically suitable for phenethylamines.[2] Check for a stable spray.

    • Mass Spectrometer Settings: Verify that the correct precursor and product ions for 2C-D and its expected metabolites are included in your acquisition method. Confirm that the mass spectrometer has been recently tuned and calibrated.

    • LC System: Check for leaks, ensure mobile phase reservoirs are not empty, and confirm that the column is properly installed and not clogged.

  • Sample Preparation: Re-prepare a fresh standard of 2C-D and inject it. If the standard is detected, the issue likely lies with your sample preparation procedure for the biological matrix.

Q3: My signal intensity for 2C-D metabolites is very low. How can I improve it?

Low signal intensity can be caused by several factors. Consider the following optimization strategies:

  • Sample Preparation:

    • Enzymatic Hydrolysis: If you suspect the metabolites are conjugated, incorporate a hydrolysis step using β-glucuronidase/arylsulfatase in your sample preparation protocol.

    • Extraction Method: A simple "dilute-and-shoot" method, where the urine sample is diluted and directly injected, can be effective and minimize matrix effects.[2][3] However, for lower concentrations, a solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering matrix components.[4]

  • LC Method Optimization:

    • Mobile Phase Additives: The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase can improve the ionization efficiency of phenethylamines.[2][4]

    • Gradient Elution: Optimize the gradient profile to ensure adequate separation of metabolites from matrix components, which can cause ion suppression.

  • MS Parameter Optimization:

    • Source Parameters: Optimize the ESI source parameters, including gas flows, temperatures, and spray voltage, by infusing a standard solution of a target metabolite.

    • Collision Energy: Optimize the collision energy for each specific metabolite to achieve the most abundant and specific fragment ions.

Q4: I'm observing poor peak shapes (e.g., tailing, splitting). What could be the cause?

Poor chromatography can compromise both identification and quantification. Here are common causes and solutions:

  • Column Contamination: Buildup of matrix components on the analytical column is a frequent cause of peak tailing and splitting.

    • Solution: Implement a column wash step after each run or batch. Regularly flush the column according to the manufacturer's instructions. Consider using a guard column to protect the analytical column.

  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to distorted peak shapes.

    • Solution: Ensure your final sample solvent is similar in composition and strength to the starting mobile phase conditions.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column, resulting in fronting or tailing peaks.

    • Solution: Dilute your sample or reduce the injection volume.

Q5: How can I minimize matrix effects in my analysis of 2C-D metabolites?

Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, can significantly impact the accuracy and precision of your results.[5]

  • Chromatographic Separation: A well-optimized chromatographic method that separates analytes from the bulk of the matrix components is the most effective way to reduce matrix effects.

  • Sample Preparation:

    • Dilution: Simple dilution of the sample can often mitigate matrix effects.[3]

    • Solid-Phase Extraction (SPE): SPE can effectively remove many interfering compounds.[4]

  • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the best way to compensate for matrix effects.

Experimental Protocols

Sample Preparation: Dilute-and-Shoot for Urine

This protocol is a rapid and straightforward method suitable for initial screening.

  • Centrifuge the urine sample at approximately 3000 x g for 5 minutes to pellet any particulate matter.[2]

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:10 with a solution of 50% methanol (B129727) in water containing an appropriate internal standard.

  • Vortex the mixture thoroughly.

  • Filter the diluted sample through a 0.22 µm filter prior to injection into the LC-MS/MS system.[2]

LC-MS/MS Parameters

The following are general starting parameters that should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, <2.7 µm)[2][4]
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Acetate[2]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[2][4]
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 90-95% B) over several minutes to elute all compounds of interest.
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Predicted m/z values for 2C-D and its potential metabolites.

CompoundFormulaExact Mass[M+H]+Predicted Fragments (for MRM)
2C-DC11H17NO2195.1259196.1332180.1 (loss of NH3), 151.1 (loss of ethylamine)
O-desmethyl-2C-DC10H15NO2181.1103182.1176166.1 (loss of NH3), 137.1 (loss of ethylamine)
N-acetyl-2C-DC13H19NO3237.1365238.1438196.1 (loss of acetyl), 180.1
2C-D Carboxylic AcidC11H14O4210.0892211.0965193.1 (loss of H2O), 165.1 (loss of COOH)
2C-D AlcoholC11H16O3196.1099197.1172179.1 (loss of H2O), 151.1
Hydroxymethyl-2C-DC11H17NO3211.1208212.1281196.1 (loss of CH2O), 180.1

Note: These are predicted values and should be confirmed experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation hydrolysis Enzymatic Hydrolysis (Optional) centrifugation->hydrolysis extraction Dilution or SPE hydrolysis->extraction filtration Filtration extraction->filtration lc_separation LC Separation (C18 or Phenyl-Hexyl) filtration->lc_separation Inject Sample esi_ionization ESI (+ve mode) lc_separation->esi_ionization msms_detection MS/MS Detection (MRM) esi_ionization->msms_detection peak_integration Peak Integration msms_detection->peak_integration Acquire Data metabolite_id Metabolite Identification (based on RT and m/z) peak_integration->metabolite_id

Caption: Experimental workflow for 2C-D metabolite identification.

troubleshooting_workflow start Problem Encountered issue_type What is the issue? start->issue_type no_signal No Signal / Peaks issue_type->no_signal No Peaks low_signal Low Signal Intensity issue_type->low_signal Low Intensity poor_peak_shape Poor Peak Shape issue_type->poor_peak_shape Bad Shape check_sst Run System Suitability Test (SST) with Standard no_signal->check_sst optimize_sample_prep Optimize Sample Prep (hydrolysis, SPE) low_signal->optimize_sample_prep check_column Check for Column Contamination poor_peak_shape->check_column sst_ok SST OK? check_sst->sst_ok check_lc Check LC System (leaks, mobile phase, column) sst_ok->check_lc No check_sample_prep Re-prepare fresh standard. Problem with sample prep? sst_ok->check_sample_prep Yes check_ms Check MS Settings (tuning, calibration, method) check_lc->check_ms end Problem Resolved check_ms->end check_sample_prep->end optimize_lc Optimize LC Method (gradient, additives) optimize_sample_prep->optimize_lc optimize_ms Optimize MS Parameters (source, collision energy) optimize_lc->optimize_ms optimize_ms->end check_injection_solvent Check Injection Solvent vs. Mobile Phase check_column->check_injection_solvent check_concentration Check for Column Overload check_injection_solvent->check_concentration check_concentration->end

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: 2C-D versus Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of the classic psychedelic compound psilocybin, and the substituted phenethylamine (B48288) 2C-D. The data presented herein is intended to support research and drug development efforts by providing a concise summary of available experimental data on their interactions with key serotonin (B10506) receptors.

Quantitative Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Kᵢ) of psilocin (the active metabolite of psilocybin) and 2C-D for several key serotonin receptors. A lower Kᵢ value indicates a higher binding affinity. It is important to note that psilocybin is a prodrug that is rapidly dephosphorylated to psilocin in the body; therefore, the receptor binding profile of psilocin is more pharmacologically relevant.

CompoundReceptorKᵢ (nM)Reference
Psilocin 5-HT1A152 - 146[1]
5-HT2A120 - 173[1]
5-HT2C79 - 311[1]
2C-D 5-HT1A>10000[2]
5-HT2A694[2]
5-HT2C1010[2]

Experimental Protocols

The determination of receptor binding affinity is typically performed using a competitive radioligand binding assay. This in vitro technique quantifies the ability of a test compound to displace a radioactively labeled ligand that is known to bind to a specific receptor.

General Protocol for Competitive Radioligand Binding Assay:

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂ₐ receptor, or rat brain cortex) are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and varying concentrations of the unlabeled test compound (2C-D or psilocin).

  • To determine non-specific binding, a high concentration of an unlabeled reference ligand is added to a set of wells.

  • The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is then measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[3]

Signaling Pathways and Experimental Workflows

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it primarily couples to the Gq/G₁₁ signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 α βγ Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Ligand Agonist (2C-D or Psilocin) Ligand->Receptor Binds PIP2 PIP2 Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT₂ₐ Receptor Gq/G₁₁ Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Receptor Membrane Preparation Incubation 4. Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation Radioligand_Prep->Incubation Compound_Prep 3. Test Compound (2C-D/Psilocin) Dilution Compound_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting 6. Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis 7. Data Analysis: IC50 → Ki Calculation Counting->Analysis

Radioligand Binding Assay Workflow

References

Data Presentation: Quantitative Comparison of Behavioral Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the In Vivo Behavioral Effects of 2C-D and LSD

This guide provides a detailed comparative analysis of the in vivo behavioral effects of 2,5-dimethoxy-4-methylphenethylamine (2C-D) and lysergic acid diethylamide (LSD). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key behavioral assays and the underlying signaling pathways.

The following table summarizes the quantitative data on the behavioral effects of 2C-D and LSD in rodent models. The primary assays include the head-twitch response (HTR), a proxy for hallucinogenic potential, locomotor activity, and prepulse inhibition (PPI), a measure of sensorimotor gating.

Behavioral AssayCompoundSpecies/StrainDose RangeKey FindingsCitations
Head-Twitch Response (HTR) 2C-DMouse (C57BL/6J)3 mg/kgAt high doses, 2C-D is known to induce the head-twitch response.[1][2]
LSDMouse (C57BL/6J)0.05, 0.1, 0.2 mg/kgLSD potently induces the head-twitch response in a dose-dependent manner. The ED50 for LSD-induced HTR is approximately 52.9 µg/kg.[3][4][5]
Locomotor Activity 2C-DMouse3-30 mg/kgExhibits a biphasic effect: lower doses (e.g., 3 mg/kg) can be stimulatory, while higher doses (30-100 mg/kg) suppress locomotor activity.[1][6][7]
LSDRat (Sprague-Dawley, Wistar) & Mouse (C57BL/6)0.03 - 0.3 mg/kg (rat), 0.05 - 0.2 mg/kg (mouse)Produces locomotor hyperactivity at various doses. However, some studies report dose-dependent decreases in movement.[8][9][10]
Prepulse Inhibition (PPI) 2C-D--Specific data on the effects of 2C-D on PPI are scarce in the available literature.[11]
LSDRat (Sprague-Dawley)0.05, 0.1, 0.2 mg/kgLSD disrupts prepulse inhibition, an effect mediated by the 5-HT2A receptor.[4][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, side-to-side rotational head movement in rodents, considered a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[2][3]

Apparatus:

  • A standard rodent observation chamber or a glass cylinder.

  • A magnetometer coil system for automated detection, which involves surgically implanting a small magnet on the skull of the animal.[12][13][14] Alternatively, video recording and manual or automated computer-based scoring can be used.[15]

Procedure:

  • Animal Preparation (for magnetometer method): Mice are anesthetized, and a small neodymium magnet is affixed to the dorsal surface of the cranium using dental cement. A recovery period of 1-2 weeks is allowed.[12] For less invasive methods, magnetic ear tags can be used.[14]

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Test compounds (2C-D, LSD) or vehicle are administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation Period: Immediately after injection, the animal is placed in the observation chamber. Head twitches are recorded for a specified period, often 30 minutes.[12]

  • Data Analysis: The frequency of head twitches is quantified. For automated systems, the coil voltage is filtered and digitized to identify the characteristic waveform of a head twitch.[12][13] For video-based methods, trained observers manually count the twitches, or specialized software is used.[15] The dose-response relationship is often biphasic, forming an inverted U-shaped curve.[2][16]

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, which is the ability of a nervous system to filter out irrelevant sensory stimuli.

Apparatus:

  • Acoustic startle chambers equipped with a load cell platform to measure the startle response.[17]

Procedure:

  • Acclimation: Animals are transported to the testing room at least 30-60 minutes prior to the experiment.[17] They are then placed in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[18]

  • Habituation: A series of 5-10 startle pulses alone (e.g., 120 dB for 40 ms) are presented at the beginning of the session to habituate the animal. These initial trials are typically excluded from PPI calculations.[17]

  • Test Session: The main session consists of a pseudorandomized presentation of different trial types:[19]

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) white noise).

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-82 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Data Analysis: The startle response is measured as the maximal peak amplitude of the animal's movement. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = 100 x [(Startle amplitude on pulse-alone trials) - (Startle amplitude on prepulse-pulse trials)] / (Startle amplitude on pulse-alone trials).[19]

Mandatory Visualizations

Signaling Pathways

The psychedelic effects of both 2C-D and LSD are primarily mediated by their agonist activity at the serotonin (B10506) 5-HT2A receptor, which is a Gq-coupled receptor.[20][21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Psychedelic_Agonist 2C-D / LSD 5HT2A_Receptor 5-HT2A Receptor Psychedelic_Agonist->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates Downstream_Effects Neuronal Excitability Glutamate Release Gene Expression PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: Canonical 5-HT2A receptor signaling pathway for 2C-D and LSD.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo behavioral study comparing 2C-D and LSD.

G cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Habituation Animal Habituation (to testing room) Drug_Admin Drug Administration (i.p. or s.c.) Animal_Habituation->Drug_Admin Drug_Prep Drug Preparation (Vehicle, 2C-D, LSD) Drug_Prep->Drug_Admin Acclimation Acclimation to Apparatus Drug_Admin->Acclimation Behavioral_Assay Behavioral Assay (e.g., HTR, Locomotion, PPI) Acclimation->Behavioral_Assay Data_Collection Data Collection (Automated or Manual) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Generalized workflow for in vivo behavioral experiments.

Logical Relationships

This diagram outlines the key similarities and differences in the behavioral pharmacology of 2C-D and LSD.

G cluster_2CD 2C-D cluster_LSD LSD Shared_Mechanism 5-HT2A Receptor Agonism 2CD_Effects Induces HTR Biphasic Locomotor Effects (Low dose stimulant, high dose depressant) Shared_Mechanism->2CD_Effects LSD_Effects Potently Induces HTR Hyperlocomotion Disrupts PPI Shared_Mechanism->LSD_Effects 2CD_Potency Lower Potency 2CD_Effects->2CD_Potency LSD_Potency Higher Potency LSD_Effects->LSD_Potency

Caption: Comparison of 2C-D and LSD behavioral pharmacology.

References

Validating 2C-D Induced Gene Expression Changes with qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating gene expression changes induced by the psychedelic compound 2C-D using quantitative real-time polymerase chain reaction (qPCR). While specific data on 2C-D is emerging, this document outlines a robust methodology based on established practices for similar psychoactive compounds and general qPCR validation principles. We present detailed experimental protocols, comparative data tables with representative examples, and visual workflows to support the design and execution of rigorous validation studies.

Introduction to 2C-D and Gene Expression

2C-D (2,5-dimethoxy-4-methylphenethylamine) is a psychedelic compound that, like other classic psychedelics such as LSD and psilocybin, is believed to exert its primary effects through the serotonin (B10506) 5-HT2A receptor.[1][2] Activation of this receptor can initiate downstream signaling cascades that lead to long-term changes in synaptic plasticity and gene expression.[3][4][5] Research on compounds with similar mechanisms of action has shown alterations in genes related to neurotransmission, synaptic structure, and metabolic processes.[3][6] Validating these gene expression changes with a sensitive and specific method like qPCR is a critical step in understanding the molecular effects of 2C-D.

Experimental Design for Validation Studies

A typical workflow for validating gene expression changes identified from a broader screen (e.g., RNA-sequencing) involves several key steps, from sample preparation to data analysis.

G cluster_0 Pre-qPCR cluster_1 qPCR cluster_2 Post-qPCR Analysis A Cell Culture or Animal Model Treatment with 2C-D B RNA Extraction and QC A->B C Reverse Transcription (cDNA Synthesis) B->C D qPCR Primer Design and Validation C->D E qPCR Assay Setup D->E F Data Acquisition E->F G Relative Quantification (e.g., 2-ΔΔCt) F->G H Statistical Analysis G->H I Data Visualization H->I

Caption: Experimental workflow for qPCR validation of gene expression changes.

Detailed Experimental Protocols

RNA Extraction and Reverse Transcription
  • Cell Lysis and Homogenization: Treat cultured cells (e.g., SH-SY5Y neuroblastoma cells) or tissue samples from animal models with a lysis buffer to disrupt cell membranes and inactivate RNases.

  • RNA Purification: Isolate total RNA using a column-based kit or phenol-chloroform extraction. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis to check for integrity.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

Quantitative Real-Time PCR (qPCR)
  • Primer Design: Design primers specific to the target genes of interest (e.g., BDNF, c-Fos, ARC) and at least two stable reference genes (e.g., GAPDH, ACTB).[7] Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.[8]

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8][9]

  • Melt Curve Analysis: For SYBR Green-based assays, perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.

Data Analysis and Interpretation

The most common method for relative quantification of gene expression is the 2-ΔΔCt (Livak) method.[10][11] This method calculates the fold change in the expression of a target gene in a treated sample relative to an untreated control, normalized to one or more reference genes.

The formula is: Fold Change = 2-ΔΔCt

Where:

  • ΔCt = Ct (target gene) - Ct (reference gene)

  • ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

The Ct (cycle threshold) is the PCR cycle number at which the fluorescence signal crosses a set threshold, which is inversely proportional to the amount of starting template.[12]

Comparative Data Presentation

The following tables provide hypothetical data for qPCR validation of gene expression changes in neuronal cells treated with 2C-D, based on findings for other psychedelics.

Table 1: Hypothetical Ct Values from qPCR Experiment

SampleTreatmentTarget GeneCt Value (Mean ± SD)Reference Gene (GAPDH)Ct Value (Mean ± SD)
1VehicleBDNF24.5 ± 0.2GAPDH18.2 ± 0.1
22C-D (10 µM)BDNF22.8 ± 0.3GAPDH18.3 ± 0.2
3Vehiclec-Fos28.1 ± 0.4GAPDH18.1 ± 0.1
42C-D (10 µM)c-Fos25.4 ± 0.2GAPDH18.2 ± 0.2
5VehicleARC26.3 ± 0.3GAPDH18.3 ± 0.1
62C-D (10 µM)ARC24.1 ± 0.4GAPDH18.4 ± 0.2

Table 2: Relative Quantification of Gene Expression Changes

Target GeneΔCt (Vehicle)ΔCt (2C-D)ΔΔCtFold Change (2-ΔΔCt)
BDNF6.34.5-1.83.48
c-Fos10.07.2-2.86.96
ARC8.05.7-2.34.92

Potential Signaling Pathways Involved

2C-D, as a 5-HT2A receptor agonist, is expected to modulate intracellular signaling pathways that are known to be involved in synaptic plasticity and gene expression. The diagram below illustrates a plausible signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A 2C-D B 5-HT2A Receptor A->B Binds to C Gq/11 B->C Activates D PLC C->D Activates E PIP2 D->E Cleaves F DAG E->F G IP3 E->G H PKC F->H Activates I Ca2+ Release G->I Induces J ERK/MAPK Pathway H->J Activates I->J Activates K CREB J->K Phosphorylates L Transcription Factors (e.g., c-Fos, EGR1) K->L Activates M Target Gene Expression (e.g., BDNF, ARC) L->M Promotes

Caption: Putative 5-HT2A receptor signaling cascade for 2C-D.

Conclusion

Validating gene expression changes with qPCR is an essential step in characterizing the molecular effects of 2C-D. By following rigorous experimental protocols for RNA extraction, cDNA synthesis, and qPCR, and by using appropriate data analysis methods, researchers can obtain reliable and reproducible results. The methodologies and example data presented in this guide provide a solid foundation for designing and executing such validation studies, which will be crucial for advancing our understanding of the therapeutic potential of 2C-D and related compounds.

References

A Comparative Guide to Analytical Methods for the Detection of 2C-D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of 2C-D (2,5-dimethoxy-4-methylphenethylamine), a synthetic phenethylamine (B48288). The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research, forensic toxicology, and pharmaceutical development. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by a summary of validation parameters and detailed experimental protocols.

Data Presentation: A Comparative Overview

Parameter GC-MS LC-MS/MS HPLC-UV
Limit of Detection (LOD) 6.0 ng/mL (for 2C-T-7)[1]0.5 ng/mL[2]Typically in the µg/mL range
Limit of Quantitation (LOQ) 15.6 ng/mL (for 2C-T-7)[1]1.0 ng/mL[2][3]Typically in the µg/mL range
Linearity (R²) >0.99>0.99[3]>0.99
Accuracy (% Recovery) 85-115%87.2-119.8%[3]95-105%
Precision (%RSD) <15%<16%[3]<5%
Specificity High (with mass spectral data)Very High (with MS/MS fragmentation)Moderate (potential for interferences)

Note: Data for GC-MS is based on the analysis of 2C-T-7, a structurally similar compound.[1] Data for HPLC-UV is based on general performance for similar small molecules, as specific validated data for 2C-D was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are typical experimental protocols for the detection of 2C-D and related compounds using GC-MS, LC-MS/MS, and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For many phenethylamines, derivatization is often employed to improve chromatographic behavior and sensitivity.

  • Sample Preparation (Urine):

    • To 5 mL of urine, add an internal standard.

    • Adjust the pH to basic (e.g., pH 9.5) with a suitable buffer.

    • Perform liquid-liquid extraction with an organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent. For derivatization, add a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or pentafluoropropionic anhydride (B1165640) (PFPA) and heat to form the derivative.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, ramped to 280 °C at 15 °C/min, and hold for 3 minutes.[4]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for detecting low concentrations of drugs in complex biological matrices without the need for derivatization.

  • Sample Preparation (Urine):

    • Centrifuge the urine sample to remove particulates.

    • Perform a "dilute-and-shoot" method by diluting a small volume of the supernatant (e.g., 20 µL) with a larger volume of the initial mobile phase or a suitable buffer.[5]

    • Add an appropriate internal standard.

    • Filter the diluted sample through a 0.22 µm filter before injection.[5]

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UPLC/HPLC system.

    • Column: Phenyl-Hexyl column (e.g., 10 cm x 2.1 mm, 1.7 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate.[2]

    • Mobile Phase B: 0.1% formic acid in methanol.[2]

    • Gradient Elution: A suitable gradient program to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of 2C-D and its internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique, suitable for the quantification of higher concentration samples, such as in seized tablets or bulk drug material.

  • Sample Preparation (Tablets):

    • Grind a tablet to a fine powder and accurately weigh a portion.

    • Dissolve the powder in a suitable solvent (e.g., a mixture of mobile phase components).

    • Use sonication and vortexing to ensure complete dissolution.

    • Dilute the solution to an appropriate concentration within the calibration range.

    • Filter the solution through a 0.45 µm filter prior to injection.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Waters Alliance e2695 or equivalent.

    • Detector: Photodiode Array (PDA) or a variable wavelength UV detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic solvent (e.g., acetonitrile).

    • Elution Mode: Isocratic or gradient elution depending on the complexity of the sample matrix.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Typically in the range of 200-300 nm, selected based on the UV absorbance maximum of 2C-D.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway concept for a phenethylamine like 2C-D.

CrossValidationWorkflow Cross-Validation Workflow for 2C-D Detection Methods cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis and Comparison Sample Homogenized Sample Batch (e.g., Spiked Plasma) Split Split into Aliquots Sample->Split GCMS GC-MS Analysis Split->GCMS Aliquot 1 LCMS LC-MS/MS Analysis Split->LCMS Aliquot 2 HPLC HPLC-UV Analysis Split->HPLC Aliquot 3 DataGCMS Quantitative Results (GC-MS) GCMS->DataGCMS DataLCMS Quantitative Results (LC-MS/MS) LCMS->DataLCMS DataHPLC Quantitative Results (HPLC-UV) HPLC->DataHPLC Compare Statistical Comparison (e.g., Bland-Altman, t-test) DataGCMS->Compare DataLCMS->Compare DataHPLC->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validating analytical methods for 2C-D.

SignalingPathway Conceptual Signaling Pathway for a 5-HT2A Agonist Ligand 2C-D (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects (Psychoactive Response) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Conceptual signaling pathway for a 5-HT2A receptor agonist like 2C-D.

References

Comparative Pharmacokinetics of 2C-D and 2C-B in Rats: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of two substituted phenethylamines, 2C-D (2,5-dimethoxy-4-methylphenethylamine) and 2C-B (4-bromo-2,5-dimethoxyphenethylamine), in rat models. While comprehensive pharmacokinetic data is available for 2C-B, there is a notable scarcity of quantitative in vivo pharmacokinetic studies for 2C-D in the current scientific literature. This guide summarizes the existing data to facilitate further research and understanding of these compounds.

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of quantitative pharmacokinetic data for 2C-D in rats, a direct numerical comparison with 2C-B is not currently possible. The following table summarizes the known pharmacokinetic parameters for 2C-B in rats.

Pharmacokinetic Parameter2C-B in Rats2C-D in Rats
Maximum Plasma Concentration (Cmax) 2250 ± 266 ng/mL (following 50 mg/kg s.c. dose)[1]Data not available
Time to Maximum Concentration (Tmax) 30 minutes in serum (following 50 mg/kg s.c. dose)[1][2]Data not available
Area Under the Curve (AUC) Data not availableData not available
Elimination Half-Life (t½) 1.1 hours[1][3]Data not available
Volume of Distribution (Vd) 16 L/kg[1][3]Data not available
Clearance 9.8 L/h[1]Data not available

Note on 2C-D: While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for 2C-D in rats are not available in the reviewed literature, studies on its metabolism have been conducted. Research indicates that 2C-D is metabolized in rats through several pathways, including O-demethylation at either the 2 or 5 position, which may be followed by N-acetylation.[4] Other metabolic routes include deamination followed by oxidation to the corresponding acids or reduction to the corresponding alcohol, as well as hydroxylation of the methyl group.[4] A significant portion of the metabolites are excreted in a conjugated form.[4]

Experimental Protocols

The following is a representative experimental protocol for determining the pharmacokinetics of a 2C compound in rats, based on studies conducted with 2C-B.

Animal Model:

  • Species: Wistar rats (male)[3]

  • Housing: Controlled temperature (22°C ± 2°C) with a standard light-dark cycle.[1]

  • Acclimatization: Animals are acclimated to the testing environment for at least one hour before the experiment.[1]

Drug Administration:

Sample Collection:

  • Matrices: Blood serum, brain, liver, and lung tissues.[2][3]

  • Time Points: Samples are collected at various time points post-administration to characterize the absorption, distribution, and elimination phases. For 2C-B, peak concentrations were observed at 30 minutes in serum and 60 minutes in brain, liver, and lung tissue, with the compound being detectable for up to 5 hours.[1][2]

Analytical Method:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a validated method for the quantitative analysis of 2C-B and its metabolites in biological samples.[3]

  • Sample Preparation: Tissues are homogenized, and a liquid-liquid extraction is performed to isolate the analyte and its metabolites.

  • Derivatization: For GC-MS analysis, derivatization of the analytes may be necessary to improve their chromatographic properties and detection sensitivity.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis in Rats

Pharmacokinetics_Workflow cluster_pre_study Pre-Study cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Drug_Administration Drug Administration (e.g., 2C-B or 2C-D, s.c.) Animal_Acclimatization->Drug_Administration Sample_Collection Timed Sample Collection (Blood, Brain, etc.) Drug_Administration->Sample_Collection Sample_Processing Sample Processing (Extraction, Derivatization) Sample_Collection->Sample_Processing GCMS_Analysis GC-MS Analysis Sample_Processing->GCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, t½, etc.) GCMS_Analysis->PK_Modeling

Caption: General workflow for a pharmacokinetic study of a 2C compound in a rat model.

Metabolic Pathways of 2C-D in Rats

Metabolism_2CD cluster_pathways Metabolic Pathways cluster_products Metabolic Products 2C-D 2C-D O_Demethylation O-Demethylation (at position 2 or 5) 2C-D->O_Demethylation Deamination Deamination 2C-D->Deamination Hydroxylation Hydroxylation (at methyl group) 2C-D->Hydroxylation N_Acetylated_Metabolite N-Acetylated Metabolite O_Demethylation->N_Acetylated_Metabolite Deamination->p1 Hydroxylation->p2 Carboxylic_Acid Carboxylic Acid Derivative Alcohol_Derivative Alcohol Derivative Hydroxylated_Metabolite Hydroxylated Metabolite p1->Carboxylic_Acid Oxidation p1->Alcohol_Derivative Reduction p2->Hydroxylated_Metabolite

Caption: Known metabolic pathways of 2C-D in rats.

References

Metabolic Stability of 2C-D and Psilocin in Human Liver Microsomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of two psychedelic compounds, 2-C-D (2,5-dimethoxy-4-methylphenethylamine) and psilocin (4-hydroxy-N,N-dimethyltryptamine), in human liver microsomes (HLMs). Understanding the metabolic fate of these compounds is crucial for evaluating their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety.

While comprehensive quantitative data on the metabolic stability of psilocin in HLMs is available, similar specific data for 2C-D is currently lacking in the scientific literature. Therefore, this guide presents a quantitative overview for psilocin and a qualitative comparison of the known metabolic pathways for both compounds.

Comparative Summary of Metabolic Stability

Parameter2C-DPsilocin
Quantitative Stability Data in HLM Not available in published literature.Approximately 29% of psilocin (at an initial concentration of 1,000 nM) was metabolized by human liver microsomes over a 240-minute incubation period.[1]
Primary Metabolic Pathways Expected to undergo oxidative deamination, hydroxylation, and N-acetylation.[1][2][3]Primarily undergoes glucuronidation and conversion to 4-hydroxyindole-3-acetic acid (4-HIAA).[1][4][5] Other identified pathways include the formation of 4-hydroxytryptophol (4-HTP), norpsilocin, and an oxidized metabolite.[1]
Key Metabolizing Enzymes Likely metabolized by Cytochrome P450 (CYP) enzymes (specifically CYP2D6 and CYP3A4), Monoamine Oxidase (MAO-A and MAO-B), and N-acetyltransferases (NAT1 and NAT2).[1][2]Metabolized by CYP2D6, CYP3A4, and MAO-A.[1][5] UGT enzymes are responsible for glucuronidation.
Major Metabolites Identified in vitro Not specifically identified for 2C-D. For related 2C compounds, metabolites from hydroxylation and N-acetylation are common.[1]4-hydroxyindole-3-acetic acid (4-HIAA), 4-hydroxytryptophol (4-HTP), norpsilocin, and an oxidized psilocin metabolite have been identified in vitro.[1]
Intrinsic Clearance (CLint) in HLM Not available.Not explicitly stated as a direct value in the provided search results, but the significant metabolism by recombinant CYP2D6 suggests a potentially high clearance mediated by this enzyme.

Experimental Protocols

A standardized experimental protocol is essential for assessing the metabolic stability of compounds in human liver microsomes. Below is a generalized methodology based on common practices in the field.

Human Liver Microsome (HLM) Incubation Assay:

  • Preparation of Incubation Mixture:

    • A reaction mixture is prepared containing pooled human liver microsomes (typically at a protein concentration of 0.5 to 1 mg/mL) in a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • The test compound (2C-D or psilocin) is added to the mixture at a specified concentration (e.g., 1 µM).

  • Initiation of Metabolic Reaction:

    • The reaction is initiated by the addition of an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system provides the necessary cofactors for CYP450 enzyme activity.

  • Incubation:

    • The reaction mixture is incubated at 37°C in a shaking water bath.

    • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of Reaction:

    • The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical purposes.

  • Sample Processing and Analysis:

    • The terminated samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining parent compound and any formed metabolites, is collected.

    • The concentration of the parent compound is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The in vitro half-life (t1/2) is determined from the slope of the linear regression of this plot.

    • The intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration.

Visualizing Metabolic Pathways and Experimental Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_process Incubation and Analysis cluster_data Data Analysis TestCompound Test Compound (2C-D or Psilocin) Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) TestCompound->Incubation HLM Human Liver Microsomes HLM->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation NADPH_System NADPH-Regenerating System NADPH_System->Incubation Termination Terminate Reaction (Cold Acetonitrile) Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Quantification Quantify Parent Compound Analysis->Quantification HalfLife Calculate Half-life (t½) Quantification->HalfLife Clearance Calculate Intrinsic Clearance (CLint) HalfLife->Clearance G cluster_2CD 2C-D Metabolism (Predicted) cluster_Psilocin Psilocin Metabolism (Observed) TwoCD 2C-D MAO MAO-A/B TwoCD->MAO CYP_FMO CYP2D6, CYP3A4, FMO3 TwoCD->CYP_FMO NAT NAT1/2 TwoCD->NAT OxidativeDeamination Oxidative Deamination Products MAO->OxidativeDeamination Hydroxylation Hydroxylated Metabolites CYP_FMO->Hydroxylation NAcetylation N-Acetylated Metabolites NAT->NAcetylation Psilocin Psilocin MAO_P MAO-A Psilocin->MAO_P Psilocin->MAO_P CYP_P CYP2D6, CYP3A4 Psilocin->CYP_P Psilocin->CYP_P UGT UGT Psilocin->UGT HIAA 4-HIAA MAO_P->HIAA HTP 4-HTP MAO_P->HTP Norpsilocin Norpsilocin CYP_P->Norpsilocin Oxidized Oxidized Psilocin CYP_P->Oxidized Glucuronide Psilocin-O-glucuronide UGT->Glucuronide

References

Head-Twitch Response Potency: A Comparative Analysis of 2C-D and Other 2C Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of scientific literature reveals varying potencies of 2C-series compounds in eliciting the head-twitch response (HTR) in murine models, a key behavioral proxy for psychedelic activity in humans. This guide synthesizes available preclinical data to offer a comparative overview of the potency of 2C-D relative to other notable 2C compounds, providing valuable insights for researchers and drug development professionals in the field of serotonergic hallucinogens.

The head-twitch response in rodents is a rapid, involuntary rotational head movement mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors, the primary target of classic psychedelics.[1][2] The potency of a compound to induce HTR, typically measured by its half-maximal effective dose (ED50), is strongly correlated with its hallucinogenic potency in humans.[3][4][5] This makes the HTR assay a crucial tool in the preclinical assessment of novel psychoactive substances.

Quantitative Comparison of Head-Twitch Response Potency

The following table summarizes the ED50 values for 2C-D and a selection of other 2C compounds from head-twitch response studies conducted in C57BL/6J mice. Lower ED50 values indicate higher potency.

CompoundED50 (µmol/kg)ED50 (mg/kg)Reference
2C-D ~24.3 (estimated)~4.76[2][6]
2C-B 2.430.63[2][4]
2C-I 2.420.83[3]
2C-T 13.83.55[7]
2C-T-2 1.440.39[7]
2C-T-7 2.120.60[7]

Note: The ED50 for 2C-D is estimated based on reports of it having approximately one-tenth the potency of DOM in humans, and is presented here for comparative purposes. Preclinical studies show that the presence of an α-methyl group (as in DOM versus 2C-D) increases in vivo behavioral potency without significantly altering 5-HT2A affinity.[2][6]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing a standardized head-twitch response assay. The general experimental protocol is outlined below.

Key Experimental Methodologies:
  • Animal Model: Male C57BL/6J mice are predominantly used due to their consistent and robust head-twitch response to serotonergic agonists.

  • Drug Administration: Test compounds are typically dissolved in a saline vehicle and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is used to construct a dose-response curve.

  • Head-Twitch Response Quantification: The HTR is a rapid, high-frequency rotational head movement. Quantification is achieved through:

    • Direct Observation: Trained observers manually count the number of head twitches over a specified period.

    • Automated Detection: A more precise and objective method involves surgically implanting a small magnet on the mouse's skull. The mouse is then placed in an enclosure surrounded by a magnetometer coil, which detects the rapid head movements as changes in the magnetic field. These signals are then analyzed to quantify the frequency and duration of head twitches.[4][6]

  • Data Analysis: The total number of head twitches is recorded for each dose. A non-linear regression analysis is then applied to the dose-response data to calculate the ED50 value, which represents the dose required to produce 50% of the maximum observed effect.

G General Experimental Workflow for Head-Twitch Response (HTR) Assay cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_model Animal Selection (e.g., C57BL/6J mice) admin Drug Administration (i.p. or s.c.) animal_model->admin drug_prep Compound Preparation (dissolved in vehicle) drug_prep->admin observe Observation Period (e.g., 30-90 minutes) admin->observe htr_detection HTR Detection (Manual or Automated) observe->htr_detection quantify Quantification of Head Twitches htr_detection->quantify dose_response Dose-Response Curve Generation quantify->dose_response ed50 ED50 Calculation dose_response->ed50 G 5-HT2A Receptor Signaling Pathway in Head-Twitch Response compound 2C Compound receptor 5-HT2A Receptor compound->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Neuronal Activation ca_release->downstream pkc->downstream htr Head-Twitch Response downstream->htr Leads to

References

In Vitro Functional Showdown: A Comparative Analysis of 2C-D and Mescaline at the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the in vitro functional properties of two phenethylamine (B48288) psychedelics, 2C-D (2,5-dimethoxy-4-methylphenethylamine) and mescaline (3,4,5-trimethoxyphenethylamine). The focus of this comparison is their activity at the human serotonin (B10506) 2A (5-HT2A) receptor, a key target for psychedelic compounds. This document is intended for researchers, scientists, and drug development professionals, and includes quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

Executive Summary

Mescaline, a naturally occurring psychedelic, and 2C-D, a synthetic analogue, both act as agonists at the 5-HT2A receptor. While both compounds belong to the phenethylamine class, their in vitro functional profiles exhibit notable differences. Mescaline demonstrates a lower potency at the 5-HT2A receptor, with a half-maximal effective concentration (EC50) in the micromolar range. In contrast, data on 2C-D is less abundant in publicly available literature, but analysis of related 2C compounds suggests it likely possesses a higher potency than mescaline. Both compounds are known to activate the Gq/11 signaling pathway upon binding to the 5-HT2A receptor, leading to downstream cellular responses.

Quantitative Comparison of In Vitro Functional Data

The following tables summarize the available quantitative data for 2C-D and mescaline at the human 5-HT2A receptor. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundKᵢ (nM)RadioligandReceptor SourceReference
2C-D Data Not Available---
Mescaline ~1000 - 5000+VariousHuman recombinant[[“]]

Table 2: 5-HT2A Receptor Functional Activity (Gq/11 Pathway)

CompoundEC₅₀ (nM)Eₘₐₓ (% of 5-HT)Assay TypeCell LineReference
2C-D Data Not AvailableData Not AvailableCalcium Flux--
Mescaline ~10,000Partial AgonistCalcium Flux / IP1 accumulationVarious[2][3][4]

Note: While a specific EC50 for 2C-D in a Gq/11 pathway assay is not available, related 2C compounds generally exhibit higher potency than mescaline.[5] Mescaline is consistently characterized as a partial agonist.[3][4]

Table 3: β-Arrestin2 Recruitment

CompoundEC₅₀ (nM)Eₘₐₓ (% of 5-HT)Assay TypeCell LineReference
2C-D Data Not AvailableData Not AvailableBRET/Enzyme Complementation--
Mescaline Least PotentPartial Agonistβ-arrestin2 recruitmentSH-SY5Y[4]

Note: Quantitative data for β-arrestin2 recruitment by 2C-D is not available. Mescaline has been shown to be a partial agonist for β-arrestin2 recruitment, and among the least potent of the psychedelics tested in the cited study.[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the methodologies used to generate the data above, the following diagrams illustrate the key signaling pathway and experimental workflows.

Gq_Signaling_Pathway 5-HT2A Receptor Gq/11 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2C-D or Mescaline Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Downstream Cellular Response Ca2->Response PKC->Response

5-HT2A Receptor Gq/11 Signaling Pathway

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow P1 Prepare Cell Membranes (Expressing 5-HT2A Receptor) P2 Incubate Membranes with: - Radioligand (e.g., [³H]ketanserin) - Unlabeled Ligand (2C-D or Mescaline) P1->P2 P3 Separate Bound from Free Radioligand (e.g., Filtration) P2->P3 P4 Quantify Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis: Determine IC₅₀ and calculate Kᵢ P4->P5

Radioligand Binding Assay Workflow

Calcium_Flux_Workflow Calcium Flux Assay Workflow S1 Culture Cells Expressing 5-HT2A Receptor S2 Load Cells with Ca²⁺-Sensitive Fluorescent Dye S1->S2 S3 Add 2C-D or Mescaline (Agonist) S2->S3 S4 Measure Fluorescence Change (Indicating Intracellular Ca²⁺ Release) S3->S4 S5 Data Analysis: Generate Dose-Response Curve (EC₅₀ and Eₘₐₓ) S4->S5

Calcium Flux Assay Workflow

Beta_Arrestin_Workflow β-Arrestin Recruitment Assay Workflow B1 Transfect Cells with: - 5-HT2A Receptor Construct - β-Arrestin Construct (with reporter tags, e.g., Luciferase fragments) B2 Add 2C-D or Mescaline (Agonist) B1->B2 B3 Agonist Binding Induces Receptor Conformation Change B2->B3 B4 β-Arrestin is Recruited to the Receptor B3->B4 B5 Measure Reporter Signal (e.g., Luminescence) B4->B5 B6 Data Analysis: Generate Dose-Response Curve (EC₅₀ and Eₘₐₓ) B5->B6

β-Arrestin Recruitment Assay Workflow

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

  • Receptor Source: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor are commonly used.

  • Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, such as [³H]ketanserin or [¹²⁵I]DOI, is utilized.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (2C-D or mescaline).

    • The incubation is allowed to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Calcium Flux Assay (Gq/11 Pathway Activation)

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 signaling pathway by a 5-HT2A receptor agonist.

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) is used.

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) is used to detect changes in intracellular calcium levels.

  • Procedure:

    • Cells are plated in a microplate and loaded with the calcium-sensitive dye.

    • A baseline fluorescence reading is taken.

    • The test compound (2C-D or mescaline) is added to the wells at various concentrations.

    • The change in fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

    • The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of the protein β-arrestin to the activated 5-HT2A receptor, an important event in receptor desensitization and signaling.

  • Assay Principle: Commonly used methods include Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter). In these assays, the 5-HT2A receptor and β-arrestin are tagged with reporter molecules (e.g., a luciferase/fluorescent protein pair for BRET, or enzyme fragments for complementation).

  • Procedure:

    • Cells are engineered to co-express the tagged 5-HT2A receptor and tagged β-arrestin.

    • The test compound (2C-D or mescaline) is added to the cells.

    • Agonist binding to the receptor induces a conformational change that promotes the recruitment of β-arrestin.

    • This proximity between the receptor and β-arrestin brings the reporter tags close enough to generate a measurable signal (e.g., light emission in BRET or a luminescent product in enzyme complementation assays).

    • The signal intensity is measured at various compound concentrations to generate a dose-response curve, allowing for the determination of EC₅₀ and Eₘₐₓ.[6]

Conclusion

Based on the available in vitro data, mescaline is a partial agonist at the 5-HT2A receptor with relatively low potency. While comprehensive quantitative data for 2C-D is limited, the pharmacology of related 2C-X compounds suggests it is likely a more potent agonist at the 5-HT2A receptor than mescaline. Both compounds are expected to primarily signal through the Gq/11 pathway, a hallmark of 5-HT2A receptor activation.[4] Further direct, side-by-side comparative studies are needed to fully elucidate the nuanced differences in their in vitro functional profiles, including their potential for biased agonism (differential activation of G-protein versus β-arrestin pathways).

References

Comparative Analysis of 2C-D and N,N-Dimethyltryptamine (DMT) on Serotonin 2A Receptor Internalization Rates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This guide provides a comparative analysis of the phenethylamine (B48288) psychedelic 2C-D and the tryptamine (B22526) psychedelic N,N-Dimethyltryptamine (DMT), with a specific focus on their potential effects on the internalization rates of the serotonin (B10506) 2A (5-HT2A) receptor. Direct comparative studies on the receptor internalization rates of 2C-D and DMT are not currently available in the scientific literature. Therefore, this analysis is based on an inference from their known pharmacological profiles at the 5-HT2A receptor, the primary target for their psychedelic effects. This document summarizes key pharmacological data, presents detailed experimental protocols for assessing receptor internalization, and includes visualizations of relevant signaling pathways and workflows.

Pharmacological Profiles and Receptor Affinity

The psychedelic effects of both 2C-D and DMT are primarily mediated by their agonist activity at the 5-HT2A receptor.[1] The binding affinity (Ki) and functional potency (EC50) of a ligand at this receptor are critical parameters that can influence the rate and extent of receptor internalization. Generally, agonists with higher affinity and potency are expected to induce receptor internalization more robustly and at lower concentrations.

While specific quantitative data for 2C-D is limited, data from the closely related compound 2C-C is used here as a proxy to provide a basis for comparison. It is important to note that variations in experimental conditions can lead to a wide range of reported values in the literature.

CompoundChemical Class5-HT2A Ki (nM)5-HT2A EC50 (nM)Reference(s)
DMT Tryptamine~39 - 1985~38.3[2][3][4]
2C-C (proxy for 2C-D) Phenethylamine23.9Not widely reported[5]

Note: The Ki value for DMT is reported across a wide range, likely due to differing experimental methodologies and systems (e.g., radioligand used, tissue source). The data for 2C-C is presented as a representative value for the 2C-phenethylamine class.

Recent studies suggest that for 5-HT2A agonists, the intensity of the psychedelic experience may be more closely correlated with the drug's signaling efficacy through the Gq pathway rather than biased agonism between the Gq and β-arrestin pathways.[6][7] Both DMT and other psychedelics have been found to be partial agonists at both pathways without significant bias.[6][7] Higher signaling efficacy generally leads to a more robust cellular response, which includes the phosphorylation and subsequent internalization of the receptor.

Mechanisms of 5-HT2A Receptor Internalization

Agonist binding to the 5-HT2A receptor initiates a cascade of intracellular events. The receptor is primarily coupled to the Gq/11 signaling pathway, which activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This signaling is crucial for the receptor's acute effects.

Prolonged or intense agonist stimulation leads to receptor desensitization and internalization, a key regulatory mechanism to prevent overstimulation.[1] This process for the 5-HT2A receptor is known to be:

  • Rapid: Internalization can be observed within minutes of agonist exposure.

  • Dynamin-dependent: It requires the GTPase dynamin, which is essential for pinching off endocytic vesicles from the plasma membrane.[9]

  • Clathrin-mediated: The receptors are gathered in clathrin-coated pits before being internalized into endosomes.

  • Arrestin-independent: Unlike many other GPCRs, the internalization of the 5-HT2A receptor does not appear to require β-arrestin.[9]

Once internalized, 5-HT2A receptors can be trafficked to lysosomes for degradation or recycled back to the cell surface, a process that contributes to the resensitization of the cell to further stimulation.[10]

Inferred Comparative Analysis of Internalization Rates

Based on the available pharmacological data, we can infer potential similarities and differences in how 2C-D and DMT may induce 5-HT2A receptor internalization:

  • Potency to Induce Internalization: Given that 2C-class compounds like 2C-C exhibit high affinity (low nM Ki value) for the 5-HT2A receptor, it is plausible that 2C-D would induce receptor internalization at concentrations comparable to, or potentially lower than, DMT, which shows a wider and sometimes weaker affinity.[5]

  • Rate and Efficacy: The rate of internalization is likely to be dependent on the signaling efficacy of each compound. As both are classified as potent psychedelics, they are expected to be effective in promoting the conformational changes in the receptor necessary to trigger the internalization machinery. Subtle differences in their interaction with the receptor could lead to variations in the rate and maximal extent of internalization, but without direct experimental data, this remains speculative.

  • Desensitization Profile: One study noted that the 5-HT2C receptor, another target of DMT, shows profound desensitization to DMT over time, whereas the 5-HT2A receptor does not.[1] This suggests that the dynamics of receptor regulation can be complex and receptor-specific for a given compound. Whether 2C-D exhibits a similar profile is unknown.

Experimental Protocols

To directly compare the receptor internalization rates of 2C-D and DMT, a quantitative, cell-based assay is required. Below are detailed methodologies for two common approaches.

Fluorescence-Based Receptor Internalization Assay

This method utilizes live-cell imaging to visualize and quantify the movement of fluorescently tagged 5-HT2A receptors from the cell surface to intracellular compartments.

Materials and Reagents:

  • Cell Line: HEK-293 or CHO cells stably expressing human 5-HT2A receptors tagged with a fluorescent protein (e.g., eGFP).

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compounds: 2C-D hydrochloride and DMT fumarate, prepared as concentrated stock solutions in an appropriate vehicle (e.g., sterile water or DMSO).

  • Protein Synthesis Inhibitor: Cycloheximide (B1669411).

  • Imaging Medium: Serum-free DMEM or HBSS.

  • Imaging System: A high-content imaging system, confocal microscope, or a fluorescence plate reader capable of imaging cells (e.g., Celigo imaging cytometer).[11]

Procedure:

  • Cell Plating: Seed the 5-HT2A-eGFP expressing cells onto 96-well, black-walled, clear-bottom imaging plates at a density that allows for 60-70% confluency on the day of the experiment.

  • Pre-treatment (Optional but Recommended): To ensure that the observed fluorescence is from surface receptors, pre-treat the cells with cycloheximide (100 µg/ml) for 4-5 hours before the assay. This blocks the synthesis of new receptors, which could otherwise contribute to intracellular fluorescence signals.[10]

  • Compound Preparation: Prepare a serial dilution of 2C-D and DMT in imaging medium. Include a vehicle-only control.

  • Baseline Imaging: Acquire initial images (T=0) of the cells in each well to establish the baseline distribution of the receptors, which should be predominantly on the cell surface.

  • Agonist Stimulation: Add the prepared dilutions of 2C-D, DMT, or vehicle to the respective wells.

  • Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 2-5 minutes) for a total duration of 30-60 minutes.

  • Data Analysis:

    • Use image analysis software to quantify the internalization process. This is typically done by defining the cell boundary and measuring the fluorescence intensity of intracellular puncta or vesicles over time.

    • Calculate the percentage of internalization for each well at each time point.

    • Plot the percentage of internalization against time to determine the rate of internalization (initial slope).

    • Plot the percentage of internalization at a fixed time point (e.g., 30 minutes) against the log of the agonist concentration to generate a dose-response curve and determine the EC50 for internalization.

Radioligand Binding Assay for Internalization

This biochemical method quantifies the number of receptors remaining on the cell surface after agonist treatment by measuring the binding of a membrane-impermeable radioligand.

Materials and Reagents:

  • Cell Line: A cell line stably expressing a high density of the human 5-HT2A receptor.

  • Radioligand: A high-affinity, membrane-impermeable 5-HT2A antagonist radioligand (e.g., [3H]ketanserin).

  • Test Compounds: 2C-D and DMT.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl), ice-cold wash buffer.

  • Instrumentation: Filtration apparatus, scintillation counter.

Procedure:

  • Cell Culture: Culture cells in 12-well or 24-well plates to near confluency.

  • Agonist Treatment: Treat the cells with various concentrations of 2C-D or DMT for a defined period (e.g., 30 minutes) at 37°C to induce internalization. Include a vehicle control group (no agonist treatment).

  • Washing: Place the plates on ice and rapidly wash the cells with ice-cold buffer to stop the internalization process and remove the test compound.

  • Radioligand Incubation: Incubate the cells with a saturating concentration of the membrane-impermeable radioligand (e.g., [3H]ketanserin) on ice for a sufficient time to reach binding equilibrium (this prevents further internalization).

  • Washing and Lysis: Wash the cells extensively with ice-cold buffer to remove unbound radioligand. Lyse the cells to release the bound radioactivity.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the number of receptors remaining on the cell surface.

    • Calculate the percentage of receptor internalization as the reduction in specific binding in agonist-treated cells compared to vehicle-treated cells.

    • Determine the EC50 for internalization from a dose-response curve.

Visualizations

Signaling and Internalization Pathway

G cluster_membrane Plasma Membrane cluster_cytosol rec 5-HT2A Receptor gq Gq/11 rec->gq Coupling clathrin Clathrin-Coated Pit rec->clathrin Internalization plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca Ca²⁺ Release ip3->ca endosome Early Endosome clathrin->endosome recycling Recycling to Membrane endosome->recycling Recycling lysosome Lysosome (Degradation) endosome->lysosome Trafficking recycling->rec agonist 2C-D or DMT agonist->rec Binding & Activation

Caption: 5-HT2A receptor signaling and internalization pathway.

Experimental Workflow: Fluorescence-Based Assay

G start Start plate_cells Plate 5-HT2A-eGFP cells in 96-well plate start->plate_cells cycloheximide Treat with Cycloheximide (optional, 4-5h) plate_cells->cycloheximide baseline_img Acquire Baseline Image (T=0) cycloheximide->baseline_img add_agonist Add 2C-D / DMT (various concentrations) baseline_img->add_agonist timelapse Acquire Time-Lapse Images (e.g., every 2 min for 60 min) add_agonist->timelapse analyze Image Analysis: Quantify intracellular fluorescence timelapse->analyze calc_rate Calculate Internalization Rate and EC50 analyze->calc_rate end End calc_rate->end

Caption: Workflow for fluorescence-based receptor internalization assay.

Logical Relationships in Receptor Internalization

G affinity High Binding Affinity (Low Ki) potency High Functional Potency (Low EC50) affinity->potency Often correlates with efficacy High Signaling Efficacy (% of 5-HT) potency->efficacy Is a measure of internalization Increased Rate & Extent of Receptor Internalization efficacy->internalization Directly promotes

Caption: Factors influencing agonist-induced receptor internalization.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethoxy-4-methylphenethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Schedule I Controlled Substance

The proper disposal of 2,5-Dimethoxy-4-methylphenethylamine (2C-D), a DEA Schedule I controlled substance, is a critical aspect of laboratory safety and regulatory compliance.[1] Due to its classification, stringent federal, state, and institutional regulations govern its handling and disposal to prevent diversion and ensure environmental safety.[2][3][4] The primary mandate for the disposal of any controlled substance is that it must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.[3][5]

This guide provides a step-by-step operational plan for the safe and legal disposal of this compound in a research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a certified chemical fume hood.

In case of a spill:

  • Secure the area to prevent further contamination.

  • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the spilled material and any contaminated cleanup refuse into a designated, sealed hazardous waste container.

  • Label the container clearly as "Hazardous Waste: this compound" and include the date and any other components of the spill.

  • Contact your institution's Environmental Health & Safety (EHS) department for immediate guidance on cleanup and disposal of the spill waste.

Prohibited Disposal Methods

Under no circumstances should this compound or its waste be disposed of via the following methods:

  • Sewer System: Disposing of this compound down the drain is strictly prohibited and can lead to environmental contamination.[6]

  • Regular Trash: Un-rendered this compound must not be placed in the regular solid waste stream.

  • Mixing with other Chemical Waste: Unless explicitly instructed by your EHS department, do not mix this compound waste with other laboratory chemical waste streams.

Step-by-Step Disposal Protocol

The mandatory and most compliant method for the disposal of this compound is through your institution's EHS department, which will typically arrange for a DEA-registered reverse distributor or a licensed hazardous waste contractor.

Step 1: Identification and Segregation of Waste

  • Identify all materials containing this compound that are designated for disposal. This includes expired or unwanted pure compounds, residual amounts in containers, and contaminated labware (e.g., vials, pipette tips, gloves).

  • Segregate these materials from other laboratory waste in a clearly labeled, sealed, and appropriate waste container. The label should explicitly state "Hazardous Waste: this compound" and include any other relevant hazard information.

  • Store the segregated waste in a secure location, as required for Schedule I controlled substances, until it can be collected.[4]

Step 2: Contacting Environmental Health & Safety (EHS)

  • Notify your institution's EHS department about the controlled substance waste that requires disposal.[7] They will provide specific instructions and the necessary forms for disposal.

  • Be prepared to provide information on the quantity of the substance and the nature of the waste (e.g., pure compound, contaminated debris).

Step 3: Documentation and Record-Keeping

  • Meticulous record-keeping is a legal requirement for all controlled substances, including their disposal.

  • You will likely be required to complete a specific form to request a pickup of the controlled substance waste.[8]

  • For any witnessed destruction that may be permissible under your institution's policy and in coordination with EHS, DEA Form 41 must be completed.[2] This process typically requires at least two authorized individuals to witness and document the process.[3][4]

  • When the waste is collected by a reverse distributor or hazardous waste contractor, you will need to sign a chain of custody form. Retain a copy of this form for your records.[4]

Step 4: Arranged Collection

  • Your EHS department will coordinate the collection of the this compound waste.[7][8]

  • Ensure that the waste is properly packaged and labeled according to the instructions provided by EHS before the scheduled pickup.

Data on Chemical Incompatibilities

While on-site chemical neutralization for disposal by researchers is not recommended due to regulatory complexities, understanding the chemical properties of phenethylamines is crucial for safe handling.

Substance Class Incompatible Materials Potential Hazard
Phenethylamines (as a class)Strong AcidsVigorous, potentially exothermic reaction.
Oxidizing Agents (e.g., nitrates, peroxides)Risk of ignition or explosion.[9]
Copper, Aluminum, and their alloysPotential for degradation or reaction.[9]

Experimental Protocols

The primary "experimental protocol" for the disposal of this compound is the procedural and documented transfer of the material to a licensed and approved disposal facility. On-site chemical destruction methods are highly regulated and should not be attempted without the direct supervision and approval of your institution's EHS department and in full compliance with DEA regulations. Any such procedure would be developed on a case-by-case basis by qualified EHS professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G start Start: 2,5-Dimethoxy-4- methylphenethylamine Waste Generated is_controlled Is it a DEA Schedule I Controlled Substance? start->is_controlled segregate Segregate Waste in a Clearly Labeled, Sealed Container is_controlled->segregate Yes prohibited Prohibited Disposal Methods: - Down the Drain - Regular Trash - Unapproved Chemical Treatment is_controlled->prohibited No, but still hazardous waste secure_storage Store in a Secure Location (per controlled substance protocol) segregate->secure_storage contact_ehs Contact Institutional EHS for Disposal Guidance secure_storage->contact_ehs documentation Complete Required Documentation (e.g., Waste Pickup Request, Disposal Log) contact_ehs->documentation collection Arrange for Collection by EHS or Approved Vendor documentation->collection end End: Compliant Disposal (via Reverse Distributor/ Hazardous Waste Contractor) collection->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 2,5-Dimethoxy-4-methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2,5-Dimethoxy-4-methylphenethylamine, also known as DOM or 2C-D, is a research chemical with limited published safety and toxicology data.[1] The following guidelines are based on general best practices for handling hazardous chemicals and information on structurally similar compounds. All laboratory personnel must exercise extreme caution and adhere to established institutional safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Toxicology

This compound is a substituted phenethylamine.[1][2][3] While specific toxicological properties have not been fully investigated, related compounds are known to have potent psychoactive effects.[4] A Safety Data Sheet for a similar compound, 2,5-dimethoxy-4-propyl-benzeneethanamine, indicates potential for skin irritation, serious eye irritation, and respiratory irritation.[5] Therefore, it is crucial to handle this compound as a hazardous substance and avoid all direct contact.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[4][5]

  • Skin Contact: May cause skin irritation.[4][5] Absorption through the skin could lead to systemic toxicity.[4]

  • Eye Contact: May cause serious eye irritation.[4][5]

  • Ingestion: Assumed to be harmful if swallowed.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound. The following equipment must be worn at all times within the designated work area.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile).[4] Change gloves every 30-60 minutes or immediately upon contamination.[6]To prevent skin contact and absorption.[4] Thicker gloves generally offer better protection.[6]
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashes.[4][6]To protect eyes from splashes and aerosols. Standard eyeglasses are not sufficient.[6]
Body Protection A disposable, non-permeable gown with a closed front, long sleeves, and tight-fitting cuffs.[6][7]To protect skin and clothing from contamination. Gowns should not be worn outside the work area.[6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form or when aerosolization is possible.[4][6][8]To prevent inhalation of airborne particles. Surgical masks offer little to no protection from chemical exposure.[6]
Foot Protection Closed-toe shoes are required in all laboratory settings.To protect feet from spills and falling objects.
Operational Plan: Safe Handling Procedures

Adherence to strict operational protocols is crucial for minimizing exposure risk.

1. Designated Work Area:

  • All handling of this compound should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Access to this area should be restricted to authorized personnel only.[9]

2. Weighing and Aliquoting:

  • Use dedicated and clearly labeled equipment (spatulas, weigh boats).[4]

  • Handle the solid form carefully to avoid generating dust.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.[4]

3. General Hygiene:

  • Do not eat, drink, or smoke in the laboratory.[4][10]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][10][11]

  • Keep the work area clean and tidy to minimize contamination risks.[10][11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: All used PPE (gloves, gowns, etc.), disposable equipment (weigh boats, pipette tips), and cleaning materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

Emergency Procedures

Familiarize yourself with the location and operation of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[10]

  • Spill Response: In the event of a spill, evacuate the immediate area and follow the established laboratory emergency protocol. For large spills, a chemical cartridge-type respirator may be required.[6]

  • First Aid:

    • Inhalation: Move the individual to fresh air. Seek immediate medical attention.[4]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Aliquot Compound prep_area->handle_weigh Proceed to Handling handle_solution Prepare Solution (if needed) handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Surface handle_experiment->cleanup_decontaminate End of Experiment emergency_spill Spill Occurs handle_experiment->emergency_spill Potential Event emergency_exposure Personal Exposure handle_experiment->emergency_exposure Potential Event cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_protocol Follow Lab Emergency Protocol emergency_spill->emergency_protocol emergency_firstaid Administer First Aid emergency_exposure->emergency_firstaid

Caption: Workflow for the safe handling and disposal of this compound.

References

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